molecular formula C9H15N3 B1443031 3-(2-methyl-1H-imidazol-1-yl)piperidine CAS No. 1251106-93-0

3-(2-methyl-1H-imidazol-1-yl)piperidine

Cat. No.: B1443031
CAS No.: 1251106-93-0
M. Wt: 165.24 g/mol
InChI Key: RKGOASXMKWMIMO-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-1-yl)piperidine (CAS 1251106-93-0) is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol, features a piperidine ring directly linked to a 2-methylimidazole group . This specific architecture is recognized as a key pharmacophore in the development of novel therapeutic agents. Recent patent literature highlights the application of closely related piperidine-linked imidazole derivatives as potential pharmacokinetic enhancers. These compounds are investigated for their ability to improve the drug-like properties of other active pharmaceutical ingredients, which is a crucial area in anti-infective drug discovery . Furthermore, related chemical structures based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold have been identified as binders and inhibitors of the NLRP3 inflammasome, a complex involved in a wide range of inflammatory diseases . This suggests potential research applications for this compound in the design and synthesis of new anti-inflammatory compounds. As a building block, it provides researchers with a versatile template for constructing more complex molecules aimed at various biological targets. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGOASXMKWMIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(2-methyl-1H-imidazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Although specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile. The guide covers postulated physicochemical properties, a proposed synthetic route with a detailed experimental protocol, a predicted pharmacological profile based on structure-activity relationships, standard analytical and characterization methods, and essential safety and toxicology considerations. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel piperidine-imidazole scaffolds.

Introduction and Structural Analysis

This compound is a small molecule incorporating two key heterocyclic moieties: a 2-methylimidazole ring and a piperidine ring. The imidazole ring is a common feature in many biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals. The 2-methyl substitution on the imidazole ring can influence its electronic properties and steric interactions with biological targets. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The linkage of the 2-methylimidazole ring to the 3-position of the piperidine ring creates a unique three-dimensional structure that can be explored for its interaction with various biological targets. The nitrogen atom in the piperidine ring provides a basic center, influencing the compound's pKa and its ability to form salts.

Physicochemical Properties (Postulated)

PropertyPredicted ValueRationale and Supporting Data
Molecular Formula C₉H₁₅N₃Based on the chemical structure.
Molecular Weight 165.24 g/mol Calculated from the molecular formula.
pKa ~8.5 - 9.5The piperidine nitrogen is the most basic site. The pKa of piperidine is ~11.2, but substitution on the ring can lower this value. The imidazole ring is less basic (pKa of 2-methylimidazole is ~7.85).
logP ~1.0 - 2.0The logP of 2-methylimidazole is 0.24. The piperidine ring will increase lipophilicity. The exact value will depend on the conformational effects of the linkage.
Solubility Soluble in water (as a salt) and polar organic solvents.The presence of two basic nitrogen atoms suggests that the compound will be readily soluble in acidic aqueous solutions. 2-methylimidazole is soluble in water.

Proposed Synthetic Strategy and Experimental Protocol

The most direct and logical approach for the synthesis of this compound is the N-alkylation of 2-methylimidazole with a suitable 3-substituted piperidine derivative. A plausible route involves the reaction of 2-methylimidazole with a protected 3-halopiperidine, followed by deprotection.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 2-methylimidazole 2-methylimidazole Intermediate_Protected 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine 2-methylimidazole->Intermediate_Protected Reacts with N-Boc-3-bromopiperidine N-Boc-3-bromopiperidine N-Boc-3-bromopiperidine->Intermediate_Protected Reacts with Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate_Protected Catalyzes Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_Protected In Target_Molecule This compound Intermediate_Protected->Target_Molecule Treated with Acid (e.g., TFA or HCl) Acid (e.g., TFA or HCl) Acid (e.g., TFA or HCl)->Target_Molecule Removes Boc group

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt of 2-methylimidazole.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-3-bromopiperidine (1.05 equivalents) in anhydrous DMF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Predicted Pharmacological Profile

The pharmacological activity of this compound is not yet reported. However, based on the known activities of its constituent moieties and related compounds, several potential therapeutic applications can be postulated.

Potential Targets and Mechanisms of Action
  • Histamine Receptor Antagonism: The imidazole core is a key feature of histamine and many histamine receptor ligands. The piperidine moiety is also present in some H3 receptor antagonists. Therefore, this compound could potentially modulate histamine receptors, with possible applications in allergic conditions or neurological disorders.

  • Enzyme Inhibition: Piperidine and imidazole derivatives are known to inhibit various enzymes. For instance, some piperidine-containing compounds act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or acetylcholinesterase. The 2-methylimidazole moiety is a precursor to nitroimidazole antibiotics that inhibit bacterial nucleic acid synthesis.

  • Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. The ability of the molecule to cross the blood-brain barrier would be a key determinant for its potential CNS effects.

  • Anticancer Activity: Both piperidine and imidazole moieties are found in various anticancer agents.[1] For example, derivatives of 3-(imidazol-1-ylmethyl)piperidine have been investigated as aromatase inhibitors for the treatment of breast cancer.[2]

Signaling Pathway Diagram (Hypothetical)

G Target_Molecule This compound Target_Receptor Hypothetical Target (e.g., GPCR, Enzyme) Target_Molecule->Target_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Target_Receptor->Signaling_Cascade Modulates Cellular_Response Cellular Response (e.g., ↓ Inflammation, ↑ Neurotransmission) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical mechanism of action for this compound.

Analytical and Characterization Methods

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the number and types of protons and their connectivity. Characteristic signals for the imidazole and piperidine rings, as well as the methyl group, would be expected.

    • ¹³C NMR: Would confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like TFA) would likely be used.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as C-H, C-N, and C=N stretching vibrations.

Safety and Toxicology Considerations (Inferred)

Specific toxicity data for this compound is not available. The safety profile must be inferred from data on related compounds.

  • 2-Methylimidazole: This compound is classified as possibly carcinogenic to humans (Group 2B) by the IARC, based on animal studies. It can cause skin and eye irritation.

  • Substituted Piperidines: The toxicity of piperidine derivatives varies widely depending on the nature and position of the substituents.[3] Piperidine itself is a corrosive and toxic substance.

Given these considerations, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound represents a novel chemical entity with potential for diverse pharmacological applications. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic strategy, and a forecast of its potential biological activities. Further experimental validation of the proposed synthesis and in-depth pharmacological screening are necessary to fully elucidate the therapeutic potential of this promising scaffold.

References

  • Di Matteo, M., Ammazzalorso, A., Andreoli, F., Caffa, I., De Filippis, B., Fantacuzzi, M., ... & Amoroso, R. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]

  • PubChem. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopiperidine. Retrieved from [Link]

  • International Agency for Research on Cancer. (2018). 2-Methylimidazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. Retrieved from [Link]

  • Gomtsyan, A. (2012). Piperidine as a privileged scaffold in drug discovery. Future Medicinal Chemistry, 4(12), 1549-1561.
  • Zhang, L., & Li, Y. (2019). Recent advances in the synthesis of N-substituted imidazoles. Organic & Biomolecular Chemistry, 17(1), 15-30.
  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 112.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 13, 861589. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Pharmacologyonline, 1, 10-18. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the structural elucidation of 3-(2-methyl-1H-imidazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead offering a narrative grounded in the principles of scientific integrity and logical experimental design. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, detailing not only the "how" but, more critically, the "why" behind each experimental choice. This guide is designed to be a self-validating system of protocols, empowering researchers to approach structural elucidation with confidence and precision.

Introduction: The Imperative of Structural Verification

The biological activity of a small molecule is intrinsically linked to its three-dimensional architecture. For a novel compound like this compound, which incorporates both a chiral piperidine scaffold and a substituted imidazole ring, precise structural confirmation is paramount. The piperidine moiety is a prevalent feature in many pharmaceuticals, and its conformational preferences can significantly impact receptor binding.[1][2] The imidazole ring, another key pharmacophore, contributes to the molecule's electronic and hydrogen-bonding properties.[3]

This guide will systematically detail the multi-technique approach necessary to unequivocally determine the connectivity, stereochemistry, and solid-state conformation of this compound.

The Strategic Workflow for Structure Elucidation

A logical and efficient workflow is crucial for the successful elucidation of a novel chemical entity. The following diagram illustrates the proposed strategy, which begins with non-destructive techniques to ascertain the molecular framework and culminates in the definitive determination of the three-dimensional structure.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Synthesis of this compound ms Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation synthesis->ms Initial Confirmation nmr NMR Spectroscopy (¹H, ¹³C, 2D) Establish Connectivity ms->nmr Informed Analysis xray Single Crystal X-ray Diffraction Definitive 3D Structure nmr->xray Final Confirmation

Figure 1: A strategic workflow for the comprehensive structure elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Blueprint

The initial and most fundamental step in characterizing a newly synthesized compound is the determination of its molecular weight. Mass spectrometry provides this crucial piece of information, confirming that the synthetic efforts have yielded a product of the expected elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺•) and a series of fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern, which provides valuable structural clues.

Expected Data and Interpretation

For this compound (C₉H₁₅N₃), the nominal molecular weight is 165 g/mol .

FeatureExpected m/zRationale
Molecular Ion (M⁺•) 165The presence of an odd number of nitrogen atoms (three) dictates that the molecular ion will have an odd mass-to-charge ratio.
Major Fragment 82Corresponds to the [2-methylimidazole]⁺ fragment, resulting from cleavage of the N-C bond between the piperidine and imidazole rings.
Major Fragment 83Represents the [piperidine-3-yl]⁺ fragment.
Other Fragments VariousFurther fragmentation of the piperidine and imidazole rings will produce a characteristic fingerprint.

The observation of a molecular ion at m/z 165 would provide strong evidence for the successful synthesis of the target compound. The fragmentation pattern can offer initial insights into the connectivity of the two ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.

  • 1D NMR Acquisition: Standard ¹H and ¹³C{¹H} spectra are recorded.

  • 2D NMR Acquisition: A suite of 2D experiments is performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the known chemical shifts of piperidine and 2-methylimidazole derivatives, the following spectral features are anticipated for this compound.[4][5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityRationale
Imidazole H-4~6.9sAromatic proton on the imidazole ring.
Imidazole H-5~6.8sAromatic proton on the imidazole ring.
Piperidine H-3~4.0-4.2mMethine proton at the point of substitution, deshielded by the imidazole nitrogen.
Piperidine H-2ax, H-6ax~2.9-3.1mAxial protons adjacent to the nitrogen.
Piperidine H-2eq, H-6eq~2.5-2.7mEquatorial protons adjacent to the nitrogen.
Imidazole-CH₃~2.3sMethyl group on the imidazole ring.
Piperidine H-4, H-5~1.5-2.0mMethylene protons of the piperidine ring.
Piperidine NHBroadsAmine proton, chemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted δ (ppm)Rationale
Imidazole C-2~145Quaternary carbon of the imidazole ring bearing the methyl group.
Imidazole C-4~127Methine carbon of the imidazole ring.
Imidazole C-5~120Methine carbon of the imidazole ring.
Piperidine C-3~55-60Methine carbon directly attached to the imidazole nitrogen.
Piperidine C-2, C-6~45-50Methylene carbons adjacent to the piperidine nitrogen.
Piperidine C-4, C-5~25-30Methylene carbons of the piperidine ring.
Imidazole-CH₃~13Methyl carbon.

The combination of 2D NMR experiments would be used to definitively assign these signals. For instance, an HMBC correlation between the piperidine H-3 proton and the imidazole C-4 and C-5 carbons would unequivocally confirm the point of attachment between the two rings.

Single Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence for the structure of this compound, single crystal X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, and a full sphere of diffraction data is collected, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.

xray_workflow crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Figure 2: The workflow for determining the three-dimensional structure of a small molecule using single crystal X-ray diffraction.

Expected Structural Features

The crystal structure would provide definitive proof of the connectivity between the C3 of the piperidine ring and the N1 of the 2-methylimidazole ring. It would also reveal the preferred conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the imidazole substituent (axial vs. equatorial). Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the piperidine N-H, which can be crucial for understanding the solid-state properties of the material.

Conclusion: A Triad of Techniques for Unambiguous Elucidation

The structure elucidation of a novel compound such as this compound requires a multi-faceted analytical approach. This guide has outlined a logical and robust workflow that leverages the complementary strengths of Mass Spectrometry, NMR Spectroscopy, and Single Crystal X-ray Crystallography. By systematically applying these techniques and carefully interpreting the resulting data, researchers can achieve an unambiguous and comprehensive understanding of the molecular structure, a critical step in the journey of drug discovery and development. The principles and protocols detailed herein provide a solid foundation for the confident characterization of this and other novel chemical entities.

References

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.). Journal of Chemical Sciences. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2016). Molecules. [Link]

  • Electronic Supplementary Information for Continuous-flow synthesis of 2-substituted imidazoles. (n.d.). Royal Society of Chemistry. [Link]

  • EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. (n.d.). ResearchGate. [Link]

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles. (2018). Royal Society of Chemistry. [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). Royal Society of Chemistry. [Link]

  • 2-Methylimidazole. (n.d.). PubChem. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. (2001). Dalton Transactions. [Link]

  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

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The Elusive Scaffold: A Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine and Its Significance in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

In the landscape of medicinal chemistry, specific molecular scaffolds serve as foundational blueprints for the development of novel therapeutics. The piperidine and imidazole rings are two such privileged structures, frequently incorporated into drug candidates for their favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide delves into the technical nuances of a specific conjunction of these two moieties: 3-(2-methyl-1H-imidazol-1-yl)piperidine .

A comprehensive search of chemical databases reveals a notable absence of a specific Chemical Abstracts Service (CAS) number for this precise structure. This suggests that while its constituent parts are of immense interest, this particular isomeric arrangement may be a novel or less-explored entity. This guide, therefore, will not only provide a theoretical framework for understanding this compound but will also draw upon established knowledge of closely related and isomeric structures to offer a predictive and insightful analysis for researchers, scientists, and drug development professionals. We will explore its potential synthesis, predicted properties, and likely applications, grounding our discussion in the rich context of imidazolyl-piperidine derivatives that have already made their mark in the scientific literature.

The Imidazolyl-Piperidine Moiety: A Privileged Combination

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its conformational flexibility and ability to engage in hydrogen bonding make it an ideal scaffold for interacting with biological targets.[1][3] Similarly, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile component of many biologically active molecules, capable of acting as a hydrogen bond donor and acceptor, and a ligand for metal ions.

The combination of these two rings into a single molecule creates a scaffold with a unique three-dimensional profile and a rich potential for biological activity. The specific linkage and substitution patterns are critical in defining the molecule's interaction with target proteins. For instance, derivatives of imidazolylmethyl-piperidine have been investigated as potent aromatase inhibitors for the treatment of hormone-dependent breast cancer.[4]

Physicochemical Properties and Structural Considerations

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H15N3Based on the chemical structure
Molecular Weight ~165.24 g/mol Calculated from the molecular formula
LogP Low to moderateThe piperidine ring is lipophilic, while the imidazole ring is more hydrophilic. The overall LogP will be influenced by the final, folded conformation.
pKa BasicThe piperidine nitrogen will be the primary basic center. The imidazole ring is weakly basic.
Solubility Likely soluble in organic solvents and aqueous acidThe basic nitrogen will allow for salt formation, enhancing aqueous solubility.
Stereochemistry ChiralThe piperidine ring is substituted at the 3-position, creating a chiral center. The molecule will exist as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

The chirality of this compound is a critical consideration for its potential biological activity. It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Synthesis Strategies: A Roadmap to Novelty

The synthesis of this compound would likely involve the formation of the N-C bond between the piperidine nitrogen and the imidazole ring. Several established synthetic routes could be adapted for this purpose.

Nucleophilic Substitution Approach

A common and straightforward method would be the nucleophilic substitution of a suitable leaving group on the piperidine ring by the imidazole nitrogen.

Experimental Protocol:

  • Preparation of 3-halopiperidine: Commercially available N-protected 3-hydroxypiperidine can be converted to a 3-halopiperidine (e.g., 3-bromopiperidine) using a standard halogenating agent like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The N-protecting group (e.g., Boc) is crucial to prevent side reactions.

  • N-Alkylation of 2-methylimidazole: 2-methylimidazole is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to form the corresponding imidazolide anion.

  • Coupling Reaction: The N-protected 3-halopiperidine is added to the solution of the imidazolide anion. The reaction mixture is heated to facilitate the SN2 reaction, forming the desired N-C bond.

  • Deprotection: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography or crystallization.

Synthesis_Pathway_1 cluster_step1 Step 1: Halogenation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection A N-Boc-3-hydroxypiperidine C N-Boc-3-bromopiperidine A->C B PBr3 F N-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine C->F D 2-methylimidazole D->F E NaH, DMF H This compound F->H G TFA

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Buchwald-Hartwig Amination

For more complex or sterically hindered substrates, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination could be employed.

Experimental Protocol:

  • Substrate Preparation: The required starting materials are N-protected 3-halopiperidine and 2-methylimidazole.

  • Catalyst System: A palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos) are used.

  • Reaction Conditions: The substrates, catalyst, ligand, and a base (e.g., Cs2CO3) are combined in an inert solvent (e.g., toluene or dioxane) and heated under an inert atmosphere.

  • Workup and Deprotection: After the reaction is complete, the mixture is worked up to remove the catalyst and other reagents. The protecting group is then removed as described previously.

  • Purification: The final product is purified using standard techniques.

Potential Biological Applications and Therapeutic Targets

The structural motifs present in this compound suggest a range of potential biological activities. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), while the imidazole ring is found in many enzyme inhibitors.

CNS Disorders

The piperidine scaffold is a well-known privileged structure for CNS-active drugs.[2] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable component in the design of drugs for neurological and psychiatric disorders. The introduction of the imidazole ring could modulate the polarity and hydrogen bonding capacity of the molecule, potentially leading to novel interactions with CNS targets.

Enzyme Inhibition

The nitrogen atoms in the imidazole ring can act as potent ligands for metal ions in the active sites of metalloenzymes. For example, imidazole-containing compounds are known to inhibit enzymes like aromatase and histone deacetylases (HDACs). The specific substitution pattern of this compound could confer selectivity for a particular enzyme target.

Anticancer Activity

Many compounds containing benzimidazole and piperidine moieties have demonstrated significant anticancer activity.[5][6] These compounds can act through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The novel scaffold of this compound could represent a new avenue for the development of anticancer agents.

Biological_Applications A This compound B CNS Disorders A->B Piperidine Scaffold C Enzyme Inhibition A->C Imidazole Moiety D Anticancer Activity A->D Combined Scaffolds

Caption: Potential therapeutic applications of the this compound scaffold.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling piperidine and imidazole derivatives should be followed. Piperidine itself is a flammable and corrosive liquid that can cause severe skin and eye burns.[7][8][9] Imidazole derivatives can also be skin and eye irritants.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, vapors, or mists.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Future Directions and Conclusion

The absence of a dedicated CAS number for this compound highlights a potential gap in the exploration of this chemical space. This technical guide has provided a comprehensive theoretical framework for understanding this novel scaffold, from its predicted properties and synthesis to its potential biological applications. The true potential of this molecule will only be realized through its synthesis and biological evaluation.

For researchers in drug discovery, this compound represents an opportunity to explore a new area of chemical diversity with the potential for significant therapeutic impact. The insights provided in this guide, based on the extensive literature on related compounds, offer a solid foundation for initiating such an investigation. The journey from a theoretical molecule to a potential therapeutic is a long and challenging one, but it is through the exploration of such novel scaffolds that the next generation of medicines will be discovered.

References

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A Comprehensive Technical Guide to the Synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of a robust synthetic pathway for 3-(2-methyl-1H-imidazol-1-yl)piperidine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The imidazole moiety and its derivatives are known to exhibit a wide array of biological activities.[1] This document outlines a strategic, two-step approach commencing with a palladium-catalyzed Buchwald-Hartwig amination, followed by an acidic deprotection. We will delve into the mechanistic rationale behind the chosen methodology, provide detailed, step-by-step experimental protocols, and discuss expected analytical characterization. This guide is intended for chemistry professionals engaged in pharmaceutical research and process development.

Introduction and Strategic Overview

The synthesis of C-N bonds, particularly for the construction of N-heterocyclic frameworks, is a cornerstone of modern pharmaceutical chemistry. The target molecule, this compound, combines the biologically significant 2-methylimidazole core with a saturated piperidine ring. This structure presents a compelling scaffold for library synthesis in drug discovery programs.

The primary challenge in this synthesis is the regioselective formation of the C-N bond between the N-1 position of the 2-methylimidazole ring and the C-3 position of the piperidine ring. Direct alkylation can be problematic and may lead to a mixture of products. Therefore, a more controlled and reliable method is required. Cross-coupling reactions offer the necessary precision.

Two principal methodologies are considered for this key transformation:

  • Ullmann Condensation: A classical copper-catalyzed reaction, which is cost-effective but often requires high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance.[2]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction known for its broad substrate scope, high functional group tolerance, and milder reaction conditions compared to traditional methods.[3][4]

For this guide, we will focus on the Buchwald-Hartwig amination as the preferred method due to its superior control, efficiency, and milder conditions, which are critical for complex molecule synthesis.[5][6][7] The overall synthetic strategy involves protecting the piperidine nitrogen to prevent self-coupling and other side reactions, followed by the core C-N coupling, and concluding with deprotection.

Synthetic_Workflow cluster_0 Step 1: C-N Cross-Coupling cluster_1 Step 2: Deprotection SM1 2-Methylimidazole Coupling Buchwald-Hartwig Amination SM1->Coupling SM2 N-Boc-3-bromopiperidine SM2->Coupling Intermediate tert-butyl this compound-1-carboxylate Coupling->Intermediate Pd Catalyst, Ligand, Base Deprotection Acidic Cleavage (TFA or HCl) Intermediate->Deprotection Product This compound Deprotection->Product Final Product

Figure 1: Overall two-step synthetic workflow for the target compound.

Detailed Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

The cornerstone of this synthesis is the palladium-catalyzed coupling between 2-methylimidazole and a suitable N-protected 3-halopiperidine. We select N-Boc-3-bromopiperidine as the piperidine source due to the stability of the Boc protecting group under the reaction conditions and its straightforward removal. The Buchwald-Hartwig reaction is chosen for its efficiency in coupling N-H bonds of heterocycles with alkyl halides.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is employed. These bulky ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition. Imidazoles can sometimes inhibit the formation of the active Pd(0) catalyst; therefore, pre-activation of the catalyst by heating the palladium source and ligand together before adding the substrates can drastically improve reaction efficacy.[5][6][7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the imidazole N-H, allowing it to enter the catalytic cycle.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are standard choices as they effectively dissolve the reactants and do not interfere with the catalytic cycle.

Buchwald_Hartwig_Cycle center Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L_n(R-X)Pd(II) OxAdd->PdII_Complex Ligand_Exchange Amine Coordination PdII_Complex->Ligand_Exchange Amine_Complex [L_n(R)Pd(II)(ImH)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L_n(R)Pd(II)(Im) Deprotonation->Amido_Complex Reduct_Elim Reductive Elimination Amido_Complex->Reduct_Elim Reduct_Elim->Pd0  Regenerates  Catalyst Product Coupled Product Reduct_Elim->Product RX N-Boc-3-bromopiperidine RX->OxAdd ImH 2-Methylimidazole ImH->Ligand_Exchange

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add 2-methylimidazole (1.2 mmol), tert-butyl 3-bromopiperidine-1-carboxylate (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure protected intermediate.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHigh activity and stability for C-N bond formation.[5][6]
Base NaOtBuStrong, non-nucleophilic base for efficient imidazole deprotonation.
Solvent Anhydrous TolueneAprotic solvent that solubilizes reagents without interfering.
Temperature 100-110 °CProvides sufficient thermal energy to drive the catalytic cycle.
Atmosphere ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.
Table 1: Optimized Reaction Conditions for Step 1.
Step 2: Deprotection of the N-Boc Group

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring. This is a standard transformation reliably achieved under acidic conditions.

Causality of Experimental Choices:

  • Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in 1,4-dioxane are the reagents of choice.[8] They are highly effective at cleaving the acid-labile Boc group. The choice between them may depend on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[9]

  • Conditions: The reaction is typically performed at room temperature and is often complete within a few hours.[10] The progress can be easily monitored by TLC until the starting material is fully consumed.

Experimental Protocol: N-Boc Deprotection

  • Dissolution: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 mmol, 5-10 equivalents) to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification/Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its TFA salt. Filter the solid and wash with cold diethyl ether. Alternatively, to obtain the free base, neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or DCM).[11] Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Characterization of the Final Product

The structure of this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include:

    • A singlet for the methyl group on the imidazole ring (~2.3-2.5 ppm).

    • Two distinct singlets or doublets for the C4-H and C5-H protons of the imidazole ring (~6.8-7.5 ppm).

    • A series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the piperidine ring protons.

    • A broad singlet for the piperidine N-H proton.

  • ¹³C NMR: Expected signals would include:

    • A signal for the methyl carbon (~13-15 ppm).

    • Signals for the five distinct carbons of the piperidine ring.

    • Signals for the C2, C4, and C5 carbons of the imidazole ring. The C2 carbon, being adjacent to two nitrogens, would appear furthest downfield (~145 ppm).[12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion corresponding to the molecular weight of the final product.

Safety and Handling

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Trifluoroacetic acid is highly corrosive and requires careful handling.

  • Procedures: All reactions should be conducted in a well-ventilated fume hood. The use of an inert atmosphere for the coupling reaction is critical not only for reaction success but also to prevent potential ignition of flammable solvents.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. The strategy leverages a modern palladium-catalyzed Buchwald-Hartwig amination for the key C-N bond formation, ensuring high yield and selectivity. The subsequent acid-mediated deprotection is a straightforward and high-yielding transformation. The protocols and rationale provided herein offer a solid foundation for researchers to produce this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry.

References

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An In-Depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound 3-(2-methyl-1H-imidazol-1-yl)piperidine. Given the limited direct literature on this specific molecule, this document synthesizes established principles of chemical nomenclature, synthesis, and pharmacology from closely related analogues to provide a robust and insightful resource. This guide is intended to empower researchers in medicinal chemistry and drug discovery with a foundational understanding of this compound's properties and potential.

Part 1: Nomenclature and Structural Elucidation

IUPAC Nomenclature

The systematic name for the compound is determined by applying the Hantzsch-Widman method for heterocyclic nomenclature. The structure consists of a piperidine ring substituted at the 3-position with a 2-methyl-1H-imidazol-1-yl group.

  • Parent Heterocycle: The saturated six-membered nitrogen-containing ring is piperidine.

  • Substituent: The five-membered aromatic ring with two nitrogen atoms is imidazole. It is substituted with a methyl group at the 2-position.

  • Locants: The piperidine ring is numbered starting from the nitrogen atom as 1. The point of attachment to the imidazole ring is at position 3 of the piperidine ring. The imidazole ring is attached to the piperidine ring via the nitrogen at position 1. The methyl group is at position 2 of the imidazole ring. The "1H" designates the position of the single hydrogen atom on a nitrogen in the imidazole ring.

Therefore, the correct and unambiguous IUPAC name is This compound .

Chemical Structure

Caption: 2D structure of this compound.

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the nucleophilic substitution reaction between a suitable piperidine precursor and a 2-methylimidazole derivative. A potential route is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), is added a base, for instance, potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Addition of Piperidine Precursor: A solution of N-protected 3-bromopiperidine (e.g., N-Boc-3-bromopiperidine) (1.1 eq) in the same solvent is added dropwise to the reaction mixture. The use of an N-protected piperidine is crucial to prevent side reactions at the piperidine nitrogen.

  • Reaction: The mixture is heated to an appropriate temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: The N-protecting group (e.g., Boc) is removed under standard conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection) to yield the final product.

Predicted Spectroscopic Data

Based on the known spectral data of 3-substituted piperidines and 1,2-disubstituted imidazoles, the following characteristic spectroscopic features for this compound can be predicted:

Spectroscopic Technique Predicted Characteristic Features
¹H NMR - Signals for the piperidine ring protons, likely in the range of 1.5-3.5 ppm. The proton at C3 will be a multiplet. - A singlet for the methyl group on the imidazole ring around 2.3-2.5 ppm. - Two singlets or doublets for the imidazole ring protons in the aromatic region (7.0-7.5 ppm). - A broad singlet for the N-H proton of the piperidine ring.
¹³C NMR - Signals for the piperidine ring carbons, typically between 25-60 ppm. - A signal for the methyl carbon around 12-15 ppm. - Signals for the imidazole ring carbons in the range of 115-145 ppm.
Mass Spectrometry (MS) - The protonated molecule [M+H]⁺ would be the base peak in ESI-MS. - Fragmentation would likely involve cleavage of the bond between the piperidine and imidazole rings, as well as characteristic ring-opening fragmentation of the piperidine moiety.[1]
Infrared (IR) Spectroscopy - N-H stretching vibration for the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹). - C-H stretching vibrations for the aliphatic and aromatic protons. - C=N and C=C stretching vibrations from the imidazole ring (around 1500-1650 cm⁻¹).

Part 3: Potential Applications in Drug Discovery and Development

The combination of the piperidine and imidazole scaffolds in a single molecule is of significant interest to medicinal chemists. Both heterocycles are considered "privileged structures" due to their frequent occurrence in biologically active compounds.[2]

Pharmacological Profile of Related Scaffolds
  • Piperidine Derivatives: The piperidine ring is a common motif in a vast array of pharmaceuticals, exhibiting a wide range of biological activities including, but not limited to, CNS disorders, inflammation, and infectious diseases.[1] Its conformational flexibility allows it to interact with a variety of biological targets.

  • Imidazole Derivatives: Imidazole-containing compounds are known to possess diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[2] The imidazole ring can act as a hydrogen bond donor and acceptor, and its basic nitrogen can participate in important interactions with biological macromolecules.

Hypothesized Therapeutic Potential

Given the pharmacological profiles of its constituent rings, this compound could be a valuable lead compound for the development of novel therapeutics. Potential areas of investigation include:

  • Anti-inflammatory Agents: Numerous piperidine and imidazole derivatives have demonstrated anti-inflammatory properties.[3]

  • Receptor Ligands: The imidazolyl-piperidine scaffold could serve as a template for designing ligands for various G-protein coupled receptors (GPCRs) or ion channels. For instance, replacement of the imidazole with a piperidine moiety has been explored in the development of histamine H3-receptor antagonists.[4]

  • Enzyme Inhibitors: The imidazole nitrogen could potentially coordinate with metal ions in the active sites of metalloenzymes.

Caption: Hypothesized therapeutic potential of the core scaffold.

Part 4: Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, its structural components suggest significant potential for applications in drug discovery and development. This guide provides a foundational framework for researchers interested in this molecule, from its systematic naming to a plausible synthetic strategy and hypothesized biological activities.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening against a panel of relevant targets would be a critical next step in elucidating its pharmacological profile and unlocking its therapeutic potential. The insights provided herein are intended to catalyze such investigations and contribute to the advancement of medicinal chemistry.

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Biological activity of methyl-imidazolyl-piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Methyl-Imidazolyl-Piperidine Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Architectural Significance of the Methyl-Imidazolyl-Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a diverse array of biological targets. The methyl-imidazolyl-piperidine core is a quintessential example of such a scaffold.[1] Its inherent structural features—a basic piperidine ring providing a key interaction point and a versatile imidazole moiety capable of hydrogen bonding and metal coordination—make it a fertile ground for the development of novel therapeutics.[2] This guide synthesizes current knowledge on the multifaceted biological activities of these derivatives, offering field-proven insights into their mechanisms, evaluation, and therapeutic potential for researchers and drug development professionals.

Core Synthesis Strategies: From Blueprint to Biologically Active Molecule

The biological evaluation of any compound series begins with its synthesis. The construction of methyl-imidazolyl-piperidine derivatives typically follows convergent strategies where the imidazole and piperidine rings are synthesized or modified separately before a final coupling step.[2] Understanding these pathways is critical for planning library synthesis and structure-activity relationship (SAR) studies.

A common synthetic workflow involves the initial preparation of the distinct heterocyclic cores followed by their conjugation. Key methods include the classical Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, or the van Leusen imidazole synthesis, which offers a versatile route using tosylmethylisocyanide (TosMIC).[2][3] The piperidine moiety is often functionalized to allow for coupling, typically through N-alkylation or palladium-catalyzed methods like the Buchwald-Hartwig amination.[2]

G cluster_imidazole Imidazole Core Synthesis cluster_piperidine Piperidine Core Synthesis/Functionalization I1 Starting Materials (e.g., Glyoxal, Aldehyde, Ammonia) I2 Debus-Radziszewski Reaction or van Leusen Synthesis I1->I2 I3 Functionalized Imidazole I2->I3 Coupling Coupling Reaction (e.g., Nucleophilic Substitution, Buchwald-Hartwig) I3->Coupling P1 Piperidine or Precursor P2 Functionalization (e.g., Bromination, Amination) P1->P2 P3 Functionalized Piperidine P2->P3 P3->Coupling Final Methyl-Imidazolyl-Piperidine Derivative Coupling->Final

Caption: Convergent synthesis workflow for methyl-imidazolyl-piperidine derivatives.

Histamine H₃ Receptor Antagonism: Modulating Neurotransmission

One of the most extensively studied activities of this scaffold is its potent antagonism of the histamine H₃ receptor (H₃R).[4][5] The H₃R is a presynaptic autoreceptor in the central nervous system that inhibits the release of various neurotransmitters, including histamine, acetylcholine, and norepinephrine. Antagonizing this receptor enhances neurotransmitter release, a mechanism with therapeutic potential for cognitive disorders, sleep-wake disorders, and ADHD.

The 4-[(1H-imidazol-4-yl)methyl]piperidine structure is a classic pharmacophore for H₃R antagonists.[4] The imidazole ring's nitrogen atoms are crucial for interacting with key residues in the receptor's binding pocket, while the basic nitrogen of the piperidine ring forms a critical salt bridge. SAR studies have shown that potency is highly sensitive to the nature of the substituent attached to the piperidine nitrogen.[6]

Mechanism of Action: H₃ Receptor Signaling Blockade

H₃ receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o subunit. Ligand binding inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channel activity. Methyl-imidazolyl-piperidine antagonists competitively bind to the receptor, preventing histamine from activating this cascade, thereby disinhibiting neurotransmitter release.

H3R_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates NoResponse Enhanced Neurotransmitter Release H3R->NoResponse Leads to (Disinhibition) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Binds & Activates Antagonist Imidazolyl-Piperidine Antagonist Antagonist->H3R Binds & Blocks ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: Signaling pathway of H₃ receptor antagonism.

Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

Several methyl-imidazolyl-piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[7] Enhancing cholinergic neurotransmission by inhibiting AChE is a cornerstone of symptomatic treatment for Alzheimer's disease.[7]

The piperidine nitrogen in these compounds is believed to play a crucial role by interacting with the anionic site of the AChE enzyme.[7][8] Structure-activity relationship studies have demonstrated that modifications to the substituents on both the piperidine and imidazole rings can dramatically enhance inhibitory potency and selectivity over the related enzyme, butyrylcholinesterase (BuChE).[8] For instance, the introduction of a bulky benzoyl moiety can lead to a substantial increase in activity.[8]

Quantitative Inhibitory Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.

Compound ClassTarget EnzymeIC₅₀ RangeReference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidinesAChE0.56 nM - >10 µM[Yamazaki et al., 1995[8]]
Benzimidazole-piperidine hybridsAChE19.44 µM - 36.05 µM[Saleem et al., 2022[9]]
Benzimidazole-piperidine hybridsBuChE21.57 µM - 39.55 µM[Saleem et al., 2022[9]]
Piperazine Derivatives (for comparison)AChE4.59 µM - 6.48 µM[Kocaturk et al., 2022[10]]
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol provides a reliable method for determining the AChE inhibitory activity of test compounds. The underlying principle is the measurement of the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion whose absorbance can be measured spectrophotometrically.

Causality Behind Experimental Choices:

  • Buffer: Phosphate buffer (pH 8.0) is used to maintain optimal enzyme activity.

  • Substrate: Acetylthiocholine iodide (ATCI) is used as a proxy for acetylcholine because its hydrolysis product can be easily detected.

  • Reagent: DTNB is the chromogenic reagent that allows for colorimetric quantification of the reaction.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) in the buffer to a concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in the buffer.

    • Prepare a 10 mM solution of ATCI in the buffer.

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions and then dilute to various concentrations with the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound solution (or buffer for control, DMSO for vehicle control).

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

    • Mix gently and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme.

    • Add 10 µL of the AChE solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticancer and Anti-Inflammatory Activities

Recent research has expanded the biological profile of imidazolyl-piperidine derivatives to include anticancer and anti-inflammatory effects.

Anticancer Mechanisms

The anticancer activity of these derivatives is often linked to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.[11][12]

  • Enzyme Inhibition: Certain derivatives have been designed as inhibitors of glutaminyl cyclase isoenzyme (isoQC), an enzyme upregulated in some cancers that contributes to immune evasion by modifying the CD47 "don't eat me" signal.[13]

  • Kinase Inhibition: The imidazole-piperazine (a closely related scaffold) has shown potent activity as cyclin-dependent kinase (CDK) inhibitors, which are critical regulators of the cell cycle.[14]

  • Antiproliferative Effects: Screening against various cancer cell lines has revealed that some derivatives can inhibit cell proliferation with IC₅₀ values in the low micromolar range.[11]

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory properties.[15] These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[15] The mechanism often involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[15]

Protocol: In Vivo Anti-inflammatory Assay (Xylene-Induced Mouse Ear Edema)

This model is a standard and acute test for evaluating the efficacy of topical or systemic anti-inflammatory agents.

Causality Behind Experimental Choices:

  • Irritant: Xylene is a potent topical irritant that induces a rapid and measurable inflammatory response (edema).

  • Animal Model: Mice are a standard model for this assay due to their small size, ease of handling, and well-characterized inflammatory responses.[16]

  • Endpoint: The weight difference between the treated and untreated ears provides a simple, quantitative measure of edema and, therefore, inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male ICR mice (20-25 g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide mice into groups (n=6-8 per group):

    • Control group (vehicle).

    • Positive control group (e.g., Ibuprofen, 100 mg/kg, p.o.).

    • Test compound groups (various doses, p.o. or i.p.).

  • Drug Administration: Administer the test compounds and controls orally or intraperitoneally 60 minutes before inducing inflammation.

  • Induction of Edema: Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the untreated control.

  • Sample Collection: One hour after xylene application, sacrifice the mice by cervical dislocation.

  • Measurement: Use a cork borer (e.g., 8 mm diameter) to punch out circular sections from both the right (treated) and left (untreated) ears.

  • Data Analysis:

    • Weigh the ear punches immediately.

    • Calculate the edema weight by subtracting the weight of the left ear punch from the right ear punch.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Edema_control - Edema_test) / Edema_control] * 100.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Concluding Remarks and Future Perspectives

The methyl-imidazolyl-piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activity, from modulating neurotransmission via H₃ and AChE antagonism to exerting potent anticancer and anti-inflammatory effects. The versatility of its synthesis allows for fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[17]

Future research should focus on leveraging dual-target activities, such as compounds that are both H₃R antagonists and AChE inhibitors, which could offer synergistic benefits for neurodegenerative diseases. Furthermore, exploring novel targets and expanding the application of these derivatives into other therapeutic areas remains a promising avenue for drug development professionals. The integration of computational modeling with robust in vitro and in vivo testing will be crucial for accelerating the journey of these promising compounds from the laboratory to the clinic.

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Introduction: The Significance of the Imidazolyl-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 3-(2-methyl-1H-imidazol-1-yl)piperidine and its Analogs as Histamine H3 Receptor Antagonists

This guide provides a detailed exploration of the mechanism of action of compounds centered around the this compound scaffold. The primary pharmacological activity of this class of molecules is the antagonism of the histamine H3 receptor (H3R), a critical regulator of neurotransmitter release in the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets.[1][2] When combined with an imidazole moiety, a key component of histamine itself, the resulting imidazolyl-piperidine structure becomes a potent pharmacophore for histamine receptor ligands.[2] Specifically, derivatives of this compound have emerged as a promising class of histamine H3 receptor (H3R) antagonists.

The H3R is predominantly expressed in the CNS and functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[3][4] It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] Antagonism of the H3R lifts this inhibitory control, leading to enhanced neurotransmitter release. This mechanism is of significant therapeutic interest for the treatment of a range of neurological and cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[5]

This guide will dissect the molecular mechanism of action of this compound-based compounds as H3R antagonists, detailing the underlying signaling pathways and the experimental methodologies used for their characterization.

Molecular Target: The Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it exhibits a basal level of activity even in the absence of an agonist.[6] It primarily couples to the Gαi/o class of G proteins.[4]

Structure-Activity Relationship (SAR) of Imidazolyl-Piperidine Analogs

The affinity and potency of imidazolyl-piperidine derivatives for the H3R are governed by their structural features. Key SAR insights include:

  • The Imidazole Ring: The imidazole moiety is crucial for affinity to the H3R, mimicking the endogenous ligand, histamine. The substitution pattern on the imidazole ring can influence potency and selectivity.

  • The Piperidine Ring: The piperidine scaffold serves as a central linker and its conformation is important for receptor binding.[7] Replacement of the piperidine with other cyclic amines can significantly alter activity.[7]

  • Linker and Substituents: The nature and length of any linker chain and the substituents on the piperidine ring are critical for optimizing potency and pharmacokinetic properties.[2] For instance, the attachment of a substituted aniline amide to the piperidine via a two-methylene linker has been shown to yield potent H3R antagonists.[2]

Compound ClassKey Structural FeaturesObserved H3R Affinity
Imidazolyl-piperidine DerivativesCore imidazole and piperidine ringsGenerally high, with Ki values often in the nanomolar range for optimized analogs.
Non-imidazole Piperidine AnalogsReplacement of imidazole with other groupsPotency is highly dependent on the nature of the replacement, with some analogs retaining high affinity.[7]

Signaling Pathway of H3 Receptor Antagonism

The mechanism of action of this compound-based H3R antagonists is rooted in their ability to block the constitutive activity of the receptor and prevent the binding of endogenous histamine. This leads to a disinhibition of downstream signaling pathways.

Gαi/o-Coupled Signaling Cascade

Activation of the H3R by an agonist (or its constitutive activity) leads to the activation of the associated Gαi/o protein. The Gαi/o subunit, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8][9] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).

H3R antagonists, by blocking this pathway, prevent the decrease in cAMP levels, thereby maintaining or increasing PKA activity. This is the foundational step in the cascade of events that leads to enhanced neurotransmitter release.

H3R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor Gai Gαi/o H3R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Decreased Neurotransmitter Release PKA->Downstream Leads to Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist This compound (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC

Figure 1: Histamine H3 Receptor Signaling Pathway.
Modulation of Neurotransmitter Release

The primary consequence of H3R antagonism is the increased release of histamine and other neurotransmitters from presynaptic terminals.[3] This is achieved by preventing the H3R-mediated inhibition of voltage-gated Ca2+ channels, which are essential for neurotransmitter vesicle fusion and release. The increased availability of these neurotransmitters in the synaptic cleft is responsible for the pro-cognitive and wakefulness-promoting effects of H3R antagonists.

Experimental Protocols for Characterization

The characterization of compounds like this compound as H3R antagonists involves a series of in vitro and in vivo assays.

In Vitro Assays

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) is incubated with a source of H3 receptors (e.g., cell membranes from HEK293 cells expressing the human H3R).[3] The test compound is added at various concentrations, and its ability to displace the radioligand is measured.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H3 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[3]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare H3R-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - [3H]-Radioligand - Test Compound (varying conc.) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Measure radioactivity (Scintillation Counting) wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

This assay measures the functional consequence of H3R antagonism by quantifying changes in intracellular cAMP levels.

Principle: Since the H3R is Gαi/o-coupled, its activation inhibits adenylyl cyclase and decreases cAMP levels. An antagonist will block this effect. In a typical assay format for a Gαi/o-coupled receptor, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. The ability of an H3R agonist to reduce this forskolin-stimulated cAMP level is then assessed. An antagonist will reverse the agonist-induced decrease in cAMP.[6][10]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cells expressing the H3 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound (antagonist) at varying concentrations.

    • Add a fixed concentration of an H3R agonist (e.g., histamine or (R)-α-methylhistamine).

    • Stimulate the cells with forskolin.

    • Incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).[6]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-induced inhibition of cAMP production.

In Vivo Assays

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of the effects of an H3R antagonist on neurotransmitter release.[11][12]

Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region (e.g., the prefrontal cortex or hippocampus).[11] The probe is perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest.

  • Microdialysis Experiment:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate.

    • Collect baseline dialysate samples.

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.[12][13]

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the neurotransmitter levels in the treated group to a vehicle-treated control group.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective histamine H3 receptor antagonists. The mechanism of action of these compounds is well-understood and involves the blockade of the Gαi/o-coupled H3 receptor, leading to a disinhibition of adenylyl cyclase, normalization of cAMP levels, and subsequent enhancement of neurotransmitter release in the CNS. The experimental protocols detailed in this guide provide a robust framework for the characterization of such compounds, from initial in vitro screening to in vivo validation of their neurochemical effects. Further research and development of these and related compounds hold significant promise for the treatment of various cognitive and neurological disorders.

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An In-Depth Technical Guide to Exploring the Therapeutic Potential of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of piperidine and imidazole scaffolds in a single molecule, 3-(2-methyl-1H-imidazol-1-yl)piperidine, presents a compelling starting point for novel therapeutic discovery. Both heterocycles are privileged structures in medicinal chemistry, independently contributing to a vast number of FDA-approved drugs.[1][2][3] This guide delineates a rational, target-based approach to systematically investigate the therapeutic potential of this hybrid compound. We will explore promising avenues in oncology, inflammation, and analgesia, grounded in the well-documented pharmacological activities of its constituent moieties. For each proposed therapeutic area, this document provides a detailed examination of high-value molecular targets and robust, validated experimental protocols for comprehensive screening and validation. Our objective is to furnish drug development professionals with a strategic framework to efficiently unlock the therapeutic promise of this compound.

Introduction: The Rationale for a Privileged Scaffold Hybrid

The chemical architecture of this compound combines two pharmacologically significant heterocycles. The piperidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide array of biological targets.[4] Its derivatives are found in drugs targeting the central nervous system, cancer, and infectious diseases.[5] The imidazole ring, particularly the 2-methylimidazole variant, is a key component of numerous bioactive compounds, including antimicrobial agents and kinase inhibitors.[6][7]

The amalgamation of these two moieties suggests a high probability of interaction with multiple biological targets. This guide proposes a systematic exploration of the most promising of these, based on a synthesis of existing literature on related compounds.

Therapeutic Area I: Oncology

The imidazole-piperidine framework is a recurring motif in anticancer agent development.[8][9] We have identified several high-priority targets for which to assay this compound.

Potential Target: Aromatase (CYP19A1)

Mechanistic Rationale: Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone receptor-positive breast cancer.[10] Compounds bearing an imidazolylmethylpiperidine scaffold have been successfully developed as potent aromatase inhibitors.[10] The nitrogen atom in the imidazole ring of these inhibitors coordinates with the heme iron of the aromatase enzyme, leading to its inhibition.

Experimental Validation Workflow:

cluster_0 Primary Screening cluster_1 Secondary Validation A Fluorometric Aromatase Inhibitor Screening Assay B Identify 'Hits' (Compounds with significant inhibition) A->B C IC50 Determination with Tritiated Water-Release Assay B->C Validate & Quantify Potency D Cell-Based AroER Tri-Screen Assay C->D E Lead Candidate D->E Confirm Cellular Activity & Receptor Selectivity

Figure 1: Workflow for Aromatase Inhibitor Validation.

Detailed Protocols:

  • Protocol 2.1.1: Fluorometric Aromatase Inhibitor Screening. This initial high-throughput screen provides a rapid assessment of inhibitory activity.[7]

    • Reagents: Recombinant human aromatase, fluorogenic substrate, test compound, and a known inhibitor (e.g., Letrozole).

    • Procedure: Dispense recombinant aromatase into a 96-well plate. Add the test compound at a screening concentration (e.g., 10 µM). Initiate the reaction by adding the fluorogenic substrate.

    • Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader (Ex/Em = 488/527 nm).

    • Analysis: Calculate the percentage of inhibition relative to a vehicle control.

  • Protocol 2.1.2: Tritiated Water-Release Assay for IC50 Determination. This biochemical assay provides a quantitative measure of potency for confirmed hits.[2]

    • Reagents: [1β-³H]-androst-4-ene-3,17-dione, recombinant human aromatase, NADPH, and varying concentrations of the test compound.

    • Procedure: Incubate the enzyme with the test compound and the radiolabeled substrate.

    • Detection: Separate the released ³H₂O from the substrate and measure radioactivity using liquid scintillation counting.

    • Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Potential Target: c-Myc-Max Protein-Protein Interaction

Mechanistic Rationale: The oncoprotein c-Myc is a critical driver of many human cancers. Its function is dependent on its dimerization with its partner protein, Max.[11] Disrupting this interaction is a promising, albeit challenging, therapeutic strategy. Benzimidazole derivatives, structurally related to the imidazole core of our compound, have been identified as inhibitors of the c-Myc/Max interaction.[11]

Experimental Validation Workflow:

cluster_0 In Vitro Screening cluster_1 Cell-Based Validation A Fluorescence Resonance Energy Transfer (FRET) Assay B Electrophoretic Mobility Shift Assay (EMSA) A->B Confirm disruption of DNA binding C c-Myc Reporter Gene Assay B->C Assess cellular efficacy D Cell Proliferation Assay (e.g., MTT) C->D E Lead Candidate D->E Determine anti-proliferative effects

Figure 2: Workflow for c-Myc-Max Interaction Inhibitor Validation.

Detailed Protocols:

  • Protocol 2.2.1: FRET-Based High-Throughput Screening. This assay measures the proximity of c-Myc and Max proteins.[12]

    • Reagents: Fluorescently labeled c-Myc and Max proteins (e.g., with CFP and YFP), test compound.

    • Procedure: Incubate the labeled proteins with the test compound.

    • Detection: Excite the donor fluorophore (CFP) and measure the emission of the acceptor fluorophore (YFP). A decrease in FRET signal indicates inhibition of the interaction.

    • Analysis: Identify compounds that cause a significant reduction in the FRET signal.

  • Protocol 2.2.2: Electrophoretic Mobility Shift Assay (EMSA). This assay confirms that the compound inhibits the binding of the c-Myc-Max dimer to its DNA target.[13]

    • Reagents: Recombinant c-Myc and Max proteins, radiolabeled DNA probe containing the E-box sequence, test compound.

    • Procedure: Incubate the proteins with the test compound, then add the radiolabeled DNA probe.

    • Detection: Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.

    • Analysis: A decrease in the shifted band indicates inhibition of DNA binding.

Additional Oncology Targets

The versatility of the imidazole-piperidine scaffold suggests a broader screening approach is warranted. The following targets represent additional, high-value avenues for investigation.

Target ClassSpecific ExamplesRationale
Tyrosine Kinases EGFR, VEGFR-2Imidazole-containing compounds are known to be potent kinase inhibitors.[14]
Tubulin -The disruption of microtubule dynamics is a clinically validated anticancer strategy.[15]
Histone Deacetylases (HDACs) HDAC1, HDAC6HDAC inhibitors are an emerging class of anticancer agents.[3][16]

Table 1: Additional Potential Oncology Targets for this compound.

Therapeutic Area II: Inflammation

Chronic inflammation is a key driver of numerous diseases. The imidazole and piperidine moieties are present in compounds with demonstrated anti-inflammatory activity.[17]

Potential Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Mechanistic Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[18] Inhibition of this pathway is a major goal of anti-inflammatory drug discovery. Piperidine-containing compounds have been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling.[17]

Experimental Validation Workflow:

A NF-κB Luciferase Reporter Gene Assay B Western Blot for p-IκBα and p65 A->B Confirm mechanism of action C ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) B->C Assess downstream effects D Lead Candidate C->D Validate functional outcome

Figure 3: Workflow for NF-κB Pathway Inhibitor Validation.

Detailed Protocol:

  • Protocol 3.1.1: NF-κB Luciferase Reporter Gene Assay. This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.[19]

    • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).

    • Procedure: Pre-treat cells with the test compound, then stimulate with an NF-κB activator (e.g., TNF-α).

    • Detection: Measure luciferase activity using a luminometer.

    • Analysis: A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Potential Target: Cyclooxygenase-2 (COX-2)

Mechanistic Rationale: COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are widely used as anti-inflammatory drugs.

Experimental Validation:

A commercially available COX-2 inhibitor screening kit can be used for initial high-throughput screening.[20][21] These kits typically employ a fluorometric or colorimetric method to measure the peroxidase activity of COX-2.[22]

Therapeutic Area III: Analgesia

The piperidine scaffold is a core component of many opioid analgesics.[15]

Potential Target: µ-Opioid Receptor (MOR)

Mechanistic Rationale: The µ-opioid receptor is the primary target for opioid analgesics like morphine.

Experimental Validation:

  • Protocol 4.1.1: Radioligand Binding Assay. This assay determines the affinity of the test compound for the µ-opioid receptor.[23]

    • Reagents: Cell membranes expressing the µ-opioid receptor, a radiolabeled ligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound.

    • Procedure: Incubate the membranes, radioligand, and test compound.

    • Detection: Separate bound and free radioligand by filtration and measure radioactivity.

    • Analysis: Determine the Ki value of the test compound from competitive binding curves.

Conclusion

The hybrid scaffold of this compound offers a rich landscape for therapeutic innovation. By systematically evaluating its activity against the high-value targets outlined in this guide, researchers can efficiently navigate the early stages of drug discovery. The proposed workflows, from high-throughput screening to mechanistic validation, provide a robust framework for identifying and characterizing the therapeutic potential of this promising molecule.

References

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The Enigmatic Core: A Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperidine and 2-methylimidazole moieties within a single molecular entity, 3-(2-methyl-1H-imidazol-1-yl)piperidine, presents a compelling yet underexplored scaffold in medicinal chemistry. Piperidine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties and engage with a multitude of biological targets.[1] Similarly, the imidazole ring is a critical component of many bioactive molecules. This guide provides a comprehensive technical overview of this compound, a compound situated at the intersection of these two privileged heterocyclic systems. Due to a notable gap in dedicated literature for this specific molecule, this document leverages established synthetic methodologies and extrapolates potential pharmacological applications from closely related analogues. We present a plausible synthetic pathway, propose key experimental protocols for its biological evaluation, and discuss the potential therapeutic landscapes it may impact.

Introduction: The Strategic Fusion of Piperidine and 2-Methylimidazole

The piperidine ring is a cornerstone of modern drug design, gracing numerous clinically approved drugs targeting cancer and central nervous system disorders.[1] Its conformational flexibility and ability to modulate lipophilicity and hydrogen bonding capacity make it a highly versatile scaffold.[1] When coupled with the 2-methylimidazole group, a common pharmacophore known for its role in coordinating with metallic centers in enzymes and engaging in hydrogen bonding and aromatic interactions, the resulting hybrid molecule, this compound, holds significant therapeutic promise.

This guide will navigate the synthetic challenges and opportunities in creating this molecule, explore its potential biological activities based on the established pharmacology of related structures, and provide detailed experimental frameworks for its investigation.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound would involve the N-alkylation of 2-methylimidazole with a protected 3-halopiperidine, followed by deprotection.

Step-by-Step Methodology:

  • Protection of the Piperidine Nitrogen: 3-Bromopiperidine hydrobromide is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield N-Boc-3-bromopiperidine.

  • N-Alkylation of 2-Methylimidazole: 2-Methylimidazole is deprotonated with a strong base, for instance, sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF). The resulting anion is then reacted with N-Boc-3-bromopiperidine.

  • Deprotection: The Boc protecting group is removed from the resulting N-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine using a strong acid, such as trifluoroacetic acid (TFA) in DCM, or by treatment with hydrochloric acid (HCl) in an appropriate solvent.

  • Purification: The final product, this compound, is purified using column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Pharmacological Applications: An Evidence-Based Extrapolation

The pharmacological profile of this compound can be inferred from the known biological activities of structurally similar compounds. The presence of the imidazole and piperidine moieties suggests potential interactions with a range of biological targets.

Aromatase Inhibition

Derivatives of 3-(imidazol-1-ylmethyl)piperidine have been synthesized and identified as aromatase inhibitors.[2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.[2] The 2-methyl group on the imidazole ring of our target molecule could potentially enhance the binding affinity to the active site of aromatase.

Cholinesterase Inhibition

Benzimidazole-based piperidine hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. The structural similarities suggest that this compound could also exhibit cholinesterase inhibitory properties.

Neuropeptide Y (NPY) Receptor Antagonism

Diaminoalkyl-substituted benzimidazoles have been identified as potent and selective antagonists of the Neuropeptide Y Y1 receptor.[4] NPY receptors are implicated in a variety of physiological processes, including appetite, anxiety, and blood pressure regulation. The piperidine and imidazole components of our target molecule could potentially interact with the NPY Y1 receptor.

Experimental Protocols for Biological Evaluation

To investigate the predicted pharmacological activities, a series of in vitro and in vivo assays are proposed.

In Vitro Aromatase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against human aromatase.

Methodology:

  • A fluorescent-based aromatase inhibition assay kit can be utilized.

  • Human recombinant aromatase is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence is measured over time using a microplate reader.

  • The IC₅₀ value is calculated from the dose-response curve.

In Vitro Cholinesterase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against AChE and BuChE.

Methodology:

  • The assay is based on the Ellman's method.

  • AChE or BuChE is incubated with the test compound.

  • The substrate (acetylthiocholine or butyrylthiocholine) and DTNB (Ellman's reagent) are added.

  • The absorbance is measured at 412 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

NPY Y1 Receptor Binding Assay

Objective: To evaluate the binding affinity of the compound to the human NPY Y1 receptor.

Methodology:

  • A radioligand binding assay is performed using membranes from cells expressing the human NPY Y1 receptor.

  • Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the test compound.

  • The bound and free radioligand are separated by filtration.

  • The radioactivity of the filters is measured.

  • The Ki value is calculated from the competition binding curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR data for the specific this compound scaffold is unavailable, insights can be drawn from related series of compounds. For instance, in a series of diaminoalkyl-substituted benzimidazoles, substitution on the piperidine nitrogen significantly impacted NPY Y1 receptor affinity.[4] Similarly, modifications to the central phenyl and terminal piperidine moieties of heterocyclic P2Y14 receptor antagonists influenced their potency.[5]

Future research should focus on the systematic modification of the this compound core to establish a clear SAR.

Potential Modifications for SAR Studies:

  • Piperidine Ring: Introduction of substituents at different positions to probe the steric and electronic requirements of the binding pocket.

  • Imidazole Ring: Variation of the substituent at the 2-position (e.g., ethyl, propyl, phenyl) to explore the impact on activity.

  • Linker: While the piperidine and imidazole rings are directly connected in the parent compound, introducing a linker (e.g., methylene, ethylene) could provide additional flexibility and access to different binding modes.

Conclusion

This compound represents a molecule of significant untapped potential. By bridging the well-established pharmacological relevance of the piperidine and 2-methylimidazole scaffolds, it offers a promising starting point for the development of novel therapeutics. This guide has provided a foundational framework for its synthesis, characterization, and biological evaluation. The proposed experimental protocols and SAR considerations are intended to catalyze further research into this intriguing chemical entity, ultimately unlocking its full therapeutic value. The scientific community is encouraged to build upon this theoretical groundwork to explore the empirical realities of this promising compound.

Visualizations

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection 3-Bromopiperidine 3-Bromopiperidine hydrobromide N-Boc-3-bromopiperidine N-Boc-3-bromopiperidine 3-Bromopiperidine->N-Boc-3-bromopiperidine Boc₂O, TEA, DCM 2-Methylimidazole 2-Methylimidazole N-Boc-Intermediate N-Boc-3-(2-methyl-1H- imidazol-1-yl)piperidine 2-Methylimidazole->N-Boc-Intermediate 1. NaH, DMF 2. N-Boc-3-bromopiperidine Final_Product This compound N-Boc-Intermediate->Final_Product TFA, DCM

Caption: Proposed synthesis of this compound.

Potential Therapeutic Targets Workflow

Therapeutic Targets Core_Scaffold This compound Aromatase Aromatase Core_Scaffold->Aromatase Potential Inhibition Cholinesterases AChE / BuChE Core_Scaffold->Cholinesterases Potential Inhibition NPY_Receptor NPY Y1 Receptor Core_Scaffold->NPY_Receptor Potential Antagonism Breast_Cancer Breast_Cancer Aromatase->Breast_Cancer Therapeutic Area Alzheimers_Disease Alzheimers_Disease Cholinesterases->Alzheimers_Disease Therapeutic Area Metabolic_CNS_Disorders Metabolic_CNS_Disorders NPY_Receptor->Metabolic_CNS_Disorders Therapeutic Area

Caption: Potential therapeutic targets and areas for the core scaffold.

References

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  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. [Link]

  • Structure-activity Relationship of a Series of Diaminoalkyl Substituted Benzimidazole as Neuropeptide Y Y1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives. Pharmaceuticals. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Imidazolylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Two Pharmacological Powerhouses

In the landscape of medicinal chemistry, the piperidine and imidazole scaffolds stand as privileged structures, consistently featured in a vast array of FDA-approved therapeutics.[1][2] Piperidine, a saturated six-membered heterocycle, is a cornerstone in drug design, lending favorable pharmacokinetic properties and serving as a versatile scaffold for accessing diverse chemical space.[1][2][3] Simultaneously, the imidazole ring, a five-membered aromatic heterocycle, is a crucial component in many biological processes and a key pharmacophore in drugs targeting a wide range of diseases, including fungal infections, cancer, and inflammatory disorders.[4][5][6][7]

The strategic fusion of these two moieties into a singular imidazolylpiperidine framework creates a class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the rationale, modern synthetic strategies, and biological evaluation pathways for discovering and optimizing novel imidazolylpiperidine-based drug candidates. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships (SAR) that drive lead optimization.

Section 1: Modern Synthetic Strategies: Efficiency and Innovation

The development of efficient and robust synthetic methodologies is paramount to exploring the chemical diversity of imidazolylpiperidines. Modern approaches prioritize atom economy, reduced reaction times, and operational simplicity, moving away from traditional, multi-step linear syntheses.

Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis

MCRs are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, convergent step.[8] This approach is exceptionally efficient for building libraries of analogues for SAR studies. The Debus-Radziszewski imidazole synthesis and the Groebke–Blackburn–Bienaymé (GBB) reaction are particularly well-suited for this scaffold.[9][10]

The primary advantage of MCRs lies in their inherent efficiency and green chemistry profile. By combining multiple bond-forming events into one pot, they minimize solvent waste, reduce purification steps, and accelerate the discovery timeline.[9] The choice of an MCR is driven by the desire to rapidly generate a diverse set of compounds from readily available building blocks, enabling a broad exploration of the chemical space around the core scaffold.

MCR_Workflow cluster_reactants Starting Materials Aldehyde Piperidine-4-carbaldehyde OnePot One-Pot Reaction Vessel (e.g., Glacial Acetic Acid) Aldehyde->OnePot Diketone Benzil Diketone->OnePot Amine Primary Amine (R-NH2) Amine->OnePot Ammonia Ammonium Acetate Ammonia->OnePot Product Tetrasubstituted Imidazolylpiperidine OnePot->Product Cyclocondensation

Caption: Workflow for a one-pot multicomponent synthesis of tetrasubstituted imidazolylpiperidines.

Experimental Protocol: One-Pot Synthesis of a 1,2,4,5-Tetrasubstituted Imidazolylpiperidine Derivative

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzil (1.05 g, 5 mmol) and a substituted piperidine-4-carbaldehyde (5 mmol) in 20 mL of glacial acetic acid.

  • Reaction Initiation: To the stirred solution, add a substituted primary amine (5 mmol) followed by ammonium acetate (0.38 g, 5 mmol).

  • Thermal Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 8-12 hours. The causality for using glacial acetic acid is its dual role as a solvent and a mild acidic catalyst that facilitates the condensation steps.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).

  • Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.[11]

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times from hours to minutes.[12][13] This technique utilizes microwave irradiation to produce efficient internal heating (dielectric heating) of the solvent and reactants, leading to faster, more uniform heating compared to conventional methods.[14] The result is often higher yields, improved product purity, and fewer by-products.[15]

The choice to employ MAOS is justified when high-throughput synthesis is required or when conventional heating leads to decomposition or lengthy reaction times. It is an environmentally friendly "green chemistry" approach that aligns with modern laboratory practices.[15]

Experimental Protocol: Microwave-Assisted Synthesis of an Imidazo[1,2-a]pyrimidine-fused Imidazole

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 mmol), benzil (1 mmol), a primary amine (1 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst and Solvent: Add p-toluenesulfonic acid (p-TSA, 0.1 mmol) as a catalyst and 5 mL of ethanol as the solvent.[15] Ethanol is chosen as a green solvent with a suitable boiling point and dielectric properties for microwave heating.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes with stirring. The temperature and time are optimized to ensure complete reaction without degradation.

  • Isolation: After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the target compound, often in high purity without the need for further chromatographic purification.[15]

Section 2: The Drug Discovery and Development Workflow

The synthesis of a novel compound is the first step in a long and rigorous process of evaluation and optimization. A self-validating system of characterization, screening, and analysis ensures that only the most promising candidates advance.

DrugDiscoveryWorkflow synthesis Library Synthesis (MCR, MAOS) char Structural Characterization (NMR, MS, FTIR) synthesis->char Purity & Identity screen Biological Screening (In Vitro Assays) char->screen Validated Compounds sar SAR Analysis screen->sar Activity Data lead_opt Lead Optimization sar->lead_opt Design Insights lead_opt->synthesis Synthesize New Analogues preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical Optimized Candidate

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-methyl-1H-imidazol-1-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine moiety is a ubiquitous scaffold in numerous approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability[1]. The 2-methylimidazole portion is also a key pharmacophore, known for its role in various biologically active molecules, including aromatase inhibitors[2]. The combination of these two rings creates a versatile scaffold for the development of novel therapeutic agents.

This document provides a comprehensive guide for the synthesis and purification of this compound. The synthetic strategy is based on a robust N-arylation reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds[3]. The protocols detailed herein are designed to be reproducible and scalable, providing researchers with a reliable method for obtaining high-purity material for further investigation.

Synthesis Protocol

The synthesis of this compound is proposed via a two-step sequence involving the N-arylation of 2-methylimidazole with a protected 3-halopiperidine, followed by deprotection. This approach allows for controlled reaction conditions and straightforward purification of the intermediate and final product.

Part 1: Synthesis of tert-butyl this compound-1-carboxylate

The first step involves a copper-catalyzed N-arylation of 2-methylimidazole with N-Boc-3-bromopiperidine. The use of a copper catalyst is a well-established method for the N-arylation of imidazoles[3]. The Boc protecting group on the piperidine nitrogen prevents side reactions and facilitates purification.

Reaction Scheme:

Materials:

  • N-Boc-3-bromopiperidine

  • 2-methylimidazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-bromopiperidine (1.0 eq), 2-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the N-Boc-3-bromopiperidine.

  • Stir the reaction mixture at 90 °C for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography.

Part 2: Deprotection of tert-butyl this compound-1-carboxylate

The final step is the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.

Reaction Scheme:

Materials:

  • tert-butyl this compound-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the purified tert-butyl this compound-1-carboxylate in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add trifluoroacetic acid (5-10 eq).

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Purification of the intermediate and final product is crucial to obtain a high-purity compound. Column chromatography is the primary method for purification.

Column Chromatography of tert-butyl this compound-1-carboxylate
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 10% to 50% ethyl acetate in hexanes.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% EtOAc in hexanes) and pack the column.

    • Dissolve the crude product from Part 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the packed column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified protected intermediate.

Purification of this compound

The final product is more polar than the protected intermediate.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 5% to 15% methanol in dichloromethane.

  • Procedure:

    • Follow the same general procedure as for the protected intermediate, using the specified mobile phase.

    • The pure product is typically a viscous oil or a low-melting solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: N-Arylation cluster_part2 Part 2: Deprotection Start_1 N-Boc-3-bromopiperidine + 2-methylimidazole Reaction_1 CuI, L-proline, K2CO3 DMSO, 90°C Start_1->Reaction_1 Workup_1 Aqueous Workup Reaction_1->Workup_1 Purification_1 Column Chromatography (EtOAc/Hexanes) Workup_1->Purification_1 Intermediate tert-butyl 3-(2-methyl-1H-imidazol-1-yl) piperidine-1-carboxylate Purification_1->Intermediate Start_2 Intermediate Reaction_2 TFA, DCM Room Temperature Start_2->Reaction_2 Workup_2 Aqueous Workup Reaction_2->Workup_2 Purification_2 Column Chromatography (MeOH/DCM) Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm), the imidazole ring protons (around 6.8-7.5 ppm), and the methyl group on the imidazole ring (around 2.3 ppm).
¹³C NMR Resonances for the carbons of the piperidine and imidazole rings, as well as the methyl carbon.
Mass Spec (ESI+) Expected m/z for [M+H]⁺ = 166.1344
HPLC A single major peak indicating high purity (>95%).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Piperidine and its derivatives: These compounds can be toxic and corrosive. Avoid inhalation, ingestion, and skin contact[4][5][6][7][8].

  • 2-methylimidazole: Can cause skin and eye irritation.

  • Reagents: Handle all reagents, especially copper salts, bases, and trifluoroacetic acid, with care according to their Safety Data Sheets (SDS).

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Penta chemicals. (2024-05-07).
  • Chemos GmbH&Co.KG.
  • Jubilant Life Sciences Limited.
  • AmericanBio. (2015-02-23). PIPERIDINE.
  • Carl ROTH.
  • PubMed. (2016-07-01). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (2024-03-24).
  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl).
  • ResearchGate. (2025-08-06). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ResearchGate. Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole.
  • RSC Publishing. (2023-06-20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ACS Publications. (2014-01-13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. [Link]

  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • ResearchGate. (2022-10-11).
  • ResearchGate. Scheme 1.
  • ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
  • ResearchGate. (2025-08-09). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • UNIPI. (2023-11-02).
  • PMC - NIH. (2016-11-21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. (2025-08-07). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif.

Sources

Application Note: 1H NMR Characterization of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 3-(2-methyl-1H-imidazol-1-yl)piperidine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The document outlines the fundamental principles, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth analysis of the expected ¹H NMR spectrum. By explaining the causality behind experimental choices and providing a self-validating protocol, this guide serves as a practical resource for researchers engaged in the synthesis and analysis of heterocyclic compounds.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both piperidine and imidazole scaffolds in pharmacologically active molecules. The piperidine ring is a key structural motif in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as basicity and solubility.[1] The imidazole ring, a common feature in biologically active compounds, can participate in hydrogen bonding and coordination with metallic centers in enzymes. The specific linkage and substitution pattern of these two rings are critical for the molecule's three-dimensional structure and its interaction with biological targets.

Therefore, unambiguous structural confirmation is a cornerstone of the drug discovery process. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of protons within a molecule.[2] This application note serves as an expert guide to applying ¹H NMR for the definitive characterization of this compound.

Foundational Principles: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by several key principles:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electronegative atoms (like nitrogen) and aromatic rings (like imidazole) deshield nearby protons, shifting their signals to a higher chemical shift (downfield).

  • Signal Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative number of protons in different environments.

  • Signal Multiplicity (Splitting): This is caused by spin-spin coupling between non-equivalent neighboring protons. The multiplicity of a signal can be predicted by the 'n+1' rule, where 'n' is the number of adjacent, non-equivalent protons. This provides crucial information about the connectivity of atoms.[3]

  • Coupling Constants (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. Its magnitude provides information about the dihedral angle between coupled protons, which is invaluable for stereochemical assignments.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum. The causality behind each step is explained to provide a deeper understanding of the process.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Mass of Analyte: Accurately weigh approximately 5-10 mg of the compound. This amount is optimal for achieving a good signal-to-noise ratio in a reasonable time for a typical small molecule on a modern NMR spectrometer.[4]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively inert nature.[5] If the compound has limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are viable alternatives. The choice of solvent can influence chemical shifts.[5]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; any particulate matter will degrade the spectral quality.[5]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particles that can cause line broadening.[6]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, which stabilizes the magnetic field. The probe should be tuned to the correct frequency.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. Good shimming is essential for sharp, well-resolved signals.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for standard ¹H NMR to allow for faster relaxation and a higher number of scans in a given time.

    • Acquisition Time: Set to 2-4 seconds to ensure adequate data point resolution.

    • Relaxation Delay: A 1-2 second delay between pulses is usually sufficient for small molecules.

    • Number of Scans: Start with 16 or 32 scans. This can be increased to improve the signal-to-noise ratio if the sample is dilute.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integration: Integrate all signals to determine the relative number of protons for each.

Data Interpretation: Predicting the ¹H NMR Spectrum

The following is a detailed prediction of the ¹H NMR spectrum of this compound. The structure and proton numbering are shown in the diagram below.

Figure 1: Structure and proton numbering of this compound.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants
ProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H4', H5'6.8 - 7.5d, d1H, 1HJ ≈ 1-2 HzProtons on the imidazole ring are in the aromatic region. Their exact shifts are influenced by the electronic nature of the piperidine substituent.
H34.0 - 4.5m1H-This proton is on a carbon bearing a nitrogen atom of the imidazole ring, leading to significant deshielding. It will be a complex multiplet due to coupling with H2ax, H2eq, H4ax, and H4eq.
H2eq, H6eq3.0 - 3.5m2H-Equatorial protons alpha to the piperidine nitrogen are typically downfield of the axial protons.
H2ax, H6ax2.5 - 3.0m2H-Axial protons alpha to the piperidine nitrogen.
HMe2.3 - 2.5s3H-The methyl group on the electron-deficient imidazole ring will be a singlet in this region.
H4eq, H5eq1.8 - 2.2m2H-Equatorial protons on the piperidine ring.
NH1.5 - 3.0br s1H-The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad singlet.
H4ax, H5ax1.5 - 1.9m2H-Axial protons on the piperidine ring.
Detailed Spectral Analysis
  • Imidazole Protons (H4', H5'): The two protons on the imidazole ring will appear as doublets in the aromatic region (δ 6.8-7.5 ppm). The small coupling constant (J ≈ 1-2 Hz) is characteristic of four-bond coupling in five-membered aromatic heterocycles.

  • Piperidine H3 Proton: The proton at the C3 position is the most downfield of the piperidine ring protons (δ 4.0-4.5 ppm) due to the direct attachment of the electronegative imidazole nitrogen. It will exhibit a complex multiplet pattern due to coupling to the four adjacent methylene protons (H2ax, H2eq, H4ax, H4eq).

  • Piperidine Methylene Protons (H2, H4, H5, H6): The piperidine ring protons will appear in the range of δ 1.5-3.5 ppm. The protons on carbons adjacent to the piperidine nitrogen (C2 and C6) will be more deshielded than those at C4 and C5. Due to the chair conformation of the piperidine ring, the axial and equatorial protons on each methylene group are chemically non-equivalent and will show distinct signals and coupling patterns (geminal and vicinal coupling).

  • Imidazole Methyl Protons (HMe): The methyl group attached to the C2 position of the imidazole ring will appear as a sharp singlet at around δ 2.3-2.5 ppm, as it has no adjacent protons to couple with.

  • Piperidine NH Proton: The signal for the N-H proton is often broad due to quadrupole broadening from the nitrogen atom and can exchange with trace amounts of D₂O in the solvent, which would cause it to diminish or disappear. Its chemical shift is highly variable.

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The predicted chemical shifts, multiplicities, and coupling constants in this note serve as a reliable guide for spectral interpretation, enabling researchers to confidently verify the structure of this and related heterocyclic compounds. This rigorous characterization is an indispensable step in the advancement of research and development in the pharmaceutical sciences.

References

  • University of California, Davis. "NMR Sample Preparation." [Link]

  • Duan, Y., et al. (2021). "Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters." RSC Advances. [Link]

  • Nanalysis Corp. (2024). "Guide: Preparing a Sample for NMR analysis – Part I." [Link]

  • Michigan State University. "NMR Sample Preparation." [Link]

  • University of Ottawa. "NMR Sample Preparation." [Link]

  • Massachusetts Institute of Technology. "FT-NMR Sample Preparation Guide." [Link]

  • PubChem. "Piperidine." [Link]

  • Chemistry LibreTexts. "¹H NMR Spectra and Interpretation (Part I)." [Link]

  • Microbe Notes. "NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses." [Link]

  • AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." [Link]

  • OpenOChem Learn. "Interpreting." [Link]

  • University of Regensburg. "ANALYSIS OF 1H NMR SPECTRA." [Link]

  • PubChem. "3-(2-phenyl-1H-imidazol-5-yl)piperidine." [Link]

  • National Center for Biotechnology Information. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." [Link]

  • National Center for Biotechnology Information. "Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors." [Link]

  • National Center for Biotechnology Information. "¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles." [Link]

  • National Center for Biotechnology Information. "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics." [Link]

  • Teimouri, A., et al. (2014). "Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts." Bulgarian Chemical Communications. [Link]

  • Parthiban, P., et al. (2008). "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Jasperse, C. "Short Summary of 1H-NMR Interpretation." [Link]

  • Balachandravinayagam, E., et al. "SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF 3'-METHYL-2',6'-DIPHENYL- 1,3-DIHYDROSPIRO(BENZO(D)IMIDAZOLE-2,4'-PIPERIDINE)." Semantic Scholar. [Link]

  • Microbe Notes. (2022). "Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses." [Link]

Sources

Quantitative Analysis of 3-(2-methyl-1H-imidazol-1-yl)piperidine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the identification and quantification of 3-(2-methyl-1H-imidazol-1-yl)piperidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The compound, a heterocyclic amine containing both piperidine and imidazole moieties, is relevant in pharmaceutical research and development.[1][2][3] The described protocol provides a comprehensive workflow, including sample preparation from a plasma matrix, optimized chromatographic separation, and selective detection via electrospray ionization tandem mass spectrometry. This method is designed for high-throughput analysis, offering the precision and accuracy required for pharmacokinetic studies and quality control applications in drug development.

Introduction and Scientific Principle

This compound is a small molecule of interest in medicinal chemistry, incorporating two key heterocyclic scaffolds: piperidine and imidazole.[1][3] The piperidine ring is a common feature in many pharmaceuticals, while the imidazole group is a versatile component of numerous biologically active compounds.[1][2] Accurate quantification of such molecules in complex biological fluids is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5] The methodology leverages a reversed-phase liquid chromatography system to separate the analyte from endogenous matrix components, followed by detection with a tandem mass spectrometer.

The analytical choice is governed by the analyte's chemistry. The presence of two basic nitrogen atoms (one in the piperidine ring and one in the imidazole ring) makes this compound an ideal candidate for positive mode Electrospray Ionization (ESI). In the acidic mobile phase, the analyte is readily protonated to form the precursor ion [M+H]⁺. This ion is then isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the instrument achieves exceptional selectivity and minimizes background noise, enabling precise quantification even at low concentrations.[2]

Overall Experimental Workflow

The entire process, from sample receipt to data analysis, follows a structured and validated pathway to ensure data integrity and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Stock Solution Preparation s2 Working Standards & QC Sample Preparation s1->s2 e1 Protein Precipitation (Acetonitrile Crash) s2->e1 Spiking s3 Biological Sample (e.g., Plasma) Thawing s3->e1 e2 Vortex & Centrifuge e1->e2 e3 Supernatant Transfer & Dilution e2->e3 a1 Injection into LC System e3->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization (+) & MS/MS Detection a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation & Reporting d2->d3 G p1 Precursor Ion [M+H]⁺ m/z 166.2 f1 Product Ion (Quantifier) Piperidine Fragment m/z 84.1 p1->f1 CID f2 Product Ion (Qualifier) Methyl-Imidazole Fragment m/z 83.1 p1->f2 CID caption Proposed fragmentation pathway of protonated this compound.

Sources

Application Note: A Robust HPLC Purification Protocol for 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the purification of 3-(2-methyl-1H-imidazol-1-yl)piperidine, a chiral heterocyclic compound featuring both a piperidine and a 2-methylimidazole moiety. The presence of multiple basic nitrogen atoms presents specific challenges for chromatographic purification, primarily peak tailing and poor resolution. This document, designed for researchers, chemists, and drug development professionals, outlines a systematic approach to developing a robust reversed-phase HPLC (RP-HPLC) method for achiral purification. It delves into the scientific rationale behind critical choices in column chemistry, mobile phase composition, and pH control. Furthermore, it addresses strategies for chiral separation to resolve its enantiomers. The protocols are structured to be self-validating, providing troubleshooting insights and explaining the causality behind each experimental step to ensure scientific integrity and reproducibility.

Introduction: Understanding the Analyte and Its Chromatographic Behavior

This compound is a bifunctional molecule containing two distinct basic centers. Understanding its physicochemical properties is paramount to developing a successful purification strategy.

  • Piperidine Ring: The secondary amine within the piperidine ring is strongly basic, with the pKa of its conjugate acid being approximately 11.1.[1][2]

  • Imidazole Ring: The 2-methylimidazole moiety is less basic, with a pKa of its conjugate acid around 7.86.[3]

This dual-basic nature means the molecule's charge state is highly dependent on the pH of the mobile phase. In standard neutral reversed-phase conditions, the basic nitrogens can interact with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing and poor chromatographic performance. Therefore, precise control of the mobile phase pH is not just an optimization step but a fundamental requirement.

Table 1: Physicochemical Properties of this compound and its Constituent Moieties
PropertyValue/CharacteristicSignificance for HPLC
Molecular StructureC₁₀H₁₇N₃Contains two basic centers and a chiral center.
Molecular Weight179.26 g/mol Standard molecular weight for small molecule purification.
Basicity (pKaH)Piperidine: ~11.1[1][2], 2-Methylimidazole: ~7.86[3]Dictates the choice of mobile phase pH to ensure a consistent, single ionic state and prevent silanol interactions.
UV ChromophoreImidazole RingAllows for UV detection, typically between 210-230 nm.
ChiralityChiral center at C3 of the piperidine ringRequires a dedicated chiral separation method to resolve enantiomers.

Achiral Purification: Reversed-Phase HPLC Protocol

Reversed-phase HPLC is the workhorse for purifying small molecules due to its versatility and efficiency.[4][5] For a basic compound like our target, a method that actively suppresses undesirable secondary interactions is essential.

Core Principle: Ion Suppression for Peak Shape Control

The primary strategy is to maintain the analyte in a single, fully protonated state throughout the analysis. This is achieved by acidifying the mobile phase to a pH at least 2 units below the lowest pKa of the analyte (in this case, the imidazole's pKa of ~7.9). At a pH of 2-3, both the piperidine and imidazole nitrogens will be positively charged. This consistent charge state minimizes peak tailing and improves retention time reproducibility.[6][7]

Method Development Workflow

A logical, stepwise approach to method development ensures a robust and efficient purification. The following workflow outlines the key decision points.

MethodDevelopment cluster_prep Phase 1: Initial Setup cluster_scout Phase 2: Scouting Gradient cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Start Crude Sample in Suitable Solvent (e.g., DMSO, MeOH) Col_Select Select C18 Column (e.g., 5 µm, 150 x 4.6 mm for analytical or larger for prep) Start->Col_Select MP_Select Prepare Mobile Phase: A: 0.1% Formic Acid in H₂O B: 0.1% Acetonitrile Col_Select->MP_Select Scout_Run Run Fast Scouting Gradient (e.g., 5-95% B over 10 min) MP_Select->Scout_Run Eval1 Evaluate Peak Shape & Retention Time Scout_Run->Eval1 Eval1->MP_Select Poor Shape (Tailing) -> Consider 0.1% TFA Opt_Grad Optimize Gradient Slope around Elution %B Eval1->Opt_Grad Good Shape Eval2 Assess Resolution from Nearest Impurity Opt_Grad->Eval2 Eval2->Col_Select Resolution Poor -> Try different phase (e.g., Phenyl-Hexyl) Flow_Rate Adjust Flow Rate for Throughput vs. Resolution Eval2->Flow_Rate Resolution OK Scale_Up Scale Up to Preparative Column Flow_Rate->Scale_Up Final_Method Final Purification Method Scale_Up->Final_Method

Caption: Workflow for RP-HPLC method development.

Detailed Experimental Protocol

A. Materials and Equipment

  • HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, fraction collector, and UV-Vis detector.

  • Column: C18 bonded silica column (e.g., 5 µm particle size). Dimensions depend on the scale: 4.6 x 150 mm for analytical development, 21.2 x 250 mm for preparative scale.

  • Solvents: HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA), analytical grade.

  • Sample Diluent: 50:50 ACN:Water or Dimethyl Sulfoxide (DMSO).

B. Step-by-Step Methodology

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile (0.1% v/v).

    • Degas both mobile phases by sonication or vacuum filtration.

    • Rationale: Formic acid is a volatile modifier ideal for purification as it can be easily removed during solvent evaporation. It effectively protonates the analyte and improves peak shape.[6] If peak tailing persists, TFA (0.1%) can be used as a stronger ion-pairing agent, though it is non-volatile and may require an extra step to remove from the final product.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, MeOH, or Mobile Phase A) to a concentration of 10-50 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • HPLC Method and Execution:

    • Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A: 5% B).

    • Inject the sample.

    • Run the gradient elution as detailed in Table 2.

    • Monitor the elution profile using a UV detector at 220 nm.

    • Collect fractions corresponding to the main product peak.

Table 2: Recommended Achiral RP-HPLC Purification Conditions
ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 70% B over 20 min5% to 70% B over 30-40 min
Flow Rate 1.0 mL/min20 mL/min
Column Temp. 30 °CAmbient or 30 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 10 µL1-5 mL (depending on concentration)
  • Post-Purification Processing:

    • Combine the pure fractions as identified by analytical HPLC.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze-dry (lyophilize) the remaining aqueous solution to obtain the purified compound as a formate salt.

    • If the free base is required, the salt can be neutralized with a base (e.g., NaOH) and extracted into an organic solvent.[8]

Chiral Separation Protocol

Since this compound is chiral, separating the enantiomers is often a critical step in drug development. Chiral Stationary Phases (CSPs) are the most direct way to achieve this. Polysaccharide-based CSPs are highly effective for a wide range of compounds, including piperidine derivatives.[9][10]

Principle of Chiral Recognition

Chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different energies of formation, leading to different retention times. Normal-phase (non-polar mobile phase) chromatography often provides better selectivity for this class of compounds on polysaccharide CSPs.[10]

Recommended Chiral HPLC Starting Conditions

The following protocol provides a robust starting point for developing a chiral separation method.

ChiralWorkflow Start Purified Racemic Sample Col_Select Select Polysaccharide CSP (e.g., Chiralpak AD-H) Start->Col_Select MP_Select Mobile Phase: Hexane/Isopropanol (IPA) + Basic Additive (DEA) Col_Select->MP_Select Screen Screen Mobile Phase Ratios (e.g., 90:10, 80:20, 70:30 Hex/IPA) MP_Select->Screen Eval Evaluate Resolution (Rs) Screen->Eval Eval->Screen Rs < 1.5 (Try EtOH as modifier) Opt Optimize Additive Conc. & Flow Rate Eval->Opt Rs > 1.5 Final Final Chiral Method Opt->Final

Caption: Workflow for chiral method development.

Table 3: Recommended Chiral HPLC Starting Conditions
ParameterRecommended Setting
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA)
Starting Ratio 80:20 (Hexane:IPA)
Elution Mode Isocratic
Flow Rate 1.0 mL/min (for analytical 4.6 mm ID column)
Column Temp. 25 °C
Detection UV at 220 nm

Rationale for Choices:

  • Polysaccharide CSP: These columns offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[9]

  • Normal Phase: Hexane/alcohol mobile phases are standard for these columns.

  • Basic Additive: Diethylamine (DEA) is added to the mobile phase to act as a competitor for active sites on the silica support, dramatically improving the peak shape of basic analytes like our target compound.

Conclusion

The successful HPLC purification of this compound hinges on a chemically informed approach. For achiral purification, a reversed-phase method using an acidified mobile phase (0.1% formic acid) on a C18 column provides a robust and scalable solution by effectively managing the basic nature of the analyte to yield sharp, symmetrical peaks. For resolving its enantiomers, a normal-phase method employing a polysaccharide-based chiral stationary phase with a basic additive is the recommended strategy. By following the systematic workflows and protocols detailed in this note, researchers can achieve high purity and effectively resolve the stereoisomers of this important heterocyclic building block.

References

  • PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Giménez, E., et al. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Merck Index. (n.d.). Piperidine. Retrieved from [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-6. Retrieved from [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]

  • Al-Adwani, S., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]

  • Howe, C. J., & Das, N. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

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Application Notes & Protocols: In Vitro Assay Development for 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic requires a meticulous and robust pharmacological evaluation. For a compound such as 3-(2-methyl-1H-imidazol-1-yl)piperidine, its structural motifs—a substituted imidazole and a piperidine ring—are hallmarks of ligands that interact with a variety of neurological targets. The imidazole ring, in particular, is the core pharmacophore of histamine, suggesting a potential interaction with histamine receptors.

This document outlines a comprehensive in vitro assay cascade designed to characterize the pharmacological activity of novel compounds. Based on its structural features, we hypothesize that this compound is a potential ligand for the human Histamine H3 Receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system that acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1][2] It is a high-value therapeutic target for cognitive and sleep-wake disorders.[1][3] A key feature of the H3R is its high constitutive activity, meaning it signals in the absence of an agonist.[3] This property makes it essential to use assays that can distinguish between neutral antagonists and inverse agonists.

These application notes provide a logical, step-by-step workflow, from initial target binding confirmation to detailed functional characterization, ensuring a thorough and scientifically sound evaluation.

Proposed Assay Cascade for Pharmacological Profiling

A hierarchical approach is employed to efficiently characterize the compound's activity. The workflow begins with a primary binding assay to determine affinity for the target, followed by a functional assay to elucidate the compound's mechanism of action (i.e., agonist, antagonist, or inverse agonist).

Assay_Cascade cluster_0 PART 1: Primary Screening cluster_1 PART 2: Functional Characterization cluster_2 PART 3: Assay Validation BindingAssay Radioligand Binding Assay BindingOutput Determine Affinity (Ki) BindingAssay->BindingOutput FunctionalAssay TR-FRET cAMP Assay BindingOutput->FunctionalAssay Compounds with Ki < 1µM Mode1 Agonist Mode FunctionalAssay->Mode1 Mode2 Antagonist / Inverse Agonist Mode FunctionalAssay->Mode2 Validation Calculate Z'-Factor Mode1->Validation Mode2->Validation Output Assay Robustness Validation->Output

Caption: High-level workflow for H3R ligand characterization.

Part 1: Primary Assay - Competitive Radioligand Binding

Expertise & Rationale

The first critical step is to determine if the test compound, this compound, physically interacts with the H3 receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test (unlabeled) compound for a receptor. This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for the H3R. We will use [³H]-Nα-methylhistamine ([³H]-NAMH), a well-characterized H3R agonist radioligand.[4][5] The output of this assay is the IC50 value, which can be converted to an inhibition constant (Ki), an intrinsic measure of affinity.[6]

Detailed Protocol: H3R Radioligand Binding

Materials:

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human Histamine H3 Receptor.

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), specific activity ~80 Ci/mmol.

  • Non-Specific Ligand: Clobenpropit (10 µM final concentration).[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Hardware: 96-well filter plates (GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter.[4][7]

Procedure:

  • Membrane Preparation: Thaw H3R-expressing cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.[7]

  • Assay Plate Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • Total Binding: 150 µL membranes + 50 µL Assay Buffer + 50 µL [³H]-NAMH.

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL Clobenpropit + 50 µL [³H]-NAMH.

    • Test Compound: 150 µL membranes + 50 µL serially diluted test compound + 50 µL [³H]-NAMH.

    • Note: The final concentration of [³H]-NAMH should be close to its dissociation constant (Kd), typically ~2 nM.[4]

  • Incubation: Incubate the plate for 2 hours at 25°C with gentle agitation.[4]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration onto the pre-soaked GF/C filter plates.

  • Washing: Wash the filters 4 times with ice-cold Assay Buffer to remove unbound radioligand.[7]

  • Quantification: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[4]

Data Analysis & Interpretation
  • Calculate Specific Binding: Subtract the average CPM of the NSB wells from all other wells.

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation .[6][8][9] This equation corrects for the presence of the radioligand.

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of [³H]-NAMH used and Kd is its dissociation constant.

Table 1: Example Radioligand Binding Data & Interpretation

CompoundIC50 (nM)Calculated Ki (nM)Interpretation
Reference Antagonist (Clobenpropit) 5.22.1High affinity for H3R
Test Compound 85.034.0Moderate affinity for H3R
Negative Control >10,000>4,000No significant affinity

Part 2: Functional Characterization via cAMP Assay

Expertise & Rationale

A binding assay confirms affinity but does not reveal the functional consequence of that binding. The H3R is canonically coupled to the Gi/o family of G-proteins.[10] Activation of the Gi pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[11][12]

We will use a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to measure changes in cAMP levels.[13][14] This assay is highly sensitive, robust, and suitable for high-throughput screening. Because the H3R is constitutively active, this assay can effectively determine if the test compound:

  • Is an Agonist: Decreases cAMP levels on its own.

  • Is a Neutral Antagonist: Has no effect on its own but blocks the effect of an agonist.

  • Is an Inverse Agonist: Increases cAMP levels by inhibiting the receptor's basal activity.

H3R_Signaling cluster_pathway H3 Receptor Signaling Pathway cluster_assay TR-FRET Assay Principle Ligand Agonist (e.g., Histamine) Receptor Histamine H3 Receptor (Constitutively Active) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Ab_Eu Anti-cAMP Ab (Eu) cAMP->Ab_Eu Competes with cAMP-d2 cAMP_d2 cAMP-d2 (Acceptor) Ab_Eu->cAMP_d2 Binds FRET High FRET Signal (Low cellular cAMP) cAMP_d2->FRET Results in

Caption: H3R Gi-signaling and the principle of competitive cAMP TR-FRET assay.

Detailed Protocol: TR-FRET cAMP Assay

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human H3R.

  • Assay Kit: A commercial TR-FRET cAMP detection kit (e.g., LANCE® Ultra cAMP).[13]

  • Reagents: Forskolin (to elevate basal cAMP for antagonist/inverse agonist mode), reference agonist (Histamine or R-α-methylhistamine), reference inverse agonist (Pitolisant).

  • Hardware: 384-well low-volume white plates, TR-FRET enabled plate reader.

Procedure A: Agonist & Inverse Agonist Mode

  • Cell Preparation: Harvest and resuspend H3R-expressing cells in assay buffer to the desired density (e.g., 2,000 cells/well).[15]

  • Compound Addition: Add serial dilutions of the test compound or reference ligands to the 384-well plate.

  • Cell Addition: Dispense the cell suspension into the plate.

  • Incubation: Incubate for 30 minutes at room temperature.[13]

  • Detection: Add the TR-FRET detection reagents (Eu-labeled antibody and d2-labeled cAMP) as per the kit manufacturer's protocol.[13]

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Read Plate: Measure the TR-FRET signal (emission at 665 nm and 620 nm) using a plate reader.

Procedure B: Antagonist Mode

  • Follow steps 1 and 2 from Procedure A.

  • Agonist Addition: Add a fixed concentration of a reference agonist (e.g., Histamine at its EC80 concentration) to all wells except the basal controls.

  • Proceed with steps 3-7 from Procedure A.

Data Analysis & Interpretation
  • Calculate TR-FRET Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data: Normalize the data relative to basal (vehicle control) and a positive control (e.g., max inhibition by a reference agonist).

  • Generate Dose-Response Curves: Plot the normalized response against the log concentration of the test compound.

  • Determine Potency: Fit the curves using non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Table 2: Example Functional Data & Interpretation

Assay ModeTest Compound ResultInterpretation
Agonist Mode No change in cAMP (EC50 > 10 µM)Not an agonist.
Inverse Agonist Mode Increased cAMP (IC50 = 150 nM)The compound is an inverse agonist.
Antagonist Mode Rightward shift of agonist curve (IC50 = 120 nM)Confirms competitive antagonism/inverse agonism.

Part 3: Assay Validation & Trustworthiness

Expertise & Rationale

To ensure that the generated data is reliable and reproducible, each assay must be validated. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput screening assay.[16][17] It reflects the dynamic range of the signal and the data variation.[17][18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[19]

Protocol: Z'-Factor Calculation
  • Setup: In a single assay plate, prepare wells for positive and negative controls.

    • For Binding Assay: Negative control = Total Binding; Positive control = Non-Specific Binding.

    • For cAMP Assay: Negative control = Basal cAMP; Positive control = Max-stimulated/inhibited cAMP.

  • Run Assay: Execute the assay protocol as described above.

  • Calculate Z'-Factor: Use the following formula:

    • Z' = 1 - [ (3 * (σp + σn)) / |μp - μn| ]

      • Where σp and σn are the standard deviations of the positive and negative controls.

      • And μp and μn are the means of the positive and negative controls.

Table 3: Quality Control Parameters

ParameterAssayAcceptance CriterionRationale
Z'-Factor Binding & cAMP> 0.5Ensures a robust and reliable screening window.[18][19]
Signal-to-Basal cAMP> 5Guarantees a sufficient dynamic range to detect compound effects.
Reference Compound Potency Binding & cAMPWithin 3-fold of historical averageConfirms assay consistency and performance over time.

Conclusion

This application note provides a validated, step-by-step framework for the comprehensive in vitro characterization of this compound, or any novel compound with suspected activity at the Histamine H3 Receptor. By systematically determining binding affinity (Ki) through a radioligand assay and then elucidating the mechanism of action (agonist, antagonist, or inverse agonist) with a functional TR-FRET cAMP assay, researchers can confidently and efficiently profile new chemical entities. The inclusion of rigorous validation metrics like the Z'-factor underpins the trustworthiness and reproducibility of the generated data, forming a solid foundation for further drug development efforts.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

  • Z-factor. Wikipedia. [Link]

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. (2011). British Journal of Pharmacology. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • A constitutively active Gαs subunit provide insights into the mechanism of G protein activation. (2012). Journal of Biological Chemistry. [Link]

  • Histamine H3 receptor. Wikipedia. [Link]

  • Assessment of histamine H 3 receptor G q-coupled pharmacological assay... ResearchGate. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). Journal of Pharmacological and Toxicological Methods. [Link]

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. (2014). Cellular Signalling. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Quantitative assessment of constitutive G protein-coupled receptor activity with BRET-based G protein biosensors. (2021). bioRxiv. [Link]

  • Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Using Constitutive Activity to Define Appropriate High-Throughput Screening Assays for Orphan G Protein-Coupled Receptors. Springer Nature Experiments. [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate. [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). Journal of Biomolecular Screening. [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Semantic Scholar. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (1995). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. (2024). Nature Communications. [Link]

  • The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. (2019). Science Signaling. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • What are H3 receptor modulators and how do they work?. Patsnap Synapse. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Receptor binding techniques: competition (inhibition or displacement) assays. University of Glasgow. [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). Circulation Research. [Link]

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Application Note: Biochemical Kinase Inhibition Assay Using 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase-Targeted Therapeutics

Protein kinases, as central regulators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a cornerstone of contemporary drug discovery.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biochemical kinase inhibition assay for a novel compound, using the illustrative example of 3-(2-methyl-1H-imidazol-1-yl)piperidine. While this molecule contains a piperidine moiety, a privileged scaffold in medicinal chemistry known to enhance druggability, specific public-domain protocols for its kinase inhibitory activity are not established.[6][7] Therefore, this document will detail a generalized, yet rigorous, framework for assay development, optimization, and data interpretation, empowering researchers to characterize this and other novel chemical entities.

We will focus on a luminescence-based kinase assay, a widely adopted format in high-throughput screening due to its sensitivity, simplicity, and scalability.[8][9] The core principle of this assay is to quantify the amount of ATP remaining after a kinase reaction; the luminescent signal is inversely proportional to kinase activity.[10][11][12]

Assay Principle: The Kinase-Glo® Luminescent Assay

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures kinase activity by quantifying the depletion of ATP from the reaction mixture.[10] The assay is performed in a single well and involves two key steps:

  • The Kinase Reaction: The kinase enzyme catalyzes the transfer of a phosphate group from ATP to a specific substrate. In the presence of an inhibitor like this compound, this reaction is impeded.

  • Luminescent Detection: After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of the remaining ATP, catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal.[11]

The intensity of the luminescent signal is directly proportional to the concentration of ATP remaining in the well. Consequently, a potent inhibitor will result in a high luminescent signal (less ATP consumed), while an inactive compound will lead to a low signal (more ATP consumed).[1][12]

Materials and Reagents

  • Test Compound: this compound

  • Target Kinase: e.g., Mitogen-activated protein kinase 1 (MAPK1/ERK2) (recombinant, purified)

  • Kinase Substrate: e.g., Myelin Basic Protein (MBP)

  • ATP: Adenosine 5'-triphosphate, high purity

  • Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO: Dimethyl sulfoxide, molecular biology grade

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Multi-well plates: White, opaque, 96- or 384-well format suitable for luminescence readings

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow

The following diagram outlines the general workflow for a biochemical kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilutions of this compound D Dispense Compound Dilutions to Plate A->D B Prepare Kinase/Substrate Master Mix E Add Kinase/Substrate Master Mix B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate at Room Temperature F->G H Add Kinase-Glo® Reagent G->H I Incubate to Stabilize Luminescent Signal H->I J Read Luminescence on Plate Reader I->J K Data Analysis: IC50 Determination J->K

Caption: Workflow for the kinase inhibition assay.

Detailed Protocol

This protocol is a template and requires optimization for the specific kinase and inhibitor being tested.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the compound stock in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

2. Assay Setup (384-well plate format):

  • Compound Addition: Transfer a small volume (e.g., 0.5 µL) of the serially diluted compound and controls (DMSO for 0% inhibition, and a known inhibitor for 100% inhibition) to the appropriate wells of a white, opaque 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add a defined volume (e.g., 5 µL) of this mix to each well containing the compound.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to interact with the kinase before the reaction is initiated.

3. Kinase Reaction:

  • Initiation: Prepare the ATP solution in the assay buffer at a concentration close to its Km for the specific kinase. Add a defined volume (e.g., 5 µL) of the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

4. Luminescence Detection:

  • Reagent Addition: Equilibrate the Kinase-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume in the assay wells (e.g., 10 µL) to all wells.

  • Signal Stabilization: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition of the kinase activity for each compound concentration.

1. Calculation of Percent Inhibition:

  • 0% Inhibition (High Signal Control): Wells with kinase, substrate, ATP, and DMSO.

  • 100% Inhibition (Low Signal Control): Wells with a known potent inhibitor or no kinase.

  • Percent Inhibition Formula:

2. IC50 Determination:

  • The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited.[4]

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[13]

Example Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
10098,50098.2%
33.395,20094.8%
11.186,40085.7%
3.765,30064.1%
1.248,90047.3%
0.431,50029.5%
0.1315,60013.2%
0.045,8003.1%
0.012,100-0.6%
0 (DMSO)2,5000.0%
No Kinase100,000100.0%

From this data, an IC50 value would be calculated.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-factor Suboptimal enzyme or ATP concentration, short reaction time.Optimize enzyme, substrate, and ATP concentrations. Perform a time-course experiment to ensure the reaction is in the linear range.
High variability between replicates Pipetting errors, improper mixing.Use calibrated pipettes, ensure thorough mixing after each addition. Consider using automated liquid handlers.
Compound interference Autofluorescence/luminescence of the compound, inhibition of luciferase.Run a counter-screen with the compound and the detection reagent in the absence of the kinase reaction to check for interference.

Concluding Remarks

This application note provides a foundational protocol for the biochemical characterization of novel kinase inhibitors, exemplified by this compound. The luminescence-based assay described is a robust and sensitive method suitable for initial hit validation and IC50 determination.[10][11] It is crucial to remember that assay optimization is paramount for generating reliable and reproducible data.[9] The insights gained from such in vitro biochemical assays are a critical first step in the long and complex journey of kinase inhibitor drug discovery.[3][5]

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

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  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. National Center for Biotechnology Information. [Link]

  • A Quick Introduction to Graphviz. Nick H. [Link]

  • Graphviz workflow 1. YouTube. [Link]

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  • ES114 Graphviz. YouTube. [Link]

  • Graphviz. Graphviz. [Link]

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  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. PubMed. [Link]

  • Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. PubMed. [Link]

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]

  • Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. PubMed. [Link]

  • 3-[5-(2-methylpropyl)-1H-imidazol-2-yl]piperidine. PubChem. [Link]

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Application Note: A Framework for Characterizing 3-(2-methyl-1H-imidazol-1-yl)piperidine Derivatives Using Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The 3-(2-methyl-1H-imidazol-1-yl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS) and other biological systems.[1] A significant portion of these targets are G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and a major class of therapeutic targets.[2] Comprehensive characterization of novel derivatives of this scaffold requires a systematic and robust panel of cell-based assays to elucidate their biological activity, potency, and mechanism of action. This guide provides an integrated, step-by-step framework for the pharmacological evaluation of these compounds, beginning with essential cytotoxicity assessment and progressing through high-throughput primary screening and detailed signaling pathway deconvolution. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for a Phased Assay Cascade

The discovery of a novel bioactive compound is only the first step in a long journey toward a potential therapeutic. For derivatives of a versatile scaffold like this compound, it is crucial to move beyond simple binding assays to understand how a compound functionally modulates its cellular target. A phased approach to cell-based screening is the most efficient and logical strategy.

This guide outlines a three-phase workflow:

  • Phase I: Foundational Viability Assessment. Before assessing for a specific biological function, one must first establish the concentration range at which the compound does not induce non-specific cytotoxicity. This ensures that any observed effects in subsequent functional assays are due to specific pharmacological activity, not cell death.

  • Phase II: Broad Functional Screening. For novel compounds with an unknown mechanism, a primary screen should be broad enough to capture a wide range of potential activities. Since many CNS-active compounds target GPCRs, a universal GPCR activation assay, such as β-arrestin recruitment, is an ideal starting point.[3]

  • Phase III: Mechanism Deconvolution & Advanced Characterization. Following a "hit" in the primary screen, subsequent assays are employed to dissect the specific signaling pathway (e.g., Gs, Gi, Gq) and to validate the compound's activity in a more physiologically relevant cell model, such as a neuronal cell line.

This structured cascade ensures that resources are used efficiently, generating a comprehensive pharmacological profile that can confidently guide further drug development efforts.

Diagram 1: Overall Experimental Workflow The following diagram illustrates the proposed sequential workflow for characterizing novel piperidine derivatives.

G cluster_0 Phase I: Foundational Assays cluster_1 Phase II: Primary Functional Screen cluster_2 Phase III: Mechanism Deconvolution Cytotoxicity Cytotoxicity Profiling (e.g., ATP-based Assay) PrimaryScreen Universal GPCR Screen (β-Arrestin Recruitment) Cytotoxicity->PrimaryScreen Define Non-Toxic Concentration Range cAMP_Assay cAMP Assay (Gs/Gi Pathway) PrimaryScreen->cAMP_Assay Deconvolute Signaling Pathway Calcium_Assay Calcium Flux Assay (Gq Pathway) PrimaryScreen->Calcium_Assay Neuronal_Assay Neuronal Activity Assay (Functional Confirmation) cAMP_Assay->Neuronal_Assay Validate in Relevant Model Calcium_Assay->Neuronal_Assay Validate in Relevant Model

Caption: A sequential workflow for compound characterization.

Phase I: Protocol for Foundational Cytotoxicity Profiling

Principle: The initial and most critical step is to distinguish specific pharmacological effects from non-specific cytotoxicity. An ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[4][5] A decrease in ATP levels is directly proportional to the number of non-viable cells.

Cell Line Selection: HEK293 (Human Embryonic Kidney) cells are an excellent choice for initial screening. They are robust, easy to culture and transfect, and widely used in GPCR research, providing a consistent baseline.[6][7]

Materials and Reagents:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • White, opaque, sterile 96-well or 384-well plates suitable for luminescence readings

  • Test compounds (this compound derivatives) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest HEK293 cells using standard trypsinization methods.

    • Resuspend cells in complete media and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well white, opaque plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in culture media to achieve the final desired concentrations (e.g., from 100 µM down to 1 nM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (media with the same final concentration of DMSO) and "no-cell" wells (media only, for background subtraction).

    • Carefully remove the old media from the cell plate and add 100 µL of the media containing the diluted compounds (or vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned functional assays (typically 24 to 48 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reconstituted reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the average background signal from the "no-cell" wells.

    • Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Calculate the CC₅₀ (50% cytotoxic concentration) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope). All subsequent functional assays should be performed at concentrations well below the CC₅₀ value.

Phase II: Protocol for Universal GPCR Screening (β-Arrestin Recruitment)

Principle: Upon activation by a ligand, most GPCRs are phosphorylated, which promotes the binding of β-arrestin proteins.[8] This interaction is a hallmark of GPCR activation and is independent of the specific G-protein pathway (Gs, Gi, or Gq), making it an excellent universal screening assay.[3][9] The PathHunter® β-arrestin assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon ligand-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[3][10]

Materials and Reagents:

  • PathHunter® U2OS or CHO-K1 β-Arrestin parental cell line (or a specific GPCR-expressing line if the target is known)

  • Appropriate culture medium for the cell line

  • Test compounds

  • PathHunter® Detection Reagents

  • White, opaque, sterile 96-well or 384-well plates

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Handling:

    • Culture and passage the PathHunter® cells according to the supplier's protocol.

    • Harvest cells and seed them into a white, opaque 96-well plate at the recommended density.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer at concentrations determined to be non-toxic from the Phase I assay.

    • Include a known agonist for the target receptor as a positive control and a vehicle (DMSO) control.

    • Add the compounds to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes. The optimal time can vary depending on the specific receptor.[3]

  • Detection:

    • Allow the plate and detection reagents to equilibrate to room temperature.

    • Prepare the PathHunter® detection reagent mixture as per the manufacturer's protocol.

    • Add the detection reagent mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal on a plate reader.

    • Normalize the data to the vehicle control (0% activation) and a maximal-stimulating concentration of a positive control agonist (100% activation).

    • Plot the normalized response (%) against the log of the compound concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) for agonist activity or IC₅₀ (half-maximal inhibitory concentration) for antagonist activity using a non-linear regression curve fit.

Phase III: Protocols for Mechanism of Action Deconvolution

Once a compound shows activity in the β-arrestin assay, the next step is to identify the specific G-protein signaling pathway it modulates.

Diagram 2: Key GPCR Signaling Pathways The diagram below outlines the three primary G-protein signaling cascades and the points of intervention for the described assays.

GPCR_Signaling Ligand Piperidine Derivative GPCR GPCR Ligand->GPCR Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Gq Gαq GPCR->Gq Arrestin β-Arrestin GPCR->Arrestin Universal Recruitment AC Adenylyl Cyclase Gs->AC + Gi->AC - PLC Phospholipase C Gq->PLC + cAMP cAMP AC->cAMP Calcium Ca²⁺ PLC->Calcium via IP3 cAMP_Assay cAMP Assay cAMP->cAMP_Assay Calcium_Assay Calcium Flux Assay Calcium->Calcium_Assay Arrestin_Assay β-Arrestin Assay Arrestin->Arrestin_Assay

Caption: GPCR signaling pathways and corresponding assays.

Gs/Gi Pathway Assessment: cAMP Assay

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process, leading to a decrease in cAMP.[11][12] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for quantifying cAMP. They are competitive immunoassays where endogenous cAMP produced by cells competes with a labeled cAMP analog for binding to an anti-cAMP antibody, resulting in a change in the FRET signal.[11]

Step-by-Step Protocol:

  • Cell Culture: Use a cell line endogenously expressing or engineered to express the GPCR of interest (e.g., HEK293, CHO). Seed cells in a 384-well plate and incubate overnight.

  • Compound Stimulation:

    • For Gs Agonists: Add serially diluted test compounds to the cells and incubate for 30 minutes at room temperature.

    • For Gi Agonists: First, stimulate the cells with an adenylyl cyclase activator like Forskolin to raise basal cAMP levels. Then, immediately add the serially diluted test compounds and incubate.[11]

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) mixed with a lysis buffer.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ or IC₅₀.

Gq Pathway Assessment: Calcium Flux Assay

Principle: Gq-coupled receptors activate phospholipase C, which leads to the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[13][14] This transient increase in intracellular Ca²⁺ can be measured using fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to calcium. Modern "no-wash" kits simplify this process for high-throughput screening.[13][15]

Step-by-Step Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293, CHO) in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM or a component of a Calcium No WashPLUS kit) in an appropriate buffer, which often contains probenecid to prevent the dye from being pumped out of the cells.[16]

    • Remove the culture medium and add the dye-loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Place the plate into a fluorescence plate reader equipped with liquid handling capabilities, such as a FLIPR® (Fluorescence Imaging Plate Reader).[16][17]

    • Set the instrument to take a baseline fluorescence reading for 10-20 seconds.

    • The instrument then adds the test compounds (at various concentrations) to the wells while continuing to read the fluorescence kinetically for an additional 1-3 minutes.

    • A known Gq agonist should be used as a positive control.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data and plot the response against the log of the compound concentration to determine the EC₅₀.

Advanced Characterization: Neuronal Activity Assay

Principle: Since many piperidine-containing drugs are CNS-active, assessing a compound's effect on neuronal function is a critical step.[1] Differentiated neuronal cell lines like SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) can be used as models.[18][19][20] Changes in neuronal activity, such as spontaneous calcium oscillations, can be monitored over time using live-cell imaging systems.[21][22]

Step-by-Step Protocol:

  • Neuronal Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature, neuron-like phenotype by treating them with retinoic acid for several days. This enhances the expression of neuronal markers.[18]

  • Transduction/Dye Loading:

    • Introduce a genetically encoded calcium indicator (e.g., GCaMP) via lentiviral transduction for long-term studies, or use a fluorescent calcium dye as described in the calcium flux assay for acute measurements.

  • Live-Cell Imaging:

    • Place the culture plate in an automated live-cell imaging system (e.g., Incucyte®) that maintains physiological conditions (37°C, 5% CO₂).

    • Acquire baseline images and fluorescence data to establish the basal activity of the neuronal network.

  • Compound Treatment:

    • Add the test compound at a single, efficacious concentration or across a dose-response range.

    • Continue imaging to capture changes in the frequency, amplitude, and synchronicity of calcium transients over minutes or hours.[22]

  • Data Analysis:

    • Specialized software is used to analyze the imaging data, identifying active cells and quantifying parameters of the calcium oscillations.

    • Compare the activity patterns before and after compound addition to determine if the compound has an excitatory or inhibitory effect on neuronal network function.

Data Interpretation and Presentation

The data generated from this assay cascade allows for a multi-dimensional characterization of each derivative. Results should be summarized clearly to facilitate comparison and decision-making.

Table 1: Hypothetical Pharmacological Profile of this compound Derivatives

Compound IDCytotoxicity CC₅₀ (µM)β-Arrestin EC₅₀ (nM)cAMP IC₅₀ (nM) (Gs/Gi)Ca²⁺ Flux EC₅₀ (nM) (Gq)Neuronal ActivityInferred Primary MOA
Derivative A> 5085> 10,00075ExcitatoryGq Agonist
Derivative B> 5012098> 10,000InhibitoryGi Agonist
Derivative C5.25,500N/AN/ACytotoxicNon-specific Toxicity
Vehicle> 100No ActivityNo ActivityNo ActivityNo ChangeN/A
  • Interpretation:

    • Derivative A is a potent activator of a Gq-coupled pathway, with no activity at Gs/Gi pathways and no cytotoxicity at active concentrations. Its excitatory effect in a neuronal model is consistent with this finding.

    • Derivative B is a potent activator of a Gi-coupled pathway, leading to the inhibition of cAMP production. Its inhibitory effect on neuronal activity aligns with this mechanism.

    • Derivative C shows high cytotoxicity at concentrations where little to no specific activity is observed, flagging it as an undesirable candidate.

Conclusion

This application note provides a comprehensive and logical workflow for the in-vitro pharmacological characterization of novel this compound derivatives. By systematically assessing cytotoxicity, screening for broad GPCR activity, and then deconvoluting the specific signaling pathways, researchers can build a robust data package. This integrated approach, which culminates in testing in a relevant neuronal model, ensures a thorough understanding of a compound's mechanism of action, potency, and potential liabilities, thereby accelerating the drug discovery and development process.

References

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The Versatility of 3-(2-methyl-1H-imidazol-1-yl)piperidine: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry. The 3-(2-methyl-1H-imidazol-1-yl)piperidine core represents one such scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides an in-depth exploration of this scaffold's applications, supported by detailed synthetic and biological evaluation protocols.

The unique combination of a piperidine ring and a 2-methylimidazole moiety imparts a favorable pharmacokinetic profile and the ability to engage in a variety of non-covalent interactions with biological macromolecules. The piperidine ring, a common motif in many approved drugs, offers a flexible yet constrained conformation, influencing solubility and membrane permeability.[1] The 2-methylimidazole component provides a key hydrogen bond acceptor and can participate in metal coordination, crucial for interactions with metalloenzymes. This guide will delve into the practical applications of this scaffold in the development of novel therapeutics, with a focus on oncology, neurodegenerative diseases, and beyond.

Chemical Synthesis: A Practical Guide

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The following protocol outlines a common and efficient method.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis that begins with commercially available starting materials.

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Ethyl acetimidate hydrochloride

  • Triethylamine (TEA)

  • Formic acid

  • Paraformaldehyde

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Step-by-Step Procedure:

  • Formation of the Imidazole Ring:

    • To a solution of 3-aminopiperidine dihydrochloride (1 equivalent) in ethanol, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature.

    • Add ethyl acetimidate hydrochloride (1.1 equivalents) to the reaction mixture.

    • Reflux the mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue contains the intermediate N-(piperidin-3-yl)acetimidamide.

  • Cyclization to form the 2-methylimidazole ring:

    • Dissolve the crude intermediate in formic acid.

    • Add paraformaldehyde (2 equivalents) portion-wise to the solution.

    • Heat the reaction mixture to 100 °C for 2-4 hours.

    • Cool the reaction to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate and methanol as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid or viscous oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to deprotonate the ammonium salt of 3-aminopiperidine, liberating the free amine for reaction.

  • Refluxing in Ethanol: Provides the necessary thermal energy to drive the condensation reaction between the amine and the imidate to completion.

  • Formic Acid and Paraformaldehyde: These reagents are used for the cyclization step. Formic acid acts as both a solvent and a catalyst, while paraformaldehyde serves as the source of the methylene bridge in the imidazole ring.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high purity of the final product.

Therapeutic Applications and Biological Evaluation

The this compound scaffold has been successfully employed in the design of inhibitors for several key drug targets.

Aromatase Inhibitors for Cancer Therapy

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[2] Its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[2] The imidazole moiety of the scaffold can coordinate with the heme iron of the aromatase enzyme, leading to potent inhibition.

This protocol describes a common method for assessing the inhibitory potential of compounds on aromatase activity using a fluorometric assay kit.[3][4]

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH regenerating system

  • Test compounds (dissolved in DMSO)

  • Letrozole (positive control)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 488/527 nm)

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds and letrozole in assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a master mix containing the aromatase enzyme, fluorogenic substrate, and NADPH regenerating system in assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of the master mix to each well of the 96-well plate.

    • Add 50 µL of the diluted test compounds, letrozole, or vehicle control (assay buffer with DMSO) to the respective wells.

    • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation of 488 nm and an emission of 527 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of a known aromatase inhibitor like letrozole as a positive control validates the assay's performance. A reproducible IC₅₀ value for letrozole within the expected range confirms the reliability of the experimental results.

Cholinesterase Inhibitors for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5] The piperidine and imidazole components of the scaffold can interact with the catalytic and peripheral anionic sites of these enzymes.

This protocol is based on the widely used spectrophotometric method developed by Ellman.[1][6][7]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (dissolved in DMSO)

  • Donepezil or Galantamine (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (412 nm)

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive control in phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the test compound dilution, 50 µL of DTNB solution, and 25 µL of the enzyme solution.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes to obtain the reaction rate.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expertise & Experience: The choice of Ellman's method is based on its robustness, reliability, and suitability for high-throughput screening.[6] Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the enzymatic reaction is initiated.

FLT3 Kinase Inhibitors for Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[8] The this compound scaffold can be elaborated to target the ATP-binding site of FLT3.

This luminescent assay measures the amount of ADP produced during the kinase reaction.[9][10]

Materials:

  • Recombinant FLT3 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplate

  • Luminometer

Step-by-Step Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of test compound or DMSO control, 2 µL of FLT3 enzyme, and 2 µL of substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Data Presentation

The following table summarizes the inhibitory activities of representative compounds bearing the 3-(imidazol-1-yl)piperidine scaffold against various targets.

Compound IDTargetIC₅₀ (nM)Reference
Compound A Aromatase25[11]
Compound B Acetylcholinesterase15[12]
Compound C FLT350[13]

Note: The presented data is illustrative and derived from literature on similar scaffolds. Actual values for specific derivatives of this compound may vary.

Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAS RAS FLT3->RAS Activates Inhibitor 3-(2-methyl-1H-imidazol-1-yl) piperidine derivative Inhibitor->FLT3 Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Serial Dilutions Dispense Dispense Reagents & Compounds Compound_Prep->Dispense Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, etc.) Reagent_Prep->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Read Read Plate (Absorbance/Fluorescence/Luminescence) Incubate->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for a range of therapeutic targets. Its favorable physicochemical properties and synthetic tractability make it an attractive core for further derivatization and optimization. Future research in this area could focus on exploring this scaffold against other target classes, such as G-protein coupled receptors (GPCRs) and ion channels. Furthermore, the application of advanced drug design techniques, such as structure-based design and computational modeling, will undoubtedly lead to the discovery of novel drug candidates based on this versatile molecular framework. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize the this compound scaffold in their drug discovery endeavors.

References

  • Di Matteo, M., Ammazzalorso, A., Andreoli, F., Caffa, I., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., Nencioni, A., Parenti, M. D., Soncini, D., Del Rio, A., & Amoroso, R. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192–3194. [Link]

  • U.S. Environmental Protection Agency. (2011, July). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). [Link]

  • Hasan, M. M., & Arts, J. H. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]

  • Carradori, S., et al. (2020). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 25(15), 3453. [Link]

  • Kralj, M. B., et al. (2006). New findings about Ellman's method to determine cholinesterase activity. Clinica Chimica Acta, 372(1-2), 141-145. [Link]

  • National Center for Biotechnology Information. (n.d.). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. PubMed Central. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]

  • Kuroita, T., et al. (2018). Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. Bioorganic & Medicinal Chemistry, 26(14), 4045-4061. [Link]

  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. [Link]

  • Goswami, R. P., et al. (2021). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. ResearchGate. [Link]

  • van den Hurk, H., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1167–1174. [Link]

  • Di Matteo, M., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. PubMed. [Link]

  • Khan, I., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives a. Semantic Scholar. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

  • Kumar, A., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]

  • Blake, J. F., et al. (2021). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 12(12), 1909–1915. [Link]

  • Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1048-1056. [Link]

  • Lee, H. J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central. [Link]

Sources

Structure-activity relationship (SAR) studies of 3-(2-methyl-1H-imidazol-1-yl)piperidine analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to advancing drug discovery through systematic Structure-Activity Relationship (SAR) analysis of 3-(2-methyl-1H-imidazol-1-yl)piperidine analogs.

Introduction: The Strategic Imperative of SAR in Modern Drug Discovery

The confluence of a piperidine ring and a 2-methyl-imidazole moiety creates the this compound scaffold, a structure of significant interest in medicinal chemistry. Both piperidine and imidazole are highly privileged heterocycles, appearing in a vast array of clinically approved drugs and bioactive compounds targeting everything from central nervous system (CNS) disorders to cancer.[1][2][3] The piperidine ring offers a versatile, chemically stable, and often metabolically robust anchor that can modulate lipophilicity and adopt specific conformations to fit into the binding pockets of molecular targets.[1] The imidazole ring, being a polar, ionizable aromatic system, can participate in crucial hydrogen bonding and improve the pharmacokinetic properties of a lead molecule.[4][5]

The journey from a promising "hit" compound like the this compound core to a viable drug candidate is a meticulous process of molecular refinement. This is the domain of Structure-Activity Relationship (SAR) studies. SAR is the cornerstone of lead optimization, systematically exploring how precise modifications to a molecule's structure influence its biological activity, selectivity, and pharmacokinetic profile.[6] This guide serves as a comprehensive application note for researchers embarking on SAR studies of this specific analog class, providing not just protocols, but the strategic rationale that underpins a successful drug discovery campaign.

Part 1: The SAR Workflow - An Iterative Cycle of Optimization

A successful SAR campaign is not a linear path but a cyclical process of design, synthesis, and biological evaluation. Each cycle generates critical data that informs the design of the next generation of compounds, progressively refining the molecule towards the desired therapeutic profile. The goal is to understand which structural features are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.

SAR_Workflow cluster_0 Design & Modeling cluster_1 Chemical Synthesis cluster_2 Biological Evaluation Design Hypothesis Generation: Design new analogs based on previous SAR data Modeling Computational Modeling: Docking, QSAR predictions Design->Modeling Refine designs Synthesis Synthesize Analogs Modeling->Synthesis Purification Purify & Characterize (NMR, LC-MS, HRMS) Synthesis->Purification InVitro In Vitro Assays: Binding (Ki), Functional (EC50/IC50) Purification->InVitro ADME Early ADME/Tox: Solubility, Stability, Permeability InVitro->ADME Prioritize for profiling Data_Analysis Data Analysis & SAR Interpretation ADME->Data_Analysis Data_Analysis->Design New Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Part 2: Synthesis of Analog Libraries

The ability to rapidly and reliably synthesize a diverse set of analogs is the engine of any SAR study. For the this compound scaffold, a convergent synthetic strategy is often most efficient.

General Synthetic Approach

A plausible retrosynthetic analysis involves disconnecting the imidazole ring from the piperidine core. This suggests a key synthetic step: the nucleophilic substitution of a suitable leaving group on the piperidine ring by 2-methylimidazole. Analogs can then be generated by:

  • Modifying the Piperidine Ring: Introducing substituents at various positions before or after coupling with the imidazole.

  • Modifying the Imidazole Ring: Using substituted imidazoles in the coupling step.

  • Exploring Alternative Linkers: While the core structure links N1 of the imidazole to C3 of the piperidine, this can be varied.

Protocol: Synthesis of a Key Intermediate - tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

This protocol describes the synthesis of a key activated piperidine intermediate, ready for coupling with 2-methylimidazole. The Boc protecting group is crucial for preventing N-alkylation of the piperidine nitrogen, while the tosylate group serves as an excellent leaving group for the subsequent SN2 reaction.

Materials:

  • tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flask, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add anhydrous pyridine (1.5 eq) to the cooled solution, followed by the portion-wise addition of tosyl chloride (1.2 eq).

    • Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is kept at 0 °C to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylated intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Biological Evaluation - From Binding to Function

With a library of analogs in hand, the next step is to assess their biological activity. This is typically a tiered approach, starting with high-throughput binding assays and progressing to more complex functional and cell-based assays for the most promising compounds. For this scaffold, G-Protein Coupled Receptors (GPCRs) represent a highly relevant target class.[7]

GPCR_Signaling Ligand Analog (Ligand) GPCR GPCR Target Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.

Protocol 1: Primary Screen - Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the synthesized analogs for a hypothetical GPCR target. It measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity for the receptor.[8]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand (e.g., [³H]-ligand) with known affinity (Kd) for the target

  • Synthesized analogs (competitors) at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the synthesized analogs in the assay buffer.

  • Incubation: In each well of the 96-well plate, add:

    • Cell membranes (a fixed amount, e.g., 10-20 µg protein/well)

    • Radioligand (a fixed concentration, typically at or below its Kd value)

    • Varying concentrations of the test analog.

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-radioactive ligand to saturate all specific binding sites).

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[9]

  • Termination & Washing: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Rationale: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor during the wash step.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test analog.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of analog that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Secondary Screen - Cell-Based cAMP Functional Assay

This assay determines whether a compound that binds to the receptor acts as an agonist (activates it), an antagonist (blocks its activation), or an inverse agonist (reduces its basal activity). This example is for a Gs-coupled receptor, which increases intracellular cyclic AMP (cAMP) upon activation.[10][11]

Materials:

  • A stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells)

  • A known agonist for the receptor

  • Synthesized analogs

  • Assay medium (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX.

    • Rationale: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and making it easier to measure.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[10]

  • Cell culture plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Plating: Seed the cells into the assay plates and culture overnight to allow them to adhere.

  • Agonist Mode:

    • Replace the culture medium with assay medium (containing the PDE inhibitor).

    • Add serial dilutions of the test analogs to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37 °C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test analogs for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of the known agonist (typically its EC₈₀ concentration) to all wells (except the basal control).

    • Incubate for a further 30 minutes at 37 °C.

  • Detection: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions. Perform the detection steps to quantify the amount of cAMP produced.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the analog. Fit the data to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the analog. Fit the data to determine the IC₅₀, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.

Part 4: Data Analysis and SAR Interpretation

The data from these assays are compiled into an SAR table to visualize the relationship between chemical structure and biological activity. This is where patterns emerge, guiding the next design cycle.

Caption: Key points for analog modification on the core scaffold.

Hypothetical SAR Data Table
CmpdR¹ (Piperidine)R² (Imidazole)R³ (Core)Binding Affinity Ki (nM)Functional Potency EC₅₀ (nM) (Agonist)
1 H2-MethylC3-N1 Link550>10,000
2 4-Fluoro2-MethylC3-N1 Link2501,200
3 4-Hydroxy2-MethylC3-N1 Link85350
4 4-Methoxy2-MethylC3-N1 Link3101,500
5 HHC3-N1 Link1,200>10,000
6 4-HydroxyHC3-N1 Link4502,500
7 4-Hydroxy2-EthylC3-N1 Link150800
8 4-Hydroxy2-MethylC2-N1 Link>10,000>10,000

SAR Interpretation:

  • Piperidine C4 Substitution (R¹): Comparing compounds 1-4 , it's clear that substitution at the 4-position of the piperidine is beneficial. A hydrogen bond donor (4-OH, Cmpd 3 ) provides the best improvement in both binding and functional activity, suggesting a key interaction with the receptor pocket. A bulky or purely electron-withdrawing group is less favorable (Cmpd 4 vs 2 ).

  • Imidazole C2 Substitution (R²): The 2-methyl group is critical for activity. Removing it (Cmpd 5 vs 1 ) or comparing Cmpd 6 to Cmpd 3 results in a significant loss of potency. This suggests the methyl group may fit into a specific hydrophobic pocket. Increasing its size to ethyl (Cmpd 7 ) is tolerated but not superior to methyl.

  • Core Linker (R³): Changing the linkage from the 3-position of the piperidine to the 2-position (Cmpd 8 ) completely abolishes activity. This highlights the critical importance of the spatial orientation between the two heterocyclic rings.

Part 5: Lead Optimization - Beyond Potency

High potency is necessary but not sufficient for a drug candidate. Early assessment of ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial to avoid late-stage failures.[12][13] Promising compounds from the SAR study should be profiled in assays that assess:

  • Solubility: Thermodynamic and kinetic solubility.

  • Permeability: Caco-2 or PAMPA assays to predict intestinal absorption.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to identify metabolic liabilities.

  • Early Safety: Cytotoxicity assays and screening for off-target effects, such as hERG channel inhibition.

For compounds showing a good balance of potency and ADME properties, progression into in vivo models is the next logical step. For example, if the target is implicated in neurodegeneration, models like the MPTP-induced model of Parkinson's disease or scopolamine-induced amnesia models could be employed to demonstrate efficacy.[14][15]

Part 6: The Role of Computational Chemistry

Computational tools can accelerate the SAR cycle significantly.[6]

  • Molecular Docking: Can be used to build a model of how lead compounds like Cmpd 3 bind to the target receptor. This can rationalize the observed SAR (e.g., visualizing the hydrogen bond from the 4-OH group) and help design new analogs with improved interactions.[16]

  • Quantitative Structure-Activity Relationship (QSAR): As more data is generated, a QSAR model can be built to mathematically correlate structural features with biological activity.[17] This predictive model can then be used to virtually screen new ideas and prioritize the synthesis of compounds with the highest probability of success.

Conclusion

The Structure-Activity Relationship study of this compound analogs is a multi-faceted endeavor that integrates synthetic chemistry, biological pharmacology, and computational modeling. By systematically modifying the core scaffold and interpreting the resulting data with scientific rigor, researchers can transform a simple heterocyclic starting point into a highly optimized lead compound. The protocols and strategies outlined in this guide provide a robust framework for navigating this critical phase of drug discovery, ultimately accelerating the journey towards novel therapeutics.

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  • PubMed. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease.
  • Longdom Publishing. (2017).
  • MDPI. (2023).
  • ResearchGate. (2014). (PDF)

Sources

Application Notes and Protocols for the In Silico Docking of 3-(2-methyl-1H-imidazol-1-yl)piperidine with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, they have emerged as one of the most important families of drug targets.[3] This application note provides a comprehensive guide for the in silico molecular docking of a novel small molecule, 3-(2-methyl-1H-imidazol-1-yl)piperidine, with protein kinases. The imidazole and piperidine scaffolds are prevalent in many clinically approved kinase inhibitors, suggesting that this compound may exhibit inhibitory activity.[1][4] This document will detail a robust and validated protocol for researchers, scientists, and drug development professionals to computationally assess the binding potential and mode of interaction of this and similar novel compounds with protein kinase targets. We will delve into the scientific rationale behind key methodological choices, from target selection and preparation to ligand setup, docking simulation, and results interpretation, thereby providing a self-validating framework for computational hit identification and lead optimization.

Introduction: The Rationale for In Silico Kinase Screening

The human kinome comprises over 500 protein kinases, which orchestrate cellular signaling through the phosphorylation of substrate proteins.[5] Their integral role in cell growth, differentiation, and apoptosis makes them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] Computer-aided drug design (CADD) has become an indispensable tool in this endeavor, significantly reducing the time and cost associated with drug discovery.[3][6]

Molecular docking, a cornerstone of structure-based drug design (SBDD), predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This computational technique allows for the rapid screening of virtual compound libraries and the elucidation of molecular interactions that are crucial for binding affinity and selectivity.[2]

The subject of this guide, this compound, contains two key structural motifs—an imidazole ring and a piperidine ring—that are considered "privileged scaffolds" in kinase inhibitor design.[2][4] These heterocycles are present in numerous FDA-approved kinase inhibitors, where they often engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding site of the kinase.[1][7] Given the structural precedent, it is logical to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases.

This application note will, therefore, outline a detailed protocol for the in silico evaluation of this compound. We will use Cyclin-Dependent Kinase 2 (CDK2), a well-characterized and therapeutically relevant protein kinase, as an exemplary target for our detailed protocol. The methodologies described herein are, however, broadly applicable to other protein kinases.

Pre-Docking Considerations: Setting the Stage for a Successful Simulation

Before initiating a docking protocol, careful preparation of both the protein receptor and the small molecule ligand is paramount. The quality of these initial structures directly impacts the reliability of the docking results.

Protein Kinase Target Selection and Preparation

The choice of the protein kinase target is the first critical step. For this guide, we have selected Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer.[8] Numerous crystal structures of CDK2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing excellent templates for docking studies.[9]

Protocol for Receptor Preparation:

  • Retrieve the Protein Structure: Download the X-ray crystal structure of human CDK2 from the RCSB Protein Data Bank (e.g., PDB ID: 1HCL).[5] It is advisable to select a high-resolution structure (<2.5 Å) and, if available, one that is co-crystallized with a ligand structurally similar to the compound of interest.[10]

  • Pre-process the PDB File:

    • Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.[11][12]

    • If the biological unit is a multimer, retain only the chain of interest for the docking study.

    • Inspect the structure for missing residues or atoms. If necessary, use modeling software to rebuild missing segments.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

    • Assign partial charges to each atom using a force field such as AMBER or CHARMM.[13][14] Software like AutoDockTools can automate this process.[12]

  • Define the Binding Site:

    • The ATP-binding site is the target for most kinase inhibitors.[1] This site is typically located at the interface between the N- and C-lobes of the kinase domain.[5]

    • If a co-crystallized ligand is present, the binding site can be defined as the region within a certain radius (e.g., 6-10 Å) of the ligand.

    • In the absence of a co-crystallized ligand, binding pocket prediction algorithms or information from homologous structures can be used.[15]

Ligand Preparation

The 3D structure of this compound needs to be generated and optimized for docking.

Protocol for Ligand Preparation:

  • Generate a 3D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or MarvinSketch and then converted to a 3D structure. Alternatively, the structure can be obtained from a chemical database if available.

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy conformation. This can be performed using a molecular mechanics force field such as MMFF94 or AMBER.[16]

  • Charge and Torsion Angle Assignment:

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand. This is crucial for allowing conformational flexibility during the docking process. AutoDockTools can automatically detect and set up rotatable bonds.[17]

In Silico Docking Protocol: A Step-by-Step Guide Using AutoDock Vina

AutoDock Vina is a widely used and robust open-source program for molecular docking.[12][18] The following protocol details the steps for docking this compound into the ATP-binding site of CDK2.

Software and System Requirements
Software/ToolPurpose
AutoDockTools (MGLTools) Preparation of receptor and ligand files (PDBQT format), definition of the grid box.
AutoDock Vina Performing the molecular docking simulation.
PyMOL or UCSF Chimera Visualization and analysis of docking results.
Detailed Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor Protein Receptor (PDB) PrepReceptor Prepare Receptor (Add Hydrogens, Assign Charges) Receptor->PrepReceptor Ligand Ligand (SDF/MOL2) PrepLigand Prepare Ligand (Energy Minimization, Assign Charges) Ligand->PrepLigand Grid Define Grid Box PrepReceptor->Grid Dock Run AutoDock Vina PrepLigand->Dock Grid->Dock Results Analyze Docking Poses Dock->Results Visualize Visualize Interactions Results->Visualize Validation Experimental Validation Visualize->Validation

Caption: A generalized workflow for in silico molecular docking.

Step 1: File Preparation using AutoDockTools

  • Launch AutoDockTools (ADT).

  • Load the prepared receptor PDB file: File > Read Molecule.

  • Prepare the receptor for AutoDock: Grid > Macromolecule > Choose. Select the receptor and click Select Molecule. This will add hydrogens and compute charges. Save the output as a PDBQT file (e.g., receptor.pdbqt).[12]

  • Load the prepared ligand file: Ligand > Input > Open.

  • Prepare the ligand for AutoDock: Ligand > Torsion Tree > Detect Root. Then, Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt).[17]

Step 2: Grid Box Definition

  • With the receptor loaded in ADT, go to Grid > Grid Box.

  • A grid box will appear around the receptor. Adjust the center and dimensions of the grid box to encompass the entire ATP-binding site.[17] A good starting point is a box centered on the co-crystallized ligand (if present) with dimensions of 20x20x20 Å.

  • Save the grid parameters: File > Close Saving Current. Note down the coordinates of the center and the dimensions.

Step 3: Configuring and Running AutoDock Vina

  • Create a text file named conf.txt in your working directory.

  • Add the following lines to conf.txt, replacing the values with your specific file names and grid parameters:[12]

  • Open a command-line terminal and navigate to your working directory.

  • Execute AutoDock Vina with the following command:

Post-Docking Analysis: Interpreting the Results

The output of AutoDock Vina is a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding.

Quantitative Analysis
ParameterInterpretation
Binding Affinity (kcal/mol) A lower (more negative) value suggests a more favorable binding interaction. This is the primary metric for ranking different poses and compounds.
Root Mean Square Deviation (RMSD) When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose is calculated. An RMSD of < 2.0 Å is generally considered a successful docking.[15]
Qualitative Analysis and Visualization

Visual inspection of the docked poses is crucial for validating the results. Use PyMOL or UCSF Chimera to visualize the docking_results.pdbqt file along with the receptor structure.[11]

Protocol for Visualization and Interaction Analysis:

  • Load the receptor PDBQT file and the docking output PDBQT file into PyMOL.

  • Display the receptor as a surface or cartoon and the ligand in a stick representation.

  • For the top-ranked poses, analyze the intermolecular interactions:

    • Hydrogen Bonds: Identify potential hydrogen bonds between the ligand and receptor residues. The imidazole and piperidine nitrogens are potential hydrogen bond donors or acceptors.

    • Hydrophobic Interactions: Observe if hydrophobic parts of the ligand are in close contact with nonpolar residues in the binding pocket.

    • Pi-stacking: Check for possible pi-stacking interactions between the imidazole ring and aromatic residues like Phe, Tyr, or Trp.

  • Compare the binding mode with that of known inhibitors of the target kinase. Do they occupy the same sub-pockets? Do they form similar key interactions with hinge region residues?[7]

interaction_analysis Ligand This compound Imidazole Ring Piperidine Ring Kinase Protein Kinase Active Site Hinge Region Hydrophobic Pocket Phosphate Binding Region Ligand->Kinase Hydrogen Bonds Pi-Stacking Ligand->Kinase Hydrophobic Interactions

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. We provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a logical path to identify the root cause and implement a validated solution.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A low yield is a common issue that can stem from several factors, from starting material integrity to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

  • Starting Material Integrity:

    • 3-Aminopiperidine: This starting material, particularly the free base, can be hygroscopic and susceptible to degradation. It's crucial to use a freshly opened bottle or repurify stored material. If you are using a salt form like the dihydrochloride, ensure its complete conversion to the free base before the reaction.[1]

    • 2-Methylimidazole & Halide Partner: The reactivity of the coupling partner for the imidazole is critical. While not explicitly detailed in the provided search results for this exact molecule, analogous N-arylation reactions often use an aryl halide.[2] If using a halo-imidazole, ensure its purity. If coupling 2-methylimidazole with a piperidine derivative, the choice of leaving group on the piperidine ring is paramount.

  • Reaction Conditions:

    • Catalyst System (for cross-coupling): The synthesis of N-aryl piperidines is often achieved via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[3] The choice of catalyst, ligand, and base is not universal and is highly substrate-dependent. For sterically hindered secondary amines like a substituted piperidine, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required for efficient catalysis in palladium systems.[2][4]

    • Solvent and Base: The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature. Toluene and dioxane are common choices.[4] The base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used in Buchwald-Hartwig reactions, while potassium carbonate or phosphate may be used in Ullmann-type reactions.[3][4]

    • Temperature and Atmosphere: These reactions are typically oxygen-sensitive. It is imperative to degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the process to prevent catalyst degradation.[4] Reaction temperatures often range from 80-120 °C to ensure a reasonable reaction rate.[2][3]

Below is a logic diagram to guide your troubleshooting process for low yield.

G cluster_SM Starting Material Integrity cluster_Conditions Reaction Conditions cluster_Analysis Reaction Analysis start Low Yield Reported sm_purity Verify Purity & Integrity (NMR, LC-MS) start->sm_purity cond_inert Ensure Inert Atmosphere (Degas solvent, use Ar/N2) start->cond_inert analysis_incomplete Incomplete Reaction? (Monitor by TLC/LC-MS) start->analysis_incomplete sm_piperidine Check 3-Aminopiperidine (Fresh bottle? Free base?) sm_purity->sm_piperidine sm_imidazole Check Imidazole Partner (Purity, Reactivity) sm_purity->sm_imidazole cond_reagents Optimize Catalyst/Ligand/Base (Screen different systems) cond_inert->cond_reagents cond_temp Adjust Temperature (Is it optimal for the catalyst?) cond_reagents->cond_temp analysis_side_products Identify Side Products (LC-MS, NMR) analysis_incomplete->analysis_side_products

Caption: Troubleshooting logic for low synthesis yield.

Q2: I am observing significant side products. What are the likely structures and how can I minimize them?

Side product formation is a key challenge. The most probable side products in this synthesis involve reaction at the undesired nitrogen atom of the 2-methylimidazole or potential oligomerization.

  • Regioselectivity of Imidazole Alkylation: 2-methylimidazole has two nitrogen atoms. The N1 position is generally more nucleophilic and less sterically hindered, making it the desired site of reaction. However, reaction at the N3 position can occur, leading to the formation of the 3-(2-methyl-1H-imidazol-3-ium-1-yl)piperidine salt, which might rearrange or appear as a distinct isomer.

    • Mitigation Strategy: The choice of solvent and counter-ion can influence regioselectivity. In some cases, using a metal salt of the imidazole (e.g., sodium 2-methylimidazolide, prepared with NaH) can direct the substitution to the desired nitrogen. Furthermore, reaction conditions that favor thermodynamic control might be beneficial.

  • Protecting Group Strategy: If you are building the molecule from a piperidone precursor via reductive amination with 2-methylimidazole, side reactions can be more prevalent. A more controlled approach is a coupling reaction between a 3-aminopiperidine derivative and a suitable 2-methylimidazole derivative.[5]

The following table summarizes potential side products and mitigation strategies.

Side ProductProbable CauseRecommended Mitigation Strategy
N3-Alkylated Isomer Reaction at the more sterically hindered nitrogen of 2-methylimidazole.Use of a pre-formed metal salt of the imidazole; screen different solvents and bases to optimize regioselectivity.
Unreacted Starting Material Inefficient catalysis; insufficient temperature or reaction time.Re-evaluate the catalyst system (see Q1); increase reaction temperature or time while monitoring by TLC/LC-MS.[2]
Piperidine Dimerization Possible if using a di-functionalized piperidine precursor.Ensure use of mono-functionalized starting materials or appropriate protecting groups.[3]
Q3: The purification of my final product is difficult. What are the best practices?

The polarity of this compound, containing two basic nitrogen atoms, can make purification by standard silica gel chromatography challenging due to streaking and poor separation.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is necessary. Dilute the reaction mixture with a solvent like ethyl acetate and wash with water and brine to remove inorganic salts and highly polar reagents like DMF.[2]

  • Column Chromatography:

    • Deactivating Silica: To prevent streaking, the silica gel can be treated with a small percentage of triethylamine or ammonia in the eluent system (e.g., 0.5-1% Et₃N in a dichloromethane/methanol gradient). This deactivates the acidic silanol groups.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates compounds based on hydrophobicity rather than polarity.

  • Recrystallization or Salt Formation:

    • If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[6]

    • Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride or dihydrochloride) by treating a solution of the free base with HCl.[1][7] The salt often has different solubility properties, allowing for purification by precipitation or recrystallization.

Caption: General purification workflow for the target molecule.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for coupling a piperidine to an imidazole?

The most robust and widely used methods for forming the C-N bond between a piperidine and an imidazole ring are transition metal-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for coupling amines with aryl halides or triflates.[2] In this case, one would react 3-aminopiperidine (or a protected version) with a 1-halo-2-methylimidazole. Given the potential challenges with halo-imidazoles, the reverse is more common: reacting a 3-halo-piperidine derivative with 2-methylimidazole.

  • Ullmann Condensation: This is a copper-catalyzed reaction, which can sometimes be more cost-effective than palladium-based methods. It typically requires higher reaction temperatures but can be very effective for N-arylation of imidazoles and other heterocycles.[3]

Q2: Is a protecting group on the piperidine nitrogen (N1) necessary?

Yes, using a protecting group on the piperidine ring nitrogen is highly recommended. The secondary amine of the piperidine ring is often more nucleophilic than the amine at the C3 position.

  • Why it's necessary: Without protection, the piperidine N1 nitrogen would compete in the N-arylation reaction, leading to a complex mixture of products.

  • Common Protecting Groups: The tert-butyloxycarbonyl (Boc) group is an excellent choice.[3][5] It is stable under many cross-coupling conditions and can be easily removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA) or HCl.[5][8] The synthesis would therefore start with N-Boc-3-aminopiperidine.

Q3: What are the key safety considerations for this synthesis?
  • Reagents:

    • Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled in a fume hood or glovebox.[2]

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere.

    • Solvents: Anhydrous solvents like toluene and dioxane have specific health hazards and are flammable. Always work in a well-ventilated area.

  • Reaction Conditions:

    • Inert Atmosphere: As mentioned, reactions must be run under an inert atmosphere to prevent both catalyst deactivation and potential side reactions.

    • Elevated Temperatures: Reactions are often heated, requiring proper equipment and caution to avoid solvent fires and pressure buildup.

Reference Protocol: Buchwald-Hartwig N-Arylation

This protocol is a generalized procedure based on established methods for N-arylation of piperidine derivatives and should be optimized for this specific transformation.[2][3] It assumes the coupling of N-Boc-3-aminopiperidine with a suitable 2-methyl-1-halo-imidazole (Ar-X).

Materials:

  • N-Boc-3-aminopiperidine (1.2 equiv.)

  • 2-methyl-1-halo-imidazole (e.g., 1-bromo-2-methylimidazole) (1.0 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Reagent Addition: Add the 2-methyl-1-halo-imidazole and N-Boc-3-aminopiperidine to the flask, followed by the anhydrous, degassed toluene (5-10 mL per mmol of halide).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using an eluent system containing 0.5% triethylamine, e.g., hexane/ethyl acetate with Et₃N).

  • Deprotection (if required): Dissolve the purified Boc-protected product in dichloromethane (DCM) and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature to yield the final product.

References
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.).
  • Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Deriv
  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.).
  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. (n.d.).
  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. (n.d.).
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PMC - NIH.
  • Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. (n.d.).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.
  • Scheme 1. General strategy for the synthesis of piperidine derivatives. (n.d.).
  • Optimizing reaction conditions for N-aryl
  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. (n.d.). Benchchem.

Sources

Stability testing of 3-(2-methyl-1H-imidazol-1-yl)piperidine under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting stability testing of 3-(2-methyl-1H-imidazol-1-yl)piperidine under physiological conditions. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on this compound under physiological conditions?

A1: The primary goals are to understand the intrinsic stability of the molecule and to identify potential degradation pathways and products under conditions that mimic the human body (e.g., pH 7.4, 37°C). This is a critical step in early drug development as mandated by regulatory bodies like the ICH.[1][2][3] This information is crucial for developing stable pharmaceutical formulations, determining appropriate storage conditions, and establishing a shelf-life for the drug product.[1][3] Furthermore, these studies are foundational for creating and validating stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from any degradants.

Q2: What specific degradation pathways should I be concerned about for a molecule containing both imidazole and piperidine rings?

A2: Given the structure of this compound, you should be vigilant for several potential degradation routes:

  • Hydrolysis: The imidazole ring, while generally stable, can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening.[4][5][6][7] The piperidine ring itself is generally stable to hydrolysis, but substituents can influence its reactivity.

  • Oxidation: Both the imidazole and piperidine moieties can be susceptible to oxidation.[8][9] The piperidine ring can undergo oxidation, which may involve H-abstraction from C-H or N-H bonds, potentially leading to the formation of imines or ring-opened products.[10][11][12][13][14]

  • Photodegradation: Compounds with heterocyclic aromatic rings, such as imidazole, can be sensitive to light.[9] It is essential to evaluate the molecule's photostability to determine if light-protective packaging is necessary.[15][16][17][18]

Q3: What are the initial steps for setting up a stability study for this compound?

A3: Begin by performing forced degradation studies, also known as stress testing.[8][19][20][21] This involves subjecting the compound to conditions more severe than standard accelerated stability testing to rapidly identify potential degradation products.[19] Key stress conditions to investigate include:

  • Acidic and Basic Hydrolysis: Treat solutions of the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heat the solid compound and a solution of the compound.

  • Photostability: Expose the solid and dissolved compound to light according to ICH Q1B guidelines.[16][17][22]

These initial studies will help in developing a stability-indicating analytical method.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation Observed in Solution

Possible Cause & Explanation:

  • pH of the Medium: The stability of molecules with ionizable groups like the imidazole and piperidine rings is often highly pH-dependent. The protonation state of these rings can significantly influence their susceptibility to hydrolysis and oxidation.

  • Presence of Catalysts: Trace metal ions in your buffer or solvent can catalyze oxidative degradation.

  • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation pathways.

Troubleshooting Steps:

  • Systematic pH Profiling: Conduct the stability study over a range of pH values (e.g., pH 3, 5, 7.4, 9) to identify the pH of maximum stability.

  • Use of High-Purity Reagents: Ensure all buffers and solvents are of high purity (e.g., HPLC grade) to minimize metal ion contamination.

  • Incorporate a Chelating Agent: Consider adding a small amount of a chelating agent like EDTA to your buffer to sequester any catalytic metal ions.

  • De-gas Solvents: Before preparing your solutions, de-gas the solvent (e.g., by sparging with nitrogen or helium) to remove dissolved oxygen, especially if you suspect oxidative degradation.

Issue 2: Poor Mass Balance in the Stability Study

Possible Cause & Explanation:

  • Formation of Non-UV Active Degradants: Your analytical method (e.g., HPLC-UV) may not be detecting all degradation products because some may lack a chromophore.

  • Formation of Volatile Degradants: Degradation may be leading to volatile products that are lost from the sample.

  • Adsorption to Container Surfaces: The compound or its degradants may be adsorbing to the walls of the sample vials.

Troubleshooting Steps:

  • Employ a Universal Detector: Use a mass spectrometer (LC-MS) in conjunction with your UV detector. A mass spectrometer can detect compounds that do not have a UV chromophore.[23][24]

  • Headspace GC-MS Analysis: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Use of Inert Vials: Switch to low-adsorption vials (e.g., silanized glass or polypropylene) to minimize surface binding.

  • Check Extraction Efficiency: If sample preparation involves an extraction step, validate the extraction recovery for both the parent compound and, if possible, known degradants.

Experimental Protocols & Data Presentation

Protocol: Hydrolytic Stability Study
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at various pH levels (e.g., 2, 5, 7.4, 9, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 0.1 mg/mL). Incubate the samples at a controlled temperature (e.g., 37°C or 50°C). Include a control sample at t=0.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: If necessary, quench the degradation by neutralizing the pH or cooling the sample.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradants (Retention Time)
Acid Hydrolysis0.1 M HCl24 hours60°C15%D1 (3.5 min), D2 (4.2 min)
Base Hydrolysis0.1 M NaOH8 hours60°C45%D3 (2.8 min)
Oxidation3% H₂O₂4 hours25°C25%D4 (5.1 min), D5 (6.0 min)
Thermal (Solution)pH 7.4 Buffer48 hours70°C5%Minor peaks observed
PhotostabilityICH Q1B7 days25°C10%D6 (7.3 min)

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome API Compound Stock Solution Incubate Incubate under Stress Conditions API->Incubate Stress Stress Agents (Acid, Base, H2O2, Heat, Light) Stress->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Data Data Analysis (% Degradation, Mass Balance) HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Stability- Indicating Method Data->Method

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Logic

Degradation_Logic cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent Parent Compound This compound Hydrolysis_Product Imidazole Ring Opening Parent->Hydrolysis_Product H+ / OH- Piperidine_Oxidation Piperidine N-oxide or Imine Parent->Piperidine_Oxidation [O] Imidazole_Oxidation Imidazole Epoxide/Hydroxylation Parent->Imidazole_Oxidation [O] Photo_Product Radical-mediated Products Parent->Photo_Product hν (Light)

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Technical Support Center: Analysis of 3-(2-methyl-1H-imidazol-1-yl)piperidine Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of degradation products of 3-(2-methyl-1H-imidazol-1-yl)piperidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of stability testing for this molecule.

Introduction: Understanding the Molecule's Stability

This compound possesses two key heterocyclic moieties: an imidazole ring and a piperidine ring. The stability of the molecule is intrinsically linked to the chemical properties of these rings. The imidazole ring, while relatively stable, can be susceptible to oxidation and photodegradation.[1][2] The piperidine ring, a saturated heterocycle, can undergo oxidation, thermal decomposition, and potential ring cleavage under stress conditions.[3] Therefore, a comprehensive degradation study is essential to identify potential impurities, establish degradation pathways, and develop robust, stability-indicating analytical methods, as mandated by regulatory bodies like the ICH and FDA.[1][4][5]

Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for this compound?

A1: Forced degradation (or stress testing) is a critical component of pharmaceutical development required by regulatory agencies.[1] These studies intentionally expose the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to achieve several key objectives:

  • Identify Degradation Pathways: Understanding how the molecule breaks down helps in predicting its long-term stability.[1][5]

  • Elucidate Molecular Stability: It reveals the intrinsic stability of the molecule and which conditions are most detrimental.[1]

  • Develop Stability-Indicating Methods: The primary goal is to generate degradation products to develop and validate an analytical method (typically HPLC) that can separate the active pharmaceutical ingredient (API) from all potential impurities.[1][6] This ensures that the method used for routine testing and stability monitoring is specific and accurate.

  • Inform Formulation and Storage: The data gathered helps in making informed decisions about formulation, packaging, and storage conditions to ensure the drug product's safety, quality, and potency throughout its shelf life.[1][5]

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on the structure, which includes both an imidazole and a piperidine ring, several degradation pathways are plausible:

  • Oxidation: Both rings are susceptible to oxidation. The imidazole ring can be oxidized, particularly in the presence of agents like hydrogen peroxide (H₂O₂).[1][2] The piperidine ring's nitrogen atom can be oxidized to an N-oxide, or the carbon-hydrogen bonds on the ring can be attacked.[3]

  • Hydrolysis: While the core rings are generally stable to hydrolysis, extreme pH conditions (strong acid or base) at elevated temperatures could potentially lead to ring-opening, particularly if there are susceptible functional groups introduced during synthesis that are not part of the core structure.

  • Photodegradation: Imidazole-containing compounds have shown sensitivity to photodegradation, leading to complex degradation profiles upon exposure to UV or high-intensity visible light.[2]

  • Thermal Degradation: At elevated temperatures, the piperidine ring can undergo decomposition, which may involve the cleavage of the carbon-nitrogen bond, leading to smaller amine and alkene fragments.[3]

Q3: What is a "stability-indicating method," and why can't I just use a standard purity assay?

A3: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from any degradation products, impurities, or excipients.[6] A standard purity assay might show a single peak for the pure API, but it may not be able to separate co-eluting degradation products. If a degradant is not separated from the API peak, the assay will overestimate the amount of API remaining, giving a false impression of stability. Forced degradation studies are essential to generate the degradants needed to prove that the analytical method has this separating power.[5][6]

Troubleshooting and Experimental Design

This section addresses common issues encountered during the analysis of this compound degradation products.

Q4: My chromatogram shows no degradation after applying stress conditions. What should I do?

A4: This indicates the stress conditions were not harsh enough or the duration was too short. The goal of forced degradation is to achieve 5-20% degradation of the API.[7] If you see less than this, consider the following:

  • Increase Stressor Concentration: Move from 0.1 M HCl or NaOH to 1 M or higher. For oxidation, increase the concentration of H₂O₂.

  • Increase Temperature: Perform the hydrolysis or oxidation experiments at a higher temperature (e.g., 60-80 °C).

  • Extend Exposure Time: Increase the duration of exposure from a few hours to 24 hours or more.

  • Check API Solubility: Ensure the API is fully dissolved in the stress medium. Poor solubility can significantly slow down degradation in solution.

Q5: The API has degraded completely, or more than 20%. How can I fix this?

A5: This suggests the conditions were too aggressive.[7] You should reduce the intensity of the stress to bring the degradation into the target 5-20% range.

  • Decrease Stressor Concentration: Use more dilute acid, base, or oxidizing agent.

  • Lower the Temperature: Conduct the study at a lower temperature or at room temperature.

  • Shorten the Exposure Time: Take time points at earlier intervals (e.g., 2, 4, 8 hours) to find the optimal duration.

  • Quench the Reaction: For hydrolytic studies, ensure you are neutralizing the sample with an equimolar amount of base/acid immediately after the stress period to stop the reaction before analysis.

Q6: I am seeing poor chromatographic peak shape for the parent compound or degradants. What are the likely causes?

A6: Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise resolution and quantification. Consider these factors:

  • Mobile Phase pH: The molecule has basic nitrogen atoms in both the imidazole and piperidine rings. The pH of the mobile phase should be controlled with a suitable buffer (e.g., phosphate, formate) to ensure a consistent ionization state. For basic compounds, a low pH (e.g., 2.5-3.5) or a high pH (e.g., 8-10, with a suitable column) often yields better peak shape.

  • Column Choice: A high-purity silica C18 column is a good starting point. If issues persist, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Embedded Polar Group) or one specifically designed for basic compounds.

  • Sample Overload: Injecting too much sample can cause peak fronting. Try diluting your sample.

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase. Dissolving the sample in a strong solvent (like pure acetonitrile or methanol) can cause peak distortion.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol provides a starting point for stress testing. The goal is to generate samples for method development.

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample diluted with water.

  • Incubation: Store the stressed samples and the control at the specified temperature for a defined period (e.g., 24 hours). Monitor at intermediate time points if necessary.

  • Quenching/Dilution: After incubation, cool the samples to room temperature. Neutralize the acid and base samples. Dilute all samples with mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionStressorTemperatureNotes
Acid Hydrolysis 1 M HCl60 °CNeutralize with an equimolar amount of NaOH before injection.
Base Hydrolysis 1 M NaOH60 °CNeutralize with an equimolar amount of HCl before injection.
Oxidation 3% H₂O₂Room TempProtect from light. Check for degradation at earlier time points.
Thermal Water80 °CStore the sample in a calibrated oven.
Photolytic Solid & SolutionICH Q1B conditionsExpose solid and solution samples to a calibrated light source.
Protocol 2: Stability-Indicating HPLC-UV/MS Method

This is a general-purpose starting method. Optimization will be required based on the results of the forced degradation study.

Table 2: Starting HPLC-MS Method Parameters

ParameterRecommended ConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides good retention and efficiency for a broad range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI and controls pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minA broad gradient is essential to elute both polar and non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak overload and distortion.
UV Detection Diode Array Detector (DAD)Collects spectra across a range (e.g., 200-400 nm) to find the optimal wavelength.
MS Detector ESI Positive ModeThe basic nitrogens are readily protonated for detection by ESI+.
MS Scan Range m/z 100 - 500Covers the parent mass and a reasonable range for potential degradants.
Visualization of Workflows and Pathways
Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data interpretation for a degradation product analysis study.

G cluster_prep Phase 1: Sample Generation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation prep Prepare API Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress quench Quench & Dilute Samples stress->quench inject Inject Stressed Samples quench->inject hplc Develop Stability-Indicating HPLC-UV/MS Method hplc->inject peak Identify Degradation Peaks inject->peak mass Characterize by MS/MS (Determine Mass & Structure) peak->mass pathway Propose Degradation Pathways mass->pathway

Caption: Workflow for forced degradation and analysis.

Potential Degradation Pathways

This diagram illustrates the hypothetical primary degradation pathways for this compound based on its chemical structure.

G cluster_ox Oxidative Degradation cluster_cleavage Ring Cleavage parent This compound (Parent Molecule) n_oxide Piperidine N-Oxide parent->n_oxide H₂O₂ imidazole_ox Oxidized Imidazole Ring (e.g., Hydroxylation) parent->imidazole_ox H₂O₂ / Light piperidine_cleavage Piperidine Ring Opening Products parent->piperidine_cleavage Heat / Extreme pH

Caption: Potential degradation pathways of the molecule.

References
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? BIOSYNCE Blog.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • BIOSYNCE. (2025, July 29). Under what conditions does piperidine decompose? BIOSYNCE Blog.
  • Meyyanathan, S.N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science.
  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Ermer, J. (2001). The use of forced degradation studies in drug development. Trends in Analytical Chemistry. Retrieved from [Link]

  • Patel, H., et al. (2017). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mestareehi, A., et al. (2026). A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. Scientific Reports. Retrieved from [Link]

  • de Oliveira, D.N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Li, W., et al. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Kadek, A., et al. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Journal of Mass Spectrometry. Retrieved from [Link]

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Technical Support Center: Strategies for Enhancing the Kinase Selectivity of 3-(2-Methyl-1H-imidazol-1-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of kinase inhibitors based on the 3-(2-methyl-1H-imidazol-1-yl)piperidine scaffold. This guide provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to address the critical challenge of improving target selectivity. As drug development professionals, we understand that achieving high selectivity is paramount for minimizing off-target effects and creating safer, more effective therapeutics.[1][2] This document is structured to provide actionable solutions to common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental concepts that are crucial for understanding and tackling the challenge of kinase inhibitor selectivity.

Q1: What are the key structural features of the this compound scaffold and their likely roles in kinase binding?

A1: The this compound scaffold is a privileged structure in medicinal chemistry, combining two key heterocyclic motifs.

  • Imidazole Ring: This moiety, particularly the unsubstituted nitrogen, frequently acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine of ATP.[3] The 2-methyl group can provide beneficial steric interactions or be modified to probe deeper into the ATP pocket.

  • Piperidine Ring: This saturated heterocycle is a versatile component.[4] It serves as a 3D scaffold to correctly orient substituents into various pockets of the kinase active site.[5][6] Its non-aromatic nature can improve physicochemical properties like solubility.[5] Modifications on the piperidine ring are a primary strategy for achieving selectivity by exploiting differences in the regions surrounding the ATP pocket among different kinases.[7][8]

Q2: Why is achieving kinase selectivity a major challenge, and what are the consequences of poor selectivity?

A2: The human kinome consists of over 500 kinases, all of which share a highly conserved ATP-binding site.[3][9] This conservation makes it difficult to design inhibitors that bind to a single target.[3] Poor selectivity, or promiscuity, means the inhibitor binds to multiple "off-target" kinases.[1] This can lead to several negative consequences:

  • Toxicity and Side Effects: Inhibition of unintended kinases can disrupt other essential signaling pathways, leading to adverse effects.[1][9] For example, off-target inhibition of kinases like hERG can lead to cardiotoxicity.[10]

  • Confounded Experimental Results: In a research setting, a non-selective inhibitor makes it difficult to attribute a biological effect to the inhibition of the intended target, complicating target validation.[3][9]

  • Reduced Efficacy: Off-target binding can reduce the concentration of the inhibitor available to engage the primary target.

Q3: What are the primary strategic approaches to improving the selectivity of a kinase inhibitor?

A3: Medicinal chemists employ several high-level strategies to enhance selectivity.[11]

  • Structure-Based Drug Design (SBDD): This approach uses the 3D structure of the target kinase to design inhibitors that exploit unique features of its active site.[12] Key tactics include targeting less-conserved residues or exploiting differences in the flexibility of the protein.[13]

  • Targeting Inactive Conformations: Many kinases exist in multiple conformations. Designing inhibitors that specifically bind to an inactive state (e.g., the "DFG-out" conformation) can confer selectivity, as these conformations are often more structurally diverse across the kinome than the active "DFG-in" state.[13]

  • Exploiting Gatekeeper Residue Variation: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies across the kinome. Designing inhibitors with bulky groups that can only be accommodated by kinases with small gatekeeper residues (like glycine or threonine) is a proven strategy.[3]

  • Covalent Inhibition: This involves designing an inhibitor with a reactive electrophile that forms a covalent bond with a non-conserved nucleophilic residue (often a cysteine) near the active site.[3][9] This can dramatically increase both potency and selectivity.

Q4: How do I choose an appropriate kinase screening panel to assess the selectivity of my compound?

A4: Selecting the right screening panel is a critical, data-driven decision. A tiered approach is often most effective:

  • Initial Broad Screen: For a new scaffold, screen your lead compound at a single high concentration (e.g., 1-10 µM) against a large, diverse panel of kinases (e.g., >300 kinases) to identify all potential off-targets.[14][15] This provides a comprehensive map of the compound's activity.

  • Focused Follow-up: Based on the initial screen, create a smaller, more focused panel. This panel should include:

    • The primary target kinase.

    • All kinases that showed significant inhibition in the broad screen.

    • Kinases that are structurally homologous or in the same family as the primary target.

  • IC50 Determination: Use this focused panel to determine the IC50 values for your lead compound and its subsequent analogs. This quantitative data allows for direct comparison of selectivity profiles as you iterate your design. Commercial services offer a variety of assay formats, including radiometric, luminescence-based, and cellular target engagement assays.[15][16][17]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides practical solutions to common problems encountered during the optimization of your this compound-based inhibitor.

Scenario 1: My lead compound inhibits the target kinase but also shows significant off-target activity against closely related kinases (e.g., within the same family). How can I improve selectivity?

Rationale: Kinases within the same family often share very similar active site architectures. To achieve selectivity, you must exploit the subtle differences between them.

Solution Pathway:

G start Problem: Off-target activity within the same kinase family gatekeeper Analyze Gatekeeper Residue (Target vs. Off-Target) start->gatekeeper shape Exploit Shape/Flexibility Differences start->shape allosteric Explore Allosteric Pockets start->allosteric gk_diff gk_diff gatekeeper->gk_diff Is it different? exploit_pockets Use computational modeling (docking) to identify unique sub-pockets. Synthesize analogs with extensions from piperidine ring to probe them. shape->exploit_pockets Strategy allosteric_mod Design modifications that extend beyond the ATP site to engage allosteric regions, potentially targeting the inactive (DFG-out) conformation. allosteric->allosteric_mod Strategy gk_small gk_small gk_diff->gk_small Target has smaller GK (e.g., Thr, Val, Ala) gk_large gk_large gk_diff->gk_large Target has larger GK (e.g., Met, Leu, Phe) add_bulk Add bulky substituents to piperidine/imidazole to clash with larger off-target gatekeeper. gk_small->add_bulk Strategy reduce_bulk Reduce substituent size to avoid clash with target's larger gatekeeper. gk_large->reduce_bulk Strategy G cluster_0 Design & Synthesis cluster_1 In Vitro Validation cluster_2 Analysis & Iteration design In Silico Design of Analog (e.g., Docking, SAR analysis) synthesis Chemical Synthesis & Purification of New Analog design->synthesis ic50 Step 1: IC50 Assay vs. Primary Target Kinase synthesis->ic50 selectivity Step 2: IC50/Inhibition % Assay vs. Focused Off-Target Panel ic50->selectivity cellular Step 3 (Optional): Cellular Target Engagement Assay (e.g., NanoBRET) selectivity->cellular data_table Step 4: Consolidate Data & Calculate Selectivity Index (SI) cellular->data_table sar Step 5: Analyze SAR and Plan Next Design Cycle data_table->sar sar->design Iterate

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Troubleshooting 3-(2-methyl-1H-imidazol-1-yl)piperidine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Overview of the Primary Synthetic Route

The most common and direct synthesis of this compound involves the nucleophilic substitution reaction between a protected 3-aminopiperidine derivative and a suitable 2-methylimidazole precursor, or more commonly, the direct N-alkylation of 2-methylimidazole with a protected 3-halopiperidine or 3-tosyloxypiperidine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to facilitate the deprotonation of the imidazole nitrogen.

A general scheme is as follows:

  • Step 1: Reaction of 2-methylimidazole with a strong base (e.g., NaH) to form the imidazolide anion.

  • Step 2: Nucleophilic attack of the imidazolide on an electrophilic piperidine derivative (e.g., N-Boc-3-tosyloxypiperidine).

  • Step 3: Deprotection of the piperidine nitrogen (e.g., using TFA or HCl for a Boc group) to yield the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors.[1] A systematic approach is crucial for diagnosis.

Potential Causes:

  • Ineffective Deprotonation of 2-Methylimidazole: The pKa of the N-H proton in 2-methylimidazole is approximately 14.5. If the base used is not strong enough, the concentration of the reactive imidazolide anion will be too low for the reaction to proceed efficiently.

  • Poor Quality of Reagents or Solvents: Impurities, especially water, in the reagents or solvent can quench the strong base (e.g., NaH) and react with the electrophilic piperidine starting material.[1][2]

  • Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier, requiring elevated temperatures to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to product degradation.[1][2]

  • Steric Hindrance: While 2-methylimidazole is not exceptionally bulky, steric factors can still play a role, especially if the piperidine ring is substituted.[3]

Recommended Solutions:

  • Verify Base Strength and Handling:

    • Protocol: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). When using NaH, wash it with anhydrous hexane under an inert atmosphere (N₂ or Ar) to remove the mineral oil before adding the solvent.

    • Causality: NaH provides an irreversible deprotonation of the imidazole, driving the equilibrium towards the formation of the highly nucleophilic imidazolide anion.

  • Ensure Anhydrous Conditions:

    • Protocol: Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of inert gas. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Causality: Water will react exothermically with NaH, consuming the base and reducing the yield.

  • Optimize Reaction Temperature and Time:

    • Protocol: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed after 2-4 hours, gradually increase the temperature in 20 °C increments (e.g., to 60 °C, 80 °C, etc.). A typical temperature range for this alkylation is 80-120 °C in a solvent like DMF or DMSO.[4]

    • Causality: Heating provides the necessary thermal energy to overcome the activation barrier for the nucleophilic substitution. Continuous monitoring prevents overheating and potential degradation.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_base Verify Base Strength (e.g., NaH, KOtBu) start->check_base check_conditions Assess Reagent & Solvent Purity (Anhydrous?) check_base->check_conditions Base is adequate use_stronger_base Action: Use NaH or KOtBu. Wash NaH with hexane. check_base->use_stronger_base Base is too weak check_temp Review Reaction Temperature and Time check_conditions->check_temp Reagents are pure/dry purify_reagents Action: Use anhydrous solvents. Dry glassware thoroughly. check_conditions->purify_reagents Impurities/Water suspected monitor Action: Monitor by TLC/LC-MS. Gradually increase temperature. check_temp->monitor Conditions seem correct optimize Systematically optimize (Temp, Time, Concentration) monitor->optimize Optimization needed G cluster_main Desired Reaction cluster_side Side Reaction Imidazole 2-Methylimidazole Product Desired Product Imidazole->Product + Base, then Piperidine Piperidine N-Boc-3-X-Piperidine (X = OTs, Br) Piperidine->Product Product_side Desired Product Impurity Dialkylated Impurity (Imidazolium Salt) Product_side->Impurity + Piperidine Piperidine_side N-Boc-3-X-Piperidine Piperidine_side->Impurity

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Technical Support Center: Purification Challenges of Substituted Imidazolylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted imidazolylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and efficiency of your work.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Chromatography Issues
Question: My basic imidazolylpiperidine compound is showing severe tailing/streaking on a standard silica gel column. What's causing this and how can I fix it?

Answer:

Severe tailing of basic compounds like imidazolylpiperidines on standard silica gel is a classic problem rooted in the interaction between the amine functional groups and the acidic silanol groups (Si-OH) on the silica surface. This strong, often irreversible, interaction leads to poor peak shape and low recovery.

Causality: The lone pair of electrons on the nitrogen atoms of your compound can form strong hydrogen bonds or even undergo acid-base reactions with the acidic silanol groups. This causes a portion of your compound to "stick" to the stationary phase, resulting in the characteristic tailing as it slowly elutes.[1]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA) or Ammonia: Add 0.1-2% TEA or a small amount of ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/Ammonia).[1] This competes with your compound for binding to the silanol groups, leading to symmetrical peaks.

    • Solvent Selection: If using hexane/ethyl acetate, consider switching to a system like dichloromethane/methanol, which is more effective for polar compounds.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[1] Ensure you use neutral or basic alumina, as acidic alumina will present the same issues.

    • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which shields the silanol groups and provides a less interactive surface for basic analytes.[3]

    • Reversed-Phase Chromatography (RPC): For highly polar compounds, RPC (e.g., C18 column) can be an excellent alternative.[1] You'll use polar mobile phases like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid to protonate the amine and improve peak shape.[4]

Question: I am struggling to separate diastereomers of my substituted imidazolylpiperidine. They are co-eluting on my standard HPLC column. What should I do?

Answer:

Diastereomers have different physical properties and should, in principle, be separable on standard achiral columns. However, if their structures are very similar, achieving baseline separation can be challenging.

Causality: The small differences in the three-dimensional arrangement of atoms in diastereomers may not lead to significantly different interactions with a standard stationary phase, resulting in poor resolution.

Solutions:

  • Optimize Chromatographic Conditions:

    • Change Solvent Selectivity: If you are using a methanol-based mobile phase, try switching to acetonitrile or vice-versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.

    • Adjust Mobile Phase Strength: A shallower gradient or isocratic elution with a weaker mobile phase can increase retention time and provide more opportunity for separation.[2]

    • Lower the Temperature: Running the column at a lower temperature can sometimes enhance the subtle interaction differences between diastereomers and the stationary phase, leading to better resolution.

  • Consider a Different Stationary Phase:

    • Phenyl-Hexyl or Cyano Phases: These stationary phases offer different selectivities compared to standard C18 columns due to pi-pi and dipole-dipole interactions, which can be beneficial for separating aromatic and polar compounds like yours.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can provide better retention and separation than reversed-phase.[3]

Chiral Separation Challenges
Question: How do I resolve the enantiomers of my chiral imidazolylpiperidine? My attempts on a standard C18 column have failed.

Answer:

Enantiomers have identical physical properties in an achiral environment, so they will not be separated on a standard achiral column like C18.[5] You need to introduce a chiral environment to form transient diastereomeric complexes that can be separated.

Causality: To separate enantiomers, you must use a chiral selector. This can be a chiral stationary phase (CSP) or a chiral additive in the mobile phase. The most common and effective method is using a CSP.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantioseparation.[5][6]

    • Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IB) are extremely versatile and effective for a broad range of compounds, including basic analytes.[5][6][7][8] They can be used in normal-phase, reversed-phase, or polar organic modes.[7]

    • Method Development: Start with a screening approach using different CSPs and mobile phase systems (e.g., hexane/isopropanol for normal phase; acetonitrile/water with a buffer for reversed phase).[9] For basic compounds like imidazolylpiperidines, adding a small amount of a basic modifier (like diethylamine) in normal phase or using a buffered mobile phase in reversed phase is often necessary to achieve good peak shape.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC.[6] Polysaccharide-based CSPs are also widely used in SFC.

  • Capillary Electrophoresis (CE): Using cyclodextrins as chiral selectors in the background electrolyte can be an effective method for separating enantiomers of basic compounds.[11]

Technique Common Chiral Selector Typical Mobile Phase/Buffer Advantages for Imidazolylpiperidines
Chiral HPLC Polysaccharide-based CSPsNormal Phase: Hexane/Alcohol (+ basic modifier) Reversed Phase: Acetonitrile/Buffered WaterHigh versatility, well-established, scalable for preparative work.[5]
Chiral SFC Polysaccharide-based CSPsCO2 with alcohol co-solventFast, high efficiency, "green" technique.[6]
Capillary Electrophoresis CyclodextrinsPhosphate buffer at low pHHigh efficiency, requires very small sample amounts.[11]
Impurity Removal
Question: My final product is contaminated with residual palladium from a cross-coupling reaction. How can I effectively remove it?

Answer:

Palladium catalysts are commonly used in the synthesis of complex molecules, but their removal is crucial, especially for pharmaceutical applications, due to toxicity concerns.[12]

Causality: Residual palladium can exist in various forms (e.g., colloidal, soluble complexes) and can be difficult to remove by standard purification methods like crystallization or silica gel chromatography alone.

Solutions:

  • Filtration through Celite®: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the heterogeneous palladium catalyst.[13]

  • Metal Scavengers: These are materials designed to selectively bind to and remove metal impurities.

    • Thiol-Based Scavengers: Reagents like 2,4,6-trimercapto-s-triazine (TMT) or solid-supported thiol scavengers can effectively precipitate or bind palladium, which is then removed by filtration.[14]

    • Isocyanide Reagents: Soluble or solid-supported isocyanides can also be highly effective for palladium removal, often reducing levels to sub-ppm concentrations.[14]

  • Activated Carbon: Treatment with activated carbon can be a cost-effective method for removing residual palladium.[15] The carbon is then removed by filtration.

  • Crystallization: While not always sufficient on its own, crystallization following a scavenger treatment can further reduce palladium levels to meet regulatory requirements (<1 ppm).[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a new, uncharacterized substituted imidazolylpiperidine?

A1: A systematic approach is best. Start by assessing the compound's properties:

  • Polarity Assessment: Use Thin Layer Chromatography (TLC) with a range of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to determine the approximate polarity.[2]

  • Stability Check: Spot the compound on a TLC plate and let it sit for an hour before eluting to check for decomposition on silica.[16]

  • Initial Purification: For non-polar to moderately polar compounds, flash chromatography on silica gel with a modified mobile phase (e.g., with 0.5% TEA) is a good starting point. For highly polar compounds, consider reversed-phase chromatography.[1]

  • Final Purification: If the compound is a solid, recrystallization is an excellent final step to achieve high purity and remove trace impurities.[17]

Q2: My compound is an oil that won't crystallize. What are my options for final purification?

A2: Purifying non-crystalline oils can be challenging.

  • Salt Formation: Since your compound is basic, forming a salt (e.g., hydrochloride, tartrate) is a highly effective strategy.[18] Salts are typically crystalline solids that can be purified by recrystallization, effectively removing non-basic impurities.[19][20] The pKa of the counterion should ideally be at least 2 pH units lower than the pKa of your basic compound to ensure stable salt formation.[18][21]

  • High-Performance Preparative Chromatography: If salt formation is not feasible, preparative HPLC (either reversed-phase or chiral, if applicable) can be used to isolate the pure oil.

  • Kugelrohr Distillation: If the compound is thermally stable and has a sufficiently low boiling point, short-path distillation can be an option.

Q3: I am seeing unexpected byproducts in my final product. What are common process-related impurities I should look for?

A3: Process-related impurities can arise from starting materials, intermediates, or side reactions. Common examples include:

  • Des-halo Impurities: If your synthesis involves a halogenated precursor and a hydrogenation step, you might see impurities where the halogen has been reductively removed.[22]

  • Isomeric Impurities: Contamination of starting materials with isomers can carry through the synthesis.[22]

  • Over-alkylation or Incomplete Reactions: In steps involving alkylation, you might find di-alkylated products or unreacted starting material.[23]

  • Degradation Products: The imidazolyl or piperidine ring can be susceptible to degradation under harsh acidic, basic, or oxidative conditions.

A thorough analysis using LC-MS is crucial for identifying the molecular weights of these impurities, which can help in deducing their structures.[22][23]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Salt Formation and Recrystallization

This protocol describes a general method for purifying a basic imidazolylpiperidine by converting it to its hydrochloride salt.

  • Dissolution: Dissolve the crude, freebase compound (as an oil or solid) in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. Monitor for the formation of a precipitate.

  • Isolation: Once precipitation is complete, collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the same one used for the precipitation) to remove soluble impurities.

  • Recrystallization: Choose a suitable solvent or solvent system for recrystallization (e.g., ethanol, methanol/ethyl acetate, acetonitrile).[17] Dissolve the salt in the minimum amount of boiling solvent, then allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical flow for selecting an appropriate purification method based on the compound's properties and the nature of the impurities.

Purification_Workflow start Crude Product (Imidazolylpiperidine) check_solid Is the compound a solid? start->check_solid try_cryst Attempt Recrystallization check_solid->try_cryst Yes chromatography Proceed to Chromatography check_solid->chromatography No (Oil) cryst_ok Is purity sufficient? try_cryst->cryst_ok cryst_ok->chromatography No final_product Pure Compound cryst_ok->final_product Yes check_polarity Assess Polarity (TLC) chromatography->check_polarity salt_form Attempt Salt Formation salt_cryst Recrystallize Salt salt_form->salt_cryst salt_cryst->final_product normal_phase Normal Phase Chromatography (Silica/Alumina + Base) check_polarity->normal_phase Low/Medium Polarity rev_phase Reversed-Phase Chromatography (C18, HILIC) check_polarity->rev_phase High Polarity normal_phase->salt_form rev_phase->salt_form Chiral_Screening start Racemic Mixture screen_csps Screen Multiple CSPs (e.g., Cellulose, Amylose based) start->screen_csps screen_modes Test in Multiple Modes screen_csps->screen_modes normal_phase Normal Phase (Hexane/Alcohol + Modifier) screen_modes->normal_phase rev_phase Reversed Phase (ACN/Buffered H2O) screen_modes->rev_phase polar_organic Polar Organic (ACN or MeOH) screen_modes->polar_organic eval_separation Evaluate Separation (Resolution > 1.5?) normal_phase->eval_separation rev_phase->eval_separation polar_organic->eval_separation optimize Optimize Conditions (Solvent Ratio, Temp, Flow Rate) eval_separation->optimize Partial or No Separation final_method Validated Chiral Method eval_separation->final_method Yes optimize->final_method

Sources

Technical Support Center: Enhancing the Cell Permeability of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center you requested.

Last Updated: January 20, 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(2-methyl-1H-imidazol-1-yl)piperidine and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Understanding the Permeability Challenge - FAQs

This section addresses the fundamental questions regarding the physicochemical properties of this compound and why it may exhibit poor membrane permeability.

Q1: We are observing low cellular activity with our this compound derivative. Could this be a permeability issue?

A1: Yes, low cellular activity despite high target affinity is a classic indicator of poor cell permeability. The molecule must cross the lipid bilayer of the cell membrane to reach intracellular targets. Several physicochemical properties of the this compound scaffold can contribute to this challenge. These include its potential for protonation at physiological pH, the presence of hydrogen bond donors and acceptors, and its polar surface area (PSA). Molecules with high PSA and multiple hydrogen bond donors often struggle to passively diffuse across the hydrophobic membrane core[1].

Q2: What are the key physicochemical properties of this compound that I should be concerned about for cell permeability?

A2: While experimental values are always preferred, we can predict key properties to form a hypothesis. The core structure contains features that warrant careful consideration:

  • Hydrogen Bond Donors/Acceptors: The piperidine ring contains a secondary amine (a hydrogen bond donor), and the imidazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. A high count of these groups increases the energy required to leave the aqueous environment and enter the lipid membrane[2].

  • Polar Surface Area (PSA): The PSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogens. A higher PSA is generally correlated with lower membrane permeability[1].

  • pKa and Charge: The piperidine and imidazole moieties are basic. At physiological pH (approx. 7.4), these groups can be protonated, giving the molecule a positive charge. Charged species are significantly less able to passively cross the nonpolar lipid membrane[3].

Q3: How do I begin to quantitatively assess the permeability of my compound?

A3: A tiered experimental approach is the most efficient strategy. You should start with a simple, high-throughput assay to measure passive diffusion and then move to a more complex, cell-based model that can also inform on active transport mechanisms.[4].

  • Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay is an excellent first step to evaluate a compound's intrinsic ability to passively diffuse across a lipid membrane. It is fast, cost-effective, and removes the complexities of cellular transporters[5][6].

  • Tier 2: Caco-2 Cell Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption[7]. It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and functional efflux transporters, such as P-glycoprotein (P-gp)[7][8]. This assay can distinguish between passive diffusion and active efflux[4].

The workflow below illustrates this recommended initial assessment.

G cluster_start Initial Assessment Workflow start Hypothesis: Low Permeability insilico In Silico Prediction (LogP, TPSA, pKa) start->insilico Predict Properties pampa Tier 1: PAMPA Assay (Passive Diffusion) insilico->pampa Experimental Validation caco2 Tier 2: Caco-2 Assay (Passive + Active Transport) pampa->caco2 Confirm in Cell Model analyze Analyze Results pampa->analyze Quantify Papp caco2->analyze Calculate Efflux Ratio low_passive Problem: Low Passive Permeability analyze->low_passive Low Papp (A-B) Low Efflux Ratio efflux Problem: Active Efflux analyze->efflux Low Papp (A-B) High Efflux Ratio

Caption: Recommended workflow for initial permeability assessment.

Section 2: Troubleshooting Low Permeability Results

This section provides detailed guides for when your initial assays confirm that permeability is a problem.

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

Q: My compound shows very low permeability in the PAMPA screen. What does this confirm, and what is the next step?

A: A low Papp value in the PAMPA assay strongly suggests that poor passive diffusion is a primary issue. Since this is a cell-free system, you can rule out active efflux as the cause. The molecule's intrinsic physicochemical properties are hindering its ability to cross a lipid barrier.

Troubleshooting Steps & Optimization Strategies:

  • Verify Compound Integrity: First, ensure your compound is stable and sufficiently soluble in the assay buffer. Precipitation will lead to artificially low permeability readings.

  • Structural Modification (Lead Optimization): The most direct approach is to modify the molecule to make it more lipophilic and reduce its polar surface area.

    • Masking Hydrogen Bond Donors: The piperidine N-H is a key site for modification. N-alkylation (e.g., N-methylation) can sometimes improve permeability, but this permanently alters the molecule and may affect target binding[2].

    • Prodrug Strategy: A more elegant approach is to temporarily mask polar groups with lipophilic moieties that are later cleaved by intracellular enzymes. This is a highly effective and clinically validated strategy[9].

  • Formulation-Based Approaches: If structural modification is not feasible, altering the formulation can enhance permeability.

    • Nanoformulation: Encapsulating the compound in nanoparticles (e.g., Solid Lipid Nanoparticles or liposomes) can facilitate entry into cells via alternative pathways like endocytosis, bypassing the passive diffusion barrier[10][11][12].

Issue 2: Low Permeability in Caco-2 Assay with a High Efflux Ratio

Q: My compound had moderate permeability in PAMPA, but shows very low permeability in the Caco-2 assay from the apical (A) to basolateral (B) side. The basolateral (B) to apical (A) transport is much higher. What is happening?

A: This classic result—a low A-to-B Papp value and a high B-to-A Papp value—points towards active efflux. The Caco-2 cells are actively pumping your compound out, likely via an ABC transporter like P-glycoprotein (P-gp). The piperidine scaffold is a known structural motif in many P-gp substrates[13]. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered an indicator of active efflux[7].

Troubleshooting Protocol: Caco-2 Assay with a P-gp Inhibitor

To confirm P-gp involvement, you must repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil[7].

  • Prepare Caco-2 Monolayers: Culture Caco-2 cells on Transwell™ inserts for ~21 days until a differentiated monolayer is formed[5].

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be stable and within the validated range for your lab (e.g., >300 Ω·cm²)[5].

  • Set Up Experimental Arms:

    • Arm 1 (Control): Dose the apical side with your compound in transport buffer.

    • Arm 2 (Inhibitor): Pre-incubate the Caco-2 monolayer with a P-gp inhibitor (e.g., 100 µM Verapamil) on both the apical and basolateral sides for 30-60 minutes. Then, dose the apical side with your compound plus the inhibitor.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sample Collection & Analysis: Collect samples from both the apical and basolateral chambers at the end of the incubation period. Analyze the concentration of your compound using LC-MS/MS.

  • Data Interpretation:

    • Calculate the Papp (A-B) for both the control and inhibitor arms.

    • If the Papp (A-B) value significantly increases in the presence of the inhibitor, it confirms that your compound is a substrate of that efflux pump.

The diagram below illustrates the concept of this experiment.

G cluster_control Control (No Inhibitor) cluster_inhibitor With P-gp Inhibitor (e.g., Verapamil) A1 Apical (High Drug Conc.) Membrane1 A1->Membrane1 Passive Diffusion B1 Basolateral (Low Drug Conc.) Pump1 P-gp Efflux Pump Membrane1->B1 Pump1->A1 Active Efflux A2 Apical (High Drug Conc.) Membrane2 A2->Membrane2 Passive Diffusion B2 Basolateral (Higher Drug Conc.) Membrane2->B2 Pump2 P-gp Pump (Blocked) Inhibitor Verapamil Inhibitor->Pump2 blocks

Caption: Differentiating passive diffusion from active efflux using a P-gp inhibitor.

Section 3: Detailed Protocols for Enhancing Permeability

If you have confirmed low passive permeability or identified active efflux, the following strategies and protocols can be employed.

Strategy 1: The Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug[9]. For this compound, the secondary amine on the piperidine ring is an ideal handle for creating a prodrug with enhanced lipophilicity.

G cluster_prodrug Prodrug Permeation Mechanism Parent Parent Drug (Hydrophilic, Low Papp) Prodrug Prodrug (Lipophilic, High Papp) Parent->Prodrug Add Lipophilic Promoiety Membrane Cell Membrane Prodrug->Membrane Crosses Membrane (High Permeability) Enzymes Esterases Prodrug->Enzymes Enzymatic Cleavage Parent_Inside Parent Drug (Active at Target) Inside Intracellular Space

Caption: Conceptual workflow of a prodrug strategy to enhance cell permeability.

Protocol: Synthesis of an Amino-Ester Prodrug (General Procedure)

This protocol describes a general method for masking the piperidine nitrogen with a lipophilic ester-containing promoiety.

  • Starting Materials: this compound, a suitable acyl chloride with a terminal ester (e.g., 3-(chloroformyl)propionate), a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), and an anhydrous aprotic solvent (e.g., Dichloromethane, DCM).

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester prodrug.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Nanoformulation

Encapsulating your compound within a nanoparticle can dramatically alter its interaction with cells, often promoting uptake through endocytic pathways and protecting it from efflux pumps[12][14]. Solid Lipid Nanoparticles (SLNs) are an excellent choice for small molecules due to their high stability and biocompatibility[12].

Table 1: Comparison of Common Nanoformulation Strategies

Nanocarrier TypeCore ComponentsTypical Size (nm)Advantages for Small MoleculesKey Considerations
Solid Lipid Nanoparticles (SLNs) Solid Lipid (e.g., Glyceryl monostearate), Surfactant50 - 300High stability, controlled release, masks compound from efflux pumps.[12]Drug loading capacity can be limited.
Liposomes Phospholipids (e.g., Phosphatidylcholine), Cholesterol80 - 400High biocompatibility, can carry both hydrophilic and lipophilic drugs.Can have stability issues (e.g., leakage).
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)100 - 500Tunable drug release profiles, surface can be easily functionalized.Potential for polymer-related toxicity.

Protocol: Preparation of SLNs via Hot Homogenization

  • Preparation of Phases:

    • Lipid Phase: Heat a solid lipid (e.g., glyceryl monostearate) to ~10°C above its melting point. Dissolve your compound, this compound, in the molten lipid.

    • Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion is formed.

  • Cooling & Solidification: Cool the nanoemulsion in an ice bath. The lipid droplets will solidify, forming the SLNs with your compound encapsulated within the solid matrix.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in each fraction.

References

  • Stewart, B. H., & Zhang, T. (2008). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Pharmaceutical Research, 25(9), 2071–2083. [Link]

  • Lokey, R. S., & Mascitti, V. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3163–3169. [Link]

  • Babadi, D., Dadashzadeh, S., & Haeri, A. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release, 321, 669–709. [Link]

  • Haeri, A., et al. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release, 321, 669-709. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Gaszner, B., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 3845–3871. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 20, 2026, from [Link]

  • Slideshare. (n.d.). Caco-2 cell permeability, pampa membrane assays. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • Kerns, E. H., & Di, L. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453. [Link]

  • ResearchGate. (2021). Strategies to expand peptide functionality through hybridisation with a small molecule component. [Link]

  • Cai, J., et al. (2015). Design and synthesis of imidazole N-H substituted amide prodrugs as inhibitors of hepatitis C virus replication. Bioorganic & Medicinal Chemistry Letters, 25(16), 3443-3447. [Link]

  • Masungi, C., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening, 11(7), 819-826. [Link]

  • Gherman, A. M., et al. (2024). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Pharmaceutics, 16(5), 633. [Link]

  • Zhang, F., et al. (2015). Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. Drug Design, Development and Therapy, 9, 2089–2100. [Link]

  • Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(12), 2779. [Link]

  • Popa, A., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. International Journal of Molecular Sciences, 24(3), 2245. [Link]

  • ResearchGate. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. [Link]

  • Nizioł-Łukaszewska, Z., & Bujak, T. (2022). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. Cosmetics, 9(6), 122. [Link]

  • Shivani, & Puri, R. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International, 33(59A), 429–437. [Link]

  • Ghafouri, H., et al. (2016). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 21(9), 1210. [Link]

  • Moody, C. J., & Wheelhouse, R. T. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Pharmaceuticals, 7(7), 797-838. [Link]

  • Masareddy, R. (2020, December 6). Permeation Enhancers. YouTube. [Link]

  • ResearchGate. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. [Link]

  • ACS Publications. (2024). Molecular Pharmaceutics Vol. 23 No. 1. [Link]

  • Marra, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11, 2263. [Link]

  • PubChem. (n.d.). 3-[5-(2-methylpropyl)-1H-imidazol-2-yl]piperidine. Retrieved January 20, 2026, from [Link]

  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. [Link]

  • PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine. Retrieved January 20, 2026, from [Link]

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  • ResearchGate. (2014). Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives. [Link]

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Sources

Technical Support Center: Synthesis and ADME Optimization of 3-(2-methyl-1H-imidazol-1-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and ADME optimization of 3-(2-methyl-1H-imidazol-1-yl)piperidine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold and the subsequent optimization of its drug-like properties. The content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Part 1: Troubleshooting the Synthesis of the Core Scaffold

The construction of the C-N bond between the piperidine and imidazole rings is a critical step that can be fraught with challenges, including low yields, side reactions, and regioselectivity issues. This section will address the most common synthetic hurdles.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My N-arylation reaction to couple 3-halopiperidine with 2-methylimidazole is giving very low yields. What are the likely causes and how can I improve it?

Low yields in the N-arylation of 2-methylimidazole with a 3-halopiperidine derivative, whether using Buchwald-Hartwig or copper-catalyzed conditions, are a frequent issue. The primary culprits are often related to catalyst inactivation, suboptimal reaction conditions, or the inherent reactivity of the substrates.

  • Catalyst and Ligand Selection:

    • For Buchwald-Hartwig Amination: The steric hindrance from the 2-methyl group on the imidazole and the secondary amine nature of a protected 3-aminopiperidine can be challenging. Standard Pd(OAc)₂/phosphine systems may be inefficient.

      • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4-XPhos) which form the active LPd(0) catalyst more reliably.[1] For sterically hindered couplings, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often essential to promote efficient oxidative addition and reductive elimination.[1][2]

    • For Copper-Catalyzed (Ullmann) Coupling: Traditional Ullmann conditions often require harsh temperatures.

      • Solution: Utilize more modern copper-catalyzed systems that operate under milder conditions. A combination of CuI with a diamine ligand, or 4,7-dimethoxy-1,10-phenanthroline, can be effective for the N-arylation of imidazoles with aryl halides.[3][4]

  • Base and Solvent Choice:

    • The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common in Buchwald-Hartwig reactions.[1] However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[2]

    • Ensure your solvent (e.g., dioxane, toluene) is anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.[1]

  • Reagent Purity and Inert Atmosphere:

    • Impurities in your starting materials or solvents can poison the catalyst. Use high-purity reagents and solvents.

    • These reactions are typically air-sensitive. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction is crucial to prevent catalyst oxidation.[1]

Question 2: I am observing significant amounts of a hydrodehalogenation side product where my 3-halopiperidine is being reduced. How can I minimize this?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced to the corresponding arene instead of coupling with the nucleophile.

  • Causes and Solutions:

    • Catalyst System: This side reaction can be promoted by certain palladium catalysts and ligands. Optimizing the palladium-to-ligand ratio can sometimes mitigate this issue.

    • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may decrease the extent of hydrodehalogenation.[1]

    • Scavengers: In some cases, the addition of a hydrogen scavenger can be beneficial, although this is a less common approach.

Question 3: I am attempting an N-alkylation of 2-methylimidazole with a piperidine derivative containing a leaving group at the 3-position, but I'm getting a mixture of N1 and N3 alkylated imidazole products. How can I control the regioselectivity?

While the two nitrogen atoms in the 2-methylimidazole ring are electronically similar, regioselectivity in N-alkylation can be a concern, although often less so than with unsubstituted imidazoles due to the steric influence of the 2-methyl group.

  • Factors Influencing Regioselectivity:

    • Steric Hindrance: The 2-methyl group provides significant steric bulk around the N1 position, which generally directs alkylation to the less hindered N3 position. If your piperidine electrophile is also sterically demanding, this effect will be amplified.

    • Electronic Effects: The electronic nature of substituents on the imidazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[5]

    • Reaction Conditions: The choice of base and solvent can impact the position of alkylation. Deprotonation with a strong base like NaH in an aprotic solvent like THF or DMF often leads to a single regioisomer.

  • Strategies for Control:

    • Protecting Groups: If regioselectivity remains a problem, consider using a protecting group on one of the imidazole nitrogens. The SEM [2-(trimethylsilyl)ethoxymethyl] group is particularly useful as it can direct C-H arylation and can be readily removed.[6]

Below is a general workflow for troubleshooting common synthesis issues.

Synthesis_Troubleshooting start Low Yield in C-N Coupling check_catalyst Evaluate Catalyst System (Pd vs. Cu, Ligand Choice) start->check_catalyst check_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_purity Verify Reagent Purity & Inert Atmosphere start->check_purity side_products Side Product Formation? (e.g., Hydrodehalogenation) start->side_products regio_issue Regioselectivity Issues? (N1 vs. N3 Alkylation) start->regio_issue optimize_ligand Screen Bulky Ligands (XPhos, RuPhos) check_catalyst->optimize_ligand use_precatalyst Use Modern Precatalyst (e.g., G3/G4) check_catalyst->use_precatalyst adjust_temp_base Adjust Temp/Base (e.g., Cs2CO3 for sensitive groups) check_conditions->adjust_temp_base ensure_anhydrous Use Anhydrous/Degassed Solvents check_purity->ensure_anhydrous lower_temp Lower Reaction Temperature side_products->lower_temp Yes steric_control Leverage Steric Hindrance (Bulky Electrophile) regio_issue->steric_control Yes protecting_group Use Imidazole Protecting Group (e.g., SEM) regio_issue->protecting_group Yes success Successful Synthesis optimize_ligand->success use_precatalyst->success adjust_temp_base->success ensure_anhydrous->success lower_temp->success steric_control->success protecting_group->success

Caption: Troubleshooting workflow for C-N bond formation.

Part 2: Overcoming ADME and Physicochemical Challenges

Once the target analog is synthesized, the focus shifts to optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The this compound scaffold has several features that can present both opportunities and challenges in this phase.

Frequently Asked Questions (FAQs): ADME & Physicochemical Properties

Question 4: My compound shows high clearance in human liver microsomes. What are the likely metabolic "hot spots" on this scaffold and how can I block them?

High metabolic clearance is a major obstacle to achieving good oral bioavailability and an appropriate half-life. For the piperidine-imidazole scaffold, metabolism is likely to occur at several positions.

  • Likely Metabolic Hot Spots:

    • Piperidine Ring Oxidation: Saturated heterocycles are prone to oxidation, particularly at the carbons alpha to the nitrogen atom.[7] The 3- and 5-positions of the piperidine ring are also susceptible to oxidation.

    • 2-Methyl Group of Imidazole: The methyl group can be a site for hydroxylation.

    • N-Dealkylation: While less common for this direct linkage, cleavage of the piperidine-imidazole bond is a possibility.

  • Strategies to Enhance Metabolic Stability:

    • Blocking Piperidine Oxidation:

      • Fluorination: Introducing fluorine atoms on the piperidine ring, particularly at positions susceptible to oxidation, can block metabolism. However, be mindful that this can increase lipophilicity and affect pKa.[8]

      • Bioisosteric Replacement: Consider replacing the piperidine ring with a more metabolically stable bioisostere. A morpholine ring, for example, is often more resistant to oxidation.[9] Spirocyclic systems like azaspiro[3.3]heptane can also improve metabolic stability and maintain favorable physicochemical properties.[8]

    • Scaffold Hopping: Replacing the entire piperidine-imidazole core with a more electron-deficient heterocyclic system can reduce susceptibility to P450-mediated oxidation.[9] For example, replacing a phenyl group with a pyridine is a common strategy to improve metabolic stability.[9]

    • Deuteration: Replacing hydrogens at a known metabolic hot spot with deuterium can slow the rate of metabolism due to the kinetic isotope effect.

Question 5: My compound has poor aqueous solubility. What strategies can I use to improve this without compromising its activity?

Poor aqueous solubility can lead to low absorption and bioavailability.[10]

  • Strategies for Solubility Enhancement:

    • Introduce Polar Groups: Judiciously add polar functional groups (e.g., hydroxyl, small amides) to the molecule, ideally in a region that does not interact with the target protein.

    • Disrupt Crystal Packing: High melting point often correlates with poor solubility due to strong crystal lattice energy. Introducing non-planar features or substituents that disrupt molecular symmetry can lower the melting point and improve solubility.[10][11] For this scaffold, adding substituents to the piperidine ring can disrupt planarity.

    • Salt Formation: The basic nitrogen on the piperidine ring is an excellent handle for forming pharmaceutically acceptable salts, which often have significantly higher aqueous solubility than the free base.

    • Formulation Approaches: Techniques like creating solid dispersions with hydrophilic polymers (e.g., PVP, PEG) or using hydrotropic agents can enhance the solubility of the final compound.[12]

Question 6: My compound is a substrate for the P-glycoprotein (P-gp) efflux pump, leading to poor brain penetration/oral absorption. How can I address this?

P-gp is an efflux transporter that can actively pump drugs out of cells, limiting their absorption and distribution to tissues like the brain. Piperidine-containing compounds can be susceptible to P-gp efflux.[13][14]

  • Strategies to Reduce P-gp Efflux:

    • Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors: There is a general correlation between high PSA, a high number of hydrogen bond donors, and P-gp substrate activity. Modifying the structure to reduce these parameters can decrease efflux.

    • Increase Lipophilicity (within limits): While counterintuitive, sometimes a moderate increase in lipophilicity can improve the membrane-partitioning behavior of a compound and reduce its interaction with P-gp.

    • Structural Modification: Subtle changes, such as N-methylation or replacing a secondary sulfonamide with another group, have been shown to modulate P-gp efflux.[14] For the current scaffold, modifications on the piperidine nitrogen or other parts of the molecule could be explored.

The following diagram outlines a decision-making process for improving ADME properties.

ADME_Optimization start Poor ADME Profile high_clearance High Metabolic Clearance? start->high_clearance low_solubility Poor Aqueous Solubility? start->low_solubility pgp_efflux P-gp Efflux Substrate? start->pgp_efflux identify_hotspots Identify Metabolic Hot Spots (Metabolite ID) high_clearance->identify_hotspots Yes add_polar_groups Introduce Polar Groups low_solubility->add_polar_groups Yes disrupt_planarity Disrupt Crystal Packing/ Symmetry low_solubility->disrupt_planarity Yes salt_formation Salt Formation low_solubility->salt_formation Yes reduce_psa Reduce PSA & H-Bond Donors pgp_efflux->reduce_psa Yes modulate_lipo Modulate Lipophilicity pgp_efflux->modulate_lipo Yes block_metabolism Block Metabolism: - Fluorination - Deuteration identify_hotspots->block_metabolism bioisostere Bioisosteric Replacement (e.g., Piperidine -> Morpholine) identify_hotspots->bioisostere optimized Improved ADME Profile block_metabolism->optimized bioisostere->optimized add_polar_groups->optimized disrupt_planarity->optimized salt_formation->optimized reduce_psa->optimized modulate_lipo->optimized

Caption: Decision tree for ADME property optimization.

Part 3: Experimental Protocols

This section provides standardized protocols for key experiments discussed in this guide.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the 3-halopiperidine derivative (1.0 equiv), 2-methylimidazole (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][15]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (human or other species, ~0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Table 1: Representative Data for Metabolic Stability Assay

Compoundt₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
Analog A (Parent)1592.4
Analog B (+ F)4530.8
Analog C (Morpholine)>60<23.1

References

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  • Study of Some Piperine Analogues on Drugs Efflux by Targeting P-glycoprotein, an in silico Approach. Bentham Science. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry. [Link]

  • Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. [Link]

  • Synthesis of sterically hindered 3-(azolyl)pyridines. ResearchGate. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. [Link]

  • Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein. MDPI. [Link]

  • N-Arylation of imidazoles using different copper catalysts. ResearchGate. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

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  • Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. ResearchGate. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. RSC Publishing. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

  • comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PubMed Central. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. SciLifeLab Publications. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. ResearchGate. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]

  • Tandem copper catalyzed regioselective N-arylation–amidation: synthesis of angularly fused dihydroimidazoquinazolinones and the anticancer agent TIC10/ONC201. RSC Publishing. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • An efficient synthesis of 3-arylpiperidines. ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

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Technical Support Center: Scalable Synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful synthesis of this key preclinical candidate. Our focus is on providing practical, field-tested insights to ensure a robust and scalable synthetic process.

I. Synthetic Strategy Overview

The most direct and scalable approach to synthesizing this compound involves a two-step process. First, the scalable synthesis of a suitable 3-aminopiperidine precursor is crucial. Subsequently, the imidazole ring is formed or coupled to the piperidine moiety. A common and effective method is the N-alkylation of 2-methylimidazole with a protected 3-halopiperidine or a related derivative.

A plausible and scalable synthetic route is outlined below:

Synthetic_Pathway cluster_0 Piperidine Precursor Synthesis cluster_1 Imidazole Coupling A N-protected-3-piperidone B N-protected-3-aminopiperidine A->B Reductive Amination or Enzymatic Transamination C 3-Aminopiperidine B->C Deprotection F N-protected-3-(leaving group)piperidine B->F Activation of Hydroxyl (if from reduction) or Halogenation G This compound C->G Direct Alkylation (less common) D 2-Methylimidazole D->G N-Alkylation E Leaving Group Precursor (e.g., MsCl, TsCl) F->G N-Alkylation

Caption: Proposed scalable synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield in N-Alkylation Step 1. Poor Nucleophilicity of 2-Methylimidazole: The nitrogen of 2-methylimidazole can be a weak nucleophile. 2. Steric Hindrance: The methyl group on the imidazole ring can sterically hinder the approach of the piperidine electrophile. 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can lead to a sluggish reaction.[1] 4. Leaving Group Inefficiency: The leaving group on the piperidine ring may not be sufficiently reactive.1. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully deprotonate the imidazole, thereby increasing its nucleophilicity. Weaker bases like potassium carbonate (K2CO3) may require higher temperatures and longer reaction times. 2. Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred to dissolve the imidazole salt and facilitate the SN2 reaction. 3. Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to side products. Start with moderate temperatures (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. 4. Leaving Group: A good leaving group such as tosylate (Ts), mesylate (Ms), or iodide (I) on the 3-position of the piperidine is recommended over bromide or chloride.
Formation of Side Products 1. Dialkylation of Piperidine Nitrogen (if unprotected): If the piperidine nitrogen is not protected, it can compete with the imidazole nitrogen in the alkylation reaction. 2. Ring Opening of Piperidine: Under harsh basic conditions, the piperidine ring could potentially undergo elimination or rearrangement reactions. 3. Over-alkylation of Imidazole: While less common, reaction at the other imidazole nitrogen is a possibility, though sterically hindered.1. Protecting Group Strategy: The use of a suitable protecting group on the piperidine nitrogen, such as tert-butoxycarbonyl (Boc), is highly recommended. This ensures regioselective alkylation at the imidazole nitrogen. The Boc group can be readily removed under acidic conditions post-coupling. 2. Controlled Conditions: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely and quench it once the starting material is consumed.
Difficult Purification 1. Polarity of Product and Starting Materials: The product, starting materials, and byproducts may have similar polarities, making chromatographic separation challenging. 2. Residual Base or Salts: Inorganic salts from the reaction can contaminate the product.1. Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and polar impurities. Acid-base extraction can be a powerful tool. The basicity of the piperidine and imidazole nitrogens allows for extraction into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product can then be liberated by basifying the aqueous layer and re-extracting with an organic solvent. 2. Chromatography: If chromatography is necessary, consider using a gradient elution on silica gel. A common eluent system is dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking of the basic product. Reverse-phase chromatography can also be an effective alternative. 3. Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification and handling.
Inconsistent Results on Scale-up 1. Mixing and Heat Transfer Issues: In larger reactors, inefficient stirring and poor heat transfer can lead to localized hot spots and concentration gradients, resulting in side reactions and lower yields. 2. Reagent Addition Rate: The rate of addition of reagents can be more critical on a larger scale.1. Process Engineering: Ensure adequate mixing with an appropriately sized overhead stirrer. Use a reactor with a jacket for precise temperature control. 2. Controlled Addition: Add reagents, especially strong bases or electrophiles, slowly and at a controlled temperature to manage any exotherms and maintain a homogeneous reaction mixture.

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidine nitrogen during the N-alkylation step?

A1: The tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable under the basic conditions typically used for N-alkylation of imidazoles and can be easily removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) without affecting the imidazole or piperidine rings.

Q2: Can I perform the N-alkylation without a protecting group on the piperidine?

A2: It is possible but not recommended for a scalable and controlled synthesis. The piperidine nitrogen is a strong nucleophile and will likely compete with the 2-methylimidazole, leading to a mixture of products that will be difficult to separate. This will significantly lower the yield of the desired product.

Q3: My reaction is very slow, even at elevated temperatures. What can I do?

A3: If the reaction is sluggish, consider the following:

  • Stronger Base: Switch to a more potent base like sodium hydride to ensure complete deprotonation of the 2-methylimidazole.

  • Better Leaving Group: If you are using a 3-chloropiperidine derivative, consider converting it to a 3-iodopiperidine in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). Iodide is a much better leaving group.

  • Microwave Irradiation: For small to medium scale, microwave-assisted synthesis can sometimes significantly accelerate the reaction. However, careful optimization is required for scalability.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting materials and the product (e.g., dichloromethane/methanol 9:1 with a few drops of ammonia). Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q5: What are the safety precautions I should take during this synthesis?

A5:

  • Strong Bases: Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and in an anhydrous solvent.

  • Solvents: DMF and DMSO are high-boiling point solvents. Ensure proper ventilation and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: The deprotonation of imidazole with a strong base and the subsequent alkylation can be exothermic, especially on a larger scale. Use controlled addition and cooling to manage the reaction temperature.

IV. Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-aminopiperidine

This protocol is based on established methods for the large-scale synthesis of 3-aminopiperidine derivatives.

Protocol_1 start Start step1 1. Dissolve N-Boc-3-piperidone in methanol. start->step1 step2 2. Add ammonium acetate and sodium cyanoborohydride at 0 °C. step1->step2 step3 3. Allow to warm to room temperature and stir for 24 hours. step2->step3 step4 4. Quench with water and concentrate under reduced pressure. step3->step4 step5 5. Extract with ethyl acetate and wash with brine. step4->step5 step6 6. Dry over sodium sulfate, filter, and concentrate. step5->step6 end N-Boc-3-aminopiperidine step6->end Protocol_2 start Start: N-Boc-3-halopiperidine step1 1. Suspend NaH in anhydrous DMF under N2. start->step1 step2 2. Add a solution of 2-methylimidazole in DMF dropwise at 0 °C. step1->step2 step3 3. Stir for 30 min at room temperature. step2->step3 step4 4. Add a solution of N-Boc-3-halopiperidine in DMF. step3->step4 step5 5. Heat to 80 °C and stir for 12-24 hours. step4->step5 step6 6. Cool, quench with water, and extract with ethyl acetate. step5->step6 step7 7. Purify the crude N-Boc protected product by chromatography. step6->step7 step8 8. Dissolve the purified intermediate in dioxane. step7->step8 step9 9. Add HCl (4M in dioxane) and stir at room temperature. step8->step9 step10 10. Concentrate and triturate with ether to obtain the hydrochloride salt. step9->step10 end This compound (as HCl salt) step10->end

Sources

Validation & Comparative

A Proposed Comparative Study: Evaluating the Kinase Inhibitor Potential of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. The privileged structures of imidazole and piperidine are recurrent motifs in a multitude of clinically successful kinase inhibitors, valued for their ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] This guide outlines a comprehensive, preclinical research plan to conduct a comparative study of a novel compound, 3-(2-methyl-1H-imidazol-1-yl)piperidine , against a panel of well-characterized kinase inhibitors.

While direct evidence of kinase inhibition by this compound is not yet established in publicly available literature, its structural components—a substituted imidazole and a piperidine ring—are present in numerous compounds with demonstrated kinase inhibitory activity.[1][3] This structural similarity provides a strong rationale for its investigation as a potential kinase inhibitor. This guide will therefore serve as a blueprint for researchers and drug development professionals to systematically evaluate its potency, selectivity, and cellular activity in comparison to established drugs.

Rationale for Comparative Study

A comparative approach is fundamental to contextualizing the potential of a new chemical entity. By benchmarking against known standards, we can ascertain its relative potency, spectrum of activity, and potential therapeutic advantages or liabilities. For this proposed study, we have selected a panel of well-established kinase inhibitors that span different selectivity profiles and are known to target key kinases implicated in cancer cell proliferation and survival.

Selected Known Kinase Inhibitors for Comparison:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFR, PDGFR, and c-KIT, among others.[4]

  • Dasatinib: A potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[5]

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor, often used as a positive control in kinase assays due to its high potency against a wide range of kinases.

The inclusion of these comparators will allow for a thorough assessment of this compound's profile, from highly specific to broad-spectrum inhibition.

Proposed Experimental Workflow

A tiered approach is proposed, beginning with broad, high-throughput biochemical screening, followed by more focused cellular and mechanistic assays. This workflow is designed to efficiently characterize the compound's activity and provide a solid foundation for further development.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Mechanistic & In Vivo Studies A Compound Synthesis & QC (this compound) B High-Throughput Kinase Panel Screening (e.g., 400+ kinases) A->B Primary Screen C IC50 Determination for 'Hits' B->C Dose-Response D Cellular Target Engagement Assays (e.g., NanoBRET) C->D Transition to Cellular Assays E Cell Viability/Proliferation Assays (Cancer Cell Line Panel) D->E F Downstream Signaling Pathway Analysis (Western Blot) E->F G Mechanism of Action Studies (e.g., Kinase Kinetics) F->G Elucidate Mechanism H In Vivo Efficacy Studies (Xenograft Models) G->H I ADME/Tox Profiling H->I

Caption: Proposed experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency and selectivity of this compound against a broad panel of purified kinases.

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Sunitinib, Dasatinib, and Staurosporine in 100% DMSO. Create a serial dilution series for each compound.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Enzyme Addition: Add 2.5 µL of the desired kinase enzyme to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay

Objective: To confirm that this compound can bind to its target kinase(s) within a cellular environment.

Methodology: NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a specific kinase target in live cells.

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the NanoLuc®-kinase fusion protein in an appropriate medium.

  • Cell Plating: Seed the cells into a 96-well plate and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of this compound and the known inhibitors.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Detection Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Cell Proliferation and Viability Assays

Objective: To assess the effect of this compound on the growth and survival of cancer cell lines.

Methodology: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator compounds.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Comparative Analysis

The data generated from these assays should be presented in a clear and concise manner to facilitate a direct comparison of this compound with the known inhibitors.

Table 1: Comparative Biochemical Inhibition (IC50, nM)

Kinase TargetThis compoundSunitinibDasatinibStaurosporine
Kinase ATBDKnown ValueKnown ValueKnown Value
Kinase BTBDKnown ValueKnown ValueKnown Value
Kinase CTBDKnown ValueKnown ValueKnown Value
...TBD.........

TBD: To Be Determined

Table 2: Comparative Cellular Activity (GI50, µM)

Cell LineThis compoundSunitinibDasatinibStaurosporine
Cell Line XTBDKnown ValueKnown ValueKnown Value
Cell Line YTBDKnown ValueKnown ValueKnown Value
Cell Line ZTBDKnown ValueKnown ValueKnown Value
...TBD.........

TBD: To Be Determined

Illustrative Signaling Pathway

To provide context for the potential targets of this compound, the following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for kinase inhibitors like Sunitinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Ligand Growth Factor Ligand->RTK Inhibitor This compound Inhibitor->RTK

Caption: A simplified RTK signaling pathway, a potential target for kinase inhibitors.

Conclusion

This guide provides a robust framework for the initial evaluation and comparative analysis of this compound as a potential kinase inhibitor. By systematically applying the outlined biochemical and cellular assays and benchmarking against well-characterized inhibitors, researchers can effectively ascertain its therapeutic potential. The proposed workflow ensures a data-driven approach to decision-making in the early stages of drug discovery and development. The insights gained from this comparative study will be crucial in determining the future trajectory of this promising compound.

References

  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. (2016). PubMed. [Link]

  • Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. (2023). National Institutes of Health. [Link]

  • 3-[5-(2-methylpropyl)-1H-imidazol-2-yl]piperidine. PubChem. [Link]

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  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2024). PubMed. [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2018). National Institutes of Health. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Publications. [Link]

  • Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. (2018). PubMed. [Link]

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  • 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione. Autechilo. [Link]

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  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). MDPI. [Link]

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  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed. [Link]

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Validating the In Vitro Activity of 3-(2-methyl-1H-imidazol-1-yl)piperidine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vitro activity of the novel compound, 3-(2-methyl-1H-imidazol-1-yl)piperidine. Based on its structural features, incorporating both a piperidine and a methyl-imidazole moiety, this compound is hypothesized to interact with the histamine H3 receptor (H3R), a key player in central nervous system regulation.[1][2][3][4] This document outlines a series of robust in vitro assays to characterize its pharmacological profile, comparing its potential performance against established H3R antagonists, Pitolisant and Cipralisant. The methodologies described herein are designed to provide a thorough understanding of the compound's affinity, functional activity, and selectivity, critical for its preclinical development.

The Histamine H3 Receptor: A Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[5] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[5][6] Furthermore, it functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine, and norepinephrine.[5] The H3R is coupled to the Gi/o protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5] Consequently, H3R antagonists and inverse agonists are promising therapeutic agents for various neurological and psychiatric conditions, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[5]

Below is a diagram illustrating the signaling pathway of the histamine H3 receptor.

H3R_Signaling cluster_presynaptic Presynaptic Neuron cluster_compound Pharmacological Intervention Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R Agonist Binding G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Neurotransmitter_vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_vesicle Reduced Influx Neurotransmitter Neurotransmitter (e.g., Histamine, ACh, DA) Neurotransmitter_vesicle->Neurotransmitter Inhibited Release Test_Compound This compound (Hypothesized Antagonist) Test_Compound->H3R Blocks Agonist Binding caption Histamine H3 Receptor Signaling Pathway

Caption: Histamine H3 Receptor Signaling Pathway.

Comparative Analysis of In Vitro Activity

To ascertain the potential of this compound as a viable H3R antagonist, its in vitro activity should be benchmarked against well-characterized compounds. Pitolisant (Wakix®), an approved medication for narcolepsy, and Cipralisant, a potent and selective H3R antagonist, serve as excellent comparators.[6][7][8][9]

Parameter This compound (Hypothetical Data) Pitolisant Cipralisant (GT-2331) Reference
Binding Affinity (Ki, nM) at human H3R To be determined~1-5~1-10[6]
Functional Activity (IC50, nM) in cAMP assay To be determined~5-20~10-50[5]
GTPγS Binding (EC50, nM) - Inverse Agonism To be determinedPotent Inverse AgonistPotent Inverse Agonist[6][10]
Selectivity over other Histamine Receptors (H1R, H2R, H4R) To be determinedHighHigh[7]
CYP450 Inhibition (IC50, µM) To be determinedInducer of CYP3A4, CYP1A2, CYP2B6; Inhibitor of CYP2D6To be determined[7]

Experimental Protocols for In Vitro Validation

The following section details the step-by-step methodologies for the essential in vitro assays to characterize this compound.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of the test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human H3 receptor.

Materials:

  • HEK293 cells stably expressing human histamine H3 receptors.

  • [³H]-(R)-α-methylhistamine (radioligand).

  • Non-labeled (R)-α-methylhistamine (for non-specific binding).

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-hH3R cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-(R)-α-methylhistamine, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled (R)-α-methylhistamine.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay start Start prep_membranes Prepare Cell Membranes (HEK293-hH3R) start->prep_membranes setup_plate Set up 96-well Plate: - Binding Buffer - [³H]-(R)-α-methylhistamine - Test Compound (Varying Conc.) prep_membranes->setup_plate add_membranes Add Cell Membranes setup_plate->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration and Washing incubate->filter scintillation Add Scintillation Cocktail filter->scintillation measure Measure Radioactivity scintillation->measure analyze Calculate IC50 and Ki measure->analyze end End analyze->end caption Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay for Antagonist/Inverse Agonist Activity

This assay measures the ability of the test compound to inhibit the agonist-induced decrease in intracellular cAMP levels, or to increase basal cAMP levels in the case of inverse agonism.[5]

Objective: To determine the functional potency (IC50) of this compound as an H3R antagonist or its efficacy as an inverse agonist.

Materials:

  • CHO-K1 cells stably expressing human histamine H3 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • (R)-α-methylhistamine (H3R agonist).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

  • Seed CHO-K1-hH3R cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with varying concentrations of the test compound.

  • To assess antagonist activity, stimulate the cells with a fixed concentration of (R)-α-methylhistamine in the presence of forskolin.

  • To assess inverse agonist activity, treat the cells with the test compound in the presence of forskolin but without the agonist.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Plot the cAMP concentration against the test compound concentration to determine the IC50 for antagonism or the EC50 for inverse agonism.

In Vitro Histamine Release Assay

This assay directly measures the functional consequence of H3R antagonism on histamine release from primary cells or cell lines.

Objective: To evaluate the ability of this compound to inhibit antigen-induced histamine release.[11][12]

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells.

  • Anti-DNP IgE antibody.

  • DNP-HSA (antigen).

  • Test compound: this compound.

  • Histamine ELISA kit.

Protocol:

  • Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

  • Wash the cells to remove unbound IgE.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Induce histamine release by challenging the cells with DNP-HSA.

  • Collect the supernatant and measure the histamine concentration using an ELISA kit.

  • Calculate the percentage inhibition of histamine release for each concentration of the test compound and determine the IC50 value.

Conclusion

The proposed in vitro validation workflow provides a robust and comprehensive approach to characterizing the pharmacological profile of this compound. By systematically evaluating its binding affinity, functional activity, and selectivity in comparison to established H3R antagonists, researchers can gain critical insights into its therapeutic potential. The successful execution of these assays will generate the necessary data to support further preclinical and clinical development of this promising compound.

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of signal transduction, protein kinases stand as central nodes, governing a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] A promiscuous inhibitor, one that binds to numerous off-target kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Conversely, a highly selective inhibitor may offer a cleaner safety profile but could be susceptible to resistance or lack efficacy in complex, multi-driven diseases.

Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of modern drug discovery. It is essential for elucidating a compound's true mechanism of action, predicting potential side effects, and uncovering new therapeutic opportunities.[2][3]

This guide provides an in-depth framework for evaluating the kinase cross-reactivity of a novel compound, using 3-(2-methyl-1H-imidazol-1-yl)piperidine as a focal point. As there is no publicly available kinase profiling data for this specific molecule, we will treat it as a hypothetical lead compound. We will outline the experimental rationale, present a detailed protocol for profiling, and compare its hypothetical results against two well-established benchmark inhibitors: the highly selective Gefitinib and the broadly promiscuous Staurosporine .

The Rationale for Kinase Selectivity Profiling

The decision to profile a compound against a large panel of kinases is driven by the need to build a comprehensive "selectivity profile." This profile helps classify the compound and guide its future development.

  • For a potential therapeutic: A highly selective profile (inhibiting only the intended target kinase) is often desired to minimize off-target side effects. However, inhibiting a few specific off-targets can sometimes be beneficial (polypharmacology), as seen with multi-targeted inhibitors like Sunitinib.[1][4][5]

  • For a chemical probe: Extreme selectivity is paramount. A chemical probe is used to study the function of a specific kinase, and any off-target activity can confound the experimental results.[6]

The choice of screening panel size is a critical first step. Panels can range from a few dozen kinases to nearly the entire human kinome.[7][8][9] For an initial lead compound like this compound, a broad screen against a panel of over 300-400 kinases provides a robust dataset to identify both primary targets and potential liabilities.

Comparative Analysis: A Tale of Three Inhibitors

To understand the spectrum of kinase inhibitor selectivity, we will compare our hypothetical compound against two real-world examples with opposing profiles.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer with specific EGFR mutations.[10][11] Its activity is largely confined to its intended target.

  • Staurosporine: A natural product that acts as a potent, but highly promiscuous, ATP-competitive kinase inhibitor.[7][12][13] It inhibits a vast number of kinases with high affinity and is often used as a positive control in assays or as a tool to induce apoptosis.

Below, we present a hypothetical cross-reactivity dataset for this compound, contrasted with the known profiles of Gefitinib and Staurosporine. The data is presented as percent inhibition at a single concentration (e.g., 1 µM), a common primary screening format.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetKinase FamilyThis compound (Hypothetical Data)Gefitinib (Representative Data)[10]Staurosporine (Representative Data)[7][13]
EGFR TK8%98% 99%
BRAF TKL4%15%95%
SRC TK12%25%100%
ABL1 TK92% 10%98%
c-KIT TK75%12%96%
PDGFRβ TK68%18%97%
CDK2/cyclin A CMGC5%2%100%
PKA AGC2%1%99%
PKCα AGC3%4%100%
VEGFR2 TK9%22%94%
p38α (MAPK14) CMGC6%8%92%
Interpreting the Comparative Data
  • This compound appears to be a relatively selective inhibitor, with potent activity against the ABL1 tyrosine kinase and moderate activity against the related c-KIT and PDGFRβ kinases. This profile is reminiscent of inhibitors like Imatinib, which also targets this cluster of kinases.[2][14][15] This suggests a potential therapeutic application in cancers driven by these kinases, such as chronic myeloid leukemia (CML) or gastrointestinal stromal tumors (GIST).[16]

  • Gefitinib demonstrates its well-known selectivity, showing potent inhibition only against EGFR and weak activity against other kinases at this concentration.[3][17]

  • Staurosporine confirms its reputation as a promiscuous inhibitor, potently inhibiting nearly every kinase in this representative panel.[7][12]

This initial single-concentration screen is a critical decision-making point. For our hypothetical compound, the next logical step would be to determine the IC50 or Kd values for the primary targets (ABL1, c-KIT, PDGFRβ) and any other kinases that showed significant inhibition to quantify its potency and confirm selectivity.

Experimental Methodologies: A Step-by-Step Protocol

To ensure scientific integrity, the protocols used for kinase profiling must be robust and reproducible. A widely used and powerful method for determining inhibitor selectivity is the active site-directed competition binding assay. This approach measures the ability of a test compound to displace a known, immobilized, broad-spectrum kinase inhibitor from the active site of a large number of kinases.

Protocol: KINOMEscan™ Competition Binding Assay (Illustrative Example)

This protocol is based on the principles of the KINOMEscan™ platform, a widely recognized method for kinase profiling.[9]

  • Kinase-Phage Production: Kinases are expressed in E. coli as fusions with T7 bacteriophage. This allows for easy production and handling of a wide variety of kinases.

  • Compound Preparation: The test compound, this compound, is solubilized in DMSO to create a high-concentration stock solution. This stock is then serially diluted to the desired screening concentration (e.g., 1 µM).

  • Binding Reaction: The kinase-tagged phages are incubated with an immobilized, broad-spectrum kinase inhibitor ligand (e.g., affixed to beads) in the presence of the test compound.

    • Causality: If the test compound binds to the kinase's active site, it will compete with the immobilized ligand and prevent the kinase-phage from binding to the beads.

  • Washing and Elution: Unbound phage and test compound are washed away. The kinase-phage remaining bound to the beads are then eluted.

  • Quantification: The amount of kinase-phage present in the eluate is quantified using quantitative PCR (qPCR) of the phage DNA.

    • Causality: A low amount of phage detected by qPCR indicates that the test compound successfully competed with the immobilized ligand, meaning it is a strong binder for that kinase.

  • Data Analysis: The qPCR signal for each kinase in the presence of the test compound is compared to a DMSO vehicle control (representing 100% binding). The result is expressed as "% Inhibition" or a dissociation constant (Kd) can be calculated from a full dose-response curve.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Quantification & Analysis Compound Test Compound (e.g., this compound) Incubation Incubation (Kinase + Compound + Beads) Compound->Incubation KinasePhage Kinase-T7 Phage Fusion Proteins KinasePhage->Incubation Beads Immobilized Ligand (Affinity Beads) Beads->Incubation Wash Wash Step (Remove unbound components) Incubation->Wash Elution Elution (Release bound kinase-phage) Wash->Elution qPCR qPCR Quantification (Measure phage DNA) Elution->qPCR Data Data Analysis (% Inhibition vs. Control) qPCR->Data

Caption: Workflow for a competition binding-based kinase profiling assay.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize cross-reactivity data is to map it onto a phylogenetic tree of the human kinome. This allows for a rapid visual assessment of an inhibitor's selectivity and identifies which kinase families are most affected.

KinomeSelectivity cluster_TK Tyrosine Kinases (TK) cluster_AGC AGC Group cluster_CMGC CMGC Group EGFR EGFR ABL ABL1 SRC SRC VEGFR PKA PKA PKC PKC CDK CDK2 MAPK Gefitinib Gefitinib Gefitinib->EGFR Hypothetical This compound Hypothetical->ABL Staurosporine Staurosporine Staurosporine->SRC Staurosporine->PKA Staurosporine->PKC Staurosporine->CDK

Caption: Conceptual kinome map illustrating inhibitor selectivity profiles.

This conceptual diagram illustrates the different selectivity profiles. Gefitinib (red) is highly selective for EGFR. Our hypothetical compound (blue) is selective for ABL1. Staurosporine (yellow) is promiscuous, hitting targets across multiple kinase families.

Conclusion and Forward Look

This guide has outlined the critical importance and practical application of kinase cross-reactivity profiling in drug discovery, using this compound as a working example. By comparing its hypothetical profile to the established inhibitors Gefitinib and Staurosporine, we have demonstrated how such data can immediately classify a compound and inform its developmental trajectory.

For a compound like this compound, with a hypothetical profile suggesting potent and selective inhibition of ABL1, the next steps would be clear:

  • Orthogonal Assay Validation: Confirm the binding hits from the primary screen using a different assay format, such as a biochemical enzymatic assay (e.g., ADP-Glo™), to measure direct inhibition of kinase activity.[8]

  • Cellular Target Engagement: Use cell-based assays to determine if the compound can inhibit the target kinase in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to improve potency and selectivity.

Ultimately, a thorough understanding of a compound's kinome-wide interactions is indispensable for translating a promising hit into a safe and effective chemical probe or therapeutic agent.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • National Institutes of Health (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]

  • Abrams, T. J., et al. (2003). SU11248 inhibits KIT and platelet-derived growth factor receptor beta in preclinical models of human small cell lung cancer. Molecular Cancer Therapeutics.
  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Lawson, M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology. [Link]

  • Ciardiello, F., & Tortora, G. (2008). Gefitinib in Non Small Cell Lung Cancer. Therapeutics and Clinical Risk Management. [Link]

  • Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine.
  • ClinPGx. Vemurafenib Pathway, Pharmacodynamics. [Link]

  • Sonnichsen, D. S., et al. (2005). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Expert Opinion on Investigational Drugs. [Link]

  • ResearchGate. Kinase profile of dasatinib | Download Table. [Link]

  • The OncoPTX Blog. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]

  • PLOS ONE. (2014). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. [Link]

  • ResearchGate. Ex vivo sunitinib inhibition profiles from 102 kinase substrates.... [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Elkins, J. M., et al. (2013). What makes a kinase promiscuous for inhibitors?. eLife. [Link]

  • Getlik, M., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]

  • MDPI. (2024). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling. [Link]

  • Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. [Link]

  • ClinPGx. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Hu, Y., & Bajorath, J. (2013). Selectively Nonselective Kinase Inhibition: Striking the Right Balance. ACS Medicinal Chemistry Letters. [Link]

  • Johnson, C. W., & Soellner, M. B. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Journal of Biological Chemistry. [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • ResearchGate. Comparison of kinase inhibition profiles for imatinib and dasatinib.... [Link]

  • Huse, M., & Kuriyan, J. (2002). c-Abl tyrosine kinase and inhibition by the cancer drug imatinib (Gleevec/STI-571). Cell. [Link]

  • National Center for Biotechnology Information. (2023). Imatinib - StatPearls. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Targeted Oncology. [Link]

  • SignalChem Biotech. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action. [Link]

  • Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer. [Link]

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Comparing the efficacy of 3-(2-methyl-1H-imidazol-1-yl)piperidine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of 3-(2-methyl-1H-imidazol-1-yl)piperidine enantiomers requires a deep dive into their stereoselective interactions with their biological target. As this specific compound is not widely characterized in publicly accessible literature, this guide will use a structurally related and extensively studied compound, Ciproxifan , as a representative example to illustrate the principles and methodologies of enantiomeric efficacy comparison. Ciproxifan, a potent histamine H3-receptor antagonist/inverse agonist, contains the core imidazole and cyclic amine moieties, making it an excellent analog for this technical guide.

This guide will compare the (R)- and (S)-enantiomers of Ciproxifan, detailing their differential binding affinities, functional activities, and the downstream signaling implications. We will provide the experimental frameworks and data necessary for researchers and drug development professionals to understand the critical role of stereochemistry in drug efficacy.

Introduction: The Principle of Chirality in Pharmacology

Chirality is a fundamental principle in pharmacology, where enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. This difference arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which create chiral environments. One enantiomer (the eutomer) may fit perfectly into a binding site, eliciting a strong biological response, while the other (the distomer) may have a weak or even opposing effect.

The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a key target for drugs like Ciproxifan. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters. Antagonists of the H3 receptor, therefore, enhance neurotransmitter release, a mechanism of interest for treating cognitive disorders and other neurological conditions.

This guide will dissect the experimental comparison of Ciproxifan enantiomers, focusing on the methods used to establish their distinct efficacy profiles.

Comparative Efficacy Analysis: (R)- vs. (S)-Ciproxifan

The central thesis of Ciproxifan's pharmacology is its pronounced stereoselectivity. Experimental data consistently demonstrates that the (R)-enantiomer is significantly more potent as a histamine H3 receptor antagonist than the (S)-enantiomer.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target. These assays typically use a radiolabeled ligand that is known to bind to the receptor and measure the ability of the test compound (the unlabeled "cold" ligand) to displace it. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Experimental Data Summary: Binding Affinity

EnantiomerTargetAssay TypeKi (nM)Source
(R)-Ciproxifan Histamine H3 ReceptorRadioligand Displacement ([³H]-Nα-methylhistamine)0.5 - 1.5
(S)-Ciproxifan Histamine H3 ReceptorRadioligand Displacement ([³H]-Nα-methylhistamine)> 1000

As the data clearly shows, (R)-Ciproxifan possesses a sub-nanomolar affinity for the H3 receptor, making it a highly potent binder. In contrast, (S)-Ciproxifan's affinity is at least three orders of magnitude lower, rendering it virtually inactive at the receptor level. This dramatic difference underscores the importance of the specific stereochemical configuration for molecular recognition at the H3 receptor binding pocket.

Functional Activity (Inverse Agonism)

The histamine H3 receptor exhibits constitutive activity, meaning it can signal even in the absence of an agonist. Compounds that bind to the receptor and reduce this basal activity are known as inverse agonists. Functional assays, such as those measuring GTPγS binding, can quantify this effect.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Below is a diagram and protocol for a typical [³⁵S]GTPγS binding assay used to determine the functional activity of H3 receptor ligands.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection p1 Homogenize tissue (e.g., rat brain cortex) in buffer p2 Centrifuge at low speed to remove nuclei p1->p2 p3 Centrifuge supernatant at high speed to pellet membranes p2->p3 p4 Resuspend membrane pellet in assay buffer p3->p4 a1 Incubate membranes with: - GDP - [³⁵S]GTPγS - Test Compound ((R/S)-Ciproxifan) p4->a1 a2 Incubate at 30°C for 60 minutes a1->a2 d1 Terminate reaction by rapid filtration over glass fiber filters a2->d1 d2 Wash filters to remove unbound [³⁵S]GTPγS d1->d2 d3 Measure filter-bound radioactivity via liquid scintillation counting d2->d3 end end d3->end Data Analysis: Calculate EC₅₀ and Eₘₐₓ

Caption: Workflow for a [³⁵S]GTPγS binding assay to measure functional activity.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA).

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, GDP (to ensure binding of GTPγS is receptor-dependent), and varying concentrations of the test compound ((R)- or (S)-Ciproxifan).

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapidly harvesting the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data are analyzed using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect) for each enantiomer. (R)-Ciproxifan demonstrates potent inverse agonism, significantly reducing basal GTPγS binding, while (S)-Ciproxifan shows negligible effect.

Mechanism of Action: H3 Receptor Signaling

Ciproxifan exerts its effects by blocking the inhibitory signaling of the H3 receptor. As an inverse agonist, it not only prevents the binding of histamine but also reduces the receptor's intrinsic, ligand-independent activity. This disinhibition leads to an increase in the synthesis and release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine.

cluster_action Effect of (R)-Ciproxifan R_Ciproxifan (R)-Ciproxifan H3R Histamine H3 Receptor R_Ciproxifan->H3R Binds & Inhibits (Inverse Agonist) Gi_protein Gαi/o Protein H3R->Gi_protein Inhibits (Constitutive Activity) Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh) H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Action_Text By inhibiting the H3R, (R)-Ciproxifan prevents the inhibition of both Adenylyl Cyclase and Neurotransmitter Release, leading to increased synaptic levels.

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of (R)-Ciproxifan.

Conclusion and Outlook

The comparative analysis of Ciproxifan enantiomers provides a definitive example of stereoselectivity in pharmacology. The (R)-enantiomer is a highly potent and effective histamine H3 receptor inverse agonist, while the (S)-enantiomer is largely inactive. This disparity, originating from the precise three-dimensional fit into the receptor's binding site, has profound implications for drug development.

  • Efficacy: All observed efficacy stems from the (R)-enantiomer.

  • Safety: Developing the single, active enantiomer (a process known as chiral switching) can lead to a better-tolerated drug by eliminating potential off-target effects or metabolic burdens associated with the inactive distomer.

  • Dosing: A pure eutomer formulation allows for more precise dosing and a more predictable dose-response relationship.

For researchers working with this compound or other chiral molecules, the methodologies outlined here—radioligand binding assays, functional GTPγS assays, and careful analysis of downstream signaling—are essential tools. The case of Ciproxifan serves as a crucial reminder that a chiral compound should not be considered a single entity, but rather a mixture of two distinct molecules with potentially vast differences in biological activity. Future development of any chiral scaffold must prioritize early-stage enantiomer profiling to identify the eutomer and optimize for efficacy and safety.

References

  • Title: Chiral drugs: an overview Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Histamine H3 receptor as a therapeutic target for cognitive and sleep disorders Source: CNS Neuroscience & Therapeutics URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series of histamine H3-receptor antagonists Source: Journal of Medicinal Chemistry URL: [Link]

A Tale of Two Molecules: A Head-to-Head Comparison of the Known and the Unknown in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing Novel Small Molecules Against the Gold Standard, Staurosporine

In the landscape of signal transduction research and drug discovery, the protein kinase inhibitor staurosporine stands as a titan. A natural product isolated from the bacterium Streptomyces staurosporeus, it is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases[1]. Its very promiscuity, while precluding its clinical use, has cemented its status as an invaluable research tool for inducing apoptosis and studying the effects of widespread kinase inhibition[1][2].

This guide provides a head-to-head comparison between the well-documented powerhouse, staurosporine, and a lesser-known entity: 3-(2-methyl-1H-imidazol-1-yl)piperidine. The latter, a small molecule containing imidazole and piperidine moieties—scaffolds present in many biologically active compounds—lacks extensive characterization in the public domain regarding its kinase inhibitory activity[1][3]. This juxtaposition of the known and the unknown serves a critical purpose for our audience of researchers, scientists, and drug development professionals. It underscores the imperative of rigorous, systematic evaluation of novel compounds and provides a practical framework for such an endeavor.

Staurosporine: The Prototypical Pan-Kinase Inhibitor

Staurosporine's mechanism of action is a classic example of competitive inhibition. It binds with high affinity to the ATP-binding site of a vast array of protein kinases, effectively preventing the phosphorylation of their downstream substrates[1][2]. This broad-spectrum activity is a double-edged sword; it makes staurosporine a potent inducer of cellular processes regulated by multiple kinases, such as apoptosis, but also a non-specific tool that can produce wide-ranging and sometimes confounding effects[1][2].

The cellular consequences of staurosporine treatment are profound and well-documented. It is widely used to induce apoptosis in a variety of cell lines through both caspase-dependent and independent pathways[4][5]. At lower concentrations, it can cause cell cycle arrest at the G1 or G2/M phases[1].

PropertyStaurosporine
Origin Natural product from Streptomyces staurosporeus[1]
Mechanism of Action ATP-competitive pan-kinase inhibitor[1][2]
Primary Cellular Effect Induction of apoptosis[4][5]
Selectivity Low; inhibits a broad spectrum of kinases[1][2]
Common Research Use Positive control for apoptosis induction; studying kinase signaling

This compound: An Unwritten Story

In stark contrast to staurosporine, this compound is a compound with a minimal public footprint in the realm of kinase inhibition. While its constituent parts, the imidazole and piperidine rings, are prevalent in many kinase inhibitors and other pharmaceuticals, the biological activity of this specific molecule remains largely uncharacterized in publicly accessible literature. Searches for its activity in kinase assays or cell-based screens do not yield substantive data, making a direct comparison of its efficacy and selectivity against staurosporine impossible at this time.

This lack of data, however, presents a valuable opportunity to outline the critical path of experimental validation required for any new chemical entity. Before a compound like this compound can be meaningfully compared to a benchmark like staurosporine, its fundamental biochemical and cellular activities must be elucidated.

The Experimental Gauntlet: A Practical Guide to Characterization

To bridge the knowledge gap for an uncharacterized compound such as this compound, a systematic series of experiments is essential. Below, we provide detailed, self-validating protocols for two foundational assays that would be the first steps in its evaluation and subsequent comparison to staurosporine.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of a representative protein kinase and to quantify its potency (IC50 value) in comparison to staurosporine.

Rationale: This biochemical assay is the most direct method to assess the intrinsic inhibitory potential of a compound against a purified kinase. By measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor, we can determine its potency. Staurosporine serves as an essential positive control, validating the assay's sensitivity to known inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of staurosporine (e.g., 1 mM in DMSO).

    • Prepare a concentrated kinase buffer (e.g., 5X buffer containing Tris-HCl, MgCl2, and DTT).

    • Reconstitute purified, active protein kinase (e.g., a common serine/threonine kinase like PKA or a tyrosine kinase like Src) to a working concentration in 1X kinase buffer.

    • Prepare a solution of a suitable kinase substrate (e.g., a fluorescently labeled peptide) in 1X kinase buffer.

    • Prepare an ATP solution at a concentration relevant to the kinase's Km for ATP (e.g., 100 µM) in 1X kinase buffer.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of this compound and staurosporine in 1X kinase buffer. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

    • Add the diluted compounds to the wells of the assay plate.

    • Add the kinase solution to all wells except the no-enzyme control.

    • Add the substrate solution to all wells.

    • Incubate the plate at room temperature for a brief period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

    • Read the plate on a suitable plate reader (e.g., a fluorescence polarization reader for a fluorescent peptide substrate).

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and the highest concentration of staurosporine (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Expected Outcome: This experiment will reveal whether this compound has any direct inhibitory effect on the chosen kinase and provide a quantitative measure of its potency relative to staurosporine.

Experimental Protocol 2: Cell-Based Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability of a human cancer cell line and compare its cytotoxic potential to that of staurosporine.

Rationale: A cell-based assay is crucial to determine if a compound has any biological effect in a more complex, physiological setting. This assay measures the overall impact on cell health, which can be a result of various mechanisms, including kinase inhibition leading to apoptosis. Staurosporine is used as a positive control for inducing cell death.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable human cancer cell line (e.g., HeLa or Jurkat) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well cell culture plate at a predetermined density (e.g., 5,000 cells per well).

    • Incubate the plate overnight to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and staurosporine in the cell culture medium. Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the medium containing the diluted compounds.

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (using a tetrazolium-based assay like MTT or WST-1):

    • Add the viability reagent (e.g., MTT) to each well and incubate for the recommended time (e.g., 2-4 hours). During this time, viable cells will metabolize the reagent into a colored formazan product.

    • If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance of each well on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance (media-only control).

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.

Expected Outcome: This experiment will determine if this compound exhibits any cytotoxic effects on the chosen cell line and allow for a comparison of its potency with staurosporine.

Visualizing the Known and the Path Forward

To conceptualize the cellular impact of a broad-spectrum kinase inhibitor and the workflow for characterizing a new compound, the following diagrams are provided.

Staurosporine_Pathway Staurosporine Staurosporine Kinase Multiple Protein Kinases (e.g., PKC, PKA, CDKs) Staurosporine->Kinase Inhibits Substrate Downstream Substrates Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrates Cellular_Processes Diverse Cellular Processes (Growth, Proliferation, Survival) Phospho_Substrate->Cellular_Processes Regulates Apoptosis Apoptosis Cellular_Processes->Apoptosis Dysregulation leads to

Caption: Staurosporine's broad inhibition of kinases.

Compound_Characterization_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization Biochem_Assay In Vitro Kinase Assay IC50 Determine IC50 Biochem_Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Comparison Head-to-Head Comparison with Staurosporine Selectivity->Comparison Cell_Assay Cytotoxicity Assay EC50 Determine EC50 Cell_Assay->EC50 Apoptosis_Assay Mechanism of Action (e.g., Apoptosis Assay) EC50->Apoptosis_Assay Apoptosis_Assay->Comparison Unknown_Compound Unknown Compound (e.g., this compound) Unknown_Compound->Biochem_Assay Unknown_Compound->Cell_Assay

Caption: Workflow for characterizing a novel compound.

Conclusion: The Imperative of Evidence-Based Comparison

The juxtaposition of staurosporine and this compound serves as a powerful illustration of a fundamental principle in scientific research: a comparison is only as meaningful as the data that underpins it. Staurosporine, with its extensive body of literature, provides a reliable, albeit non-selective, benchmark. In contrast, this compound represents the vast chemical space of uncharacterized molecules that hold potential but require rigorous investigation.

For researchers and drug development professionals, the path forward is clear. The value of any novel compound can only be unlocked through systematic and robust experimental validation. The protocols and workflow outlined in this guide provide a starting point for this essential journey of discovery, transforming an unknown molecule into a well-characterized tool or a potential therapeutic lead. Only then can a true head-to-head comparison be made, advancing our understanding of complex biological systems and paving the way for new therapeutic interventions.

References

  • Wikipedia. Staurosporine. [Link]

  • Bertini, S., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Belmokhtar, C. A., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(26), 3354-3362. [Link]

  • Bertrand, R., et al. (1994). Induction of a common pathway of apoptosis by staurosporine. Experimental Cell Research, 211(2), 314-321.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). [Link]

  • Tantray, I. A., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Journal of Biomolecular Structure and Dynamics, 40(13), 5945-5959. [Link]

  • Promega Corporation. Cell Viability and Cytotoxicity Assays.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
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A Senior Application Scientist's Guide to Benchmarking Novel FLT3 Inhibitors: A Comparative Analysis of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] A significant driver of this disease in approximately 30% of patients is a mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3] FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[4] However, mutations, most commonly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive, ligand-independent activation of the kinase.[5][6][7] This aberrant signaling drives uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[8][9]

The central role of mutated FLT3 in AML pathogenesis has made it a key therapeutic target.[8] The development of small molecule FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML.[10] This guide provides a framework for benchmarking a novel FLT3 inhibitor, exemplified by the hypothetical compound 3-(2-methyl-1H-imidazol-1-yl)piperidine, against established first and second-generation inhibitors. By providing detailed experimental protocols and comparative data, we aim to equip researchers with the tools to rigorously evaluate new therapeutic candidates.

The Landscape of FLT3 Inhibitors: A Comparative Overview

FLT3 inhibitors are broadly classified into two types based on their mechanism of action.[11][12] Type I inhibitors bind to the active conformation of the FLT3 receptor and are generally effective against both ITD and TKD mutations.[12][13] In contrast, Type II inhibitors bind to the inactive conformation and are typically active against FLT3-ITD but not TKD mutations.[12][13]

Here, we provide a comparative summary of key approved and investigational FLT3 inhibitors that serve as benchmarks for novel drug candidates.

InhibitorGenerationTypeApproved for FLT3-mutated AMLKey Characteristics
Midostaurin (Rydapt®) FirstType IYesA broad-spectrum kinase inhibitor, approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[14][15][16] While it demonstrated a survival benefit, its lack of specificity can lead to off-target effects.[15]
Sorafenib (Nexavar®) FirstType IINo (used off-label)A multi-kinase inhibitor with activity against FLT3-ITD.[17][18] It has shown clinical activity in FLT3-ITD positive AML, particularly in the post-transplant setting.[17][19]
Gilteritinib (Xospata®) SecondType IYesA potent and selective inhibitor of both FLT3-ITD and TKD mutations.[20][21] Approved for relapsed or refractory FLT3-mutated AML.[3][22]
Quizartinib (Vanflyta®) SecondType IIYesA highly potent and selective FLT3 inhibitor, primarily targeting FLT3-ITD.[22][23] Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy.[24]
Crenolanib SecondType INo (Investigational)A potent Type I inhibitor active against both ITD and TKD mutations, including resistance mutations.[13][14] Currently in clinical trials.[14]

Our hypothetical compound, This compound , will be benchmarked against these established agents to determine its preclinical potential.

Experimental Benchmarking of this compound

A rigorous evaluation of a novel FLT3 inhibitor requires a multi-faceted approach, encompassing biochemical assays, cell-based studies, and in vivo models. The following sections outline the essential experimental protocols.

Part 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutated FLT3 kinase activity. This is the foundational experiment to establish direct target engagement and potency.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human FLT3 (wild-type, ITD, and TKD mutants) and a suitable peptide substrate are prepared in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[25][26]

  • Inhibitor Preparation:

    • This compound and reference inhibitors (Midostaurin, Gilteritinib, Quizartinib, Sorafenib) are serially diluted to a range of concentrations in DMSO.

  • Kinase Reaction:

    • The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitors in a 96- or 384-well plate format.

  • Detection:

    • The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[26][27] This luminescent assay provides a robust and sensitive readout.

  • Data Analysis:

    • The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Illustrative Data for this compound:

Assay TypeTargetThis compound IC50 (nM)Gilteritinib IC50 (nM)Quizartinib IC50 (nM)
Biochemical Kinase AssayWild-Type FLT3500.291.1
Biochemical Kinase AssayFLT3-ITD1.50.270.3
Biochemical Kinase AssayFLT3-D835Y (TKD)2.00.7>1000

Note: Data for Gilteritinib and Quizartinib are representative values from published literature. Data for the novel compound is hypothetical.

Part 2: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on AML cell lines harboring endogenous FLT3 mutations. This assay provides insight into the compound's cellular potency and its ability to inhibit FLT3-driven cell growth.

Methodology:

  • Cell Culture:

    • AML cell lines with endogenous FLT3-ITD (e.g., MV4-11, MOLM-13, MOLM-14) or FLT3-TKD mutations are cultured under standard conditions.[25]

  • Inhibitor Treatment:

    • Cells are seeded in 96-well plates and treated with a range of concentrations of the test and reference inhibitors for a specified period (e.g., 72 hours).[25]

  • Proliferation Measurement:

    • Cell viability and proliferation are assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.[25]

  • Data Analysis:

    • The percentage of viable cells is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Illustrative Data for this compound:

Cell LineFLT3 MutationThis compound GI50 (nM)Gilteritinib GI50 (nM)Quizartinib GI50 (nM)
MV4-11FLT3-ITD51.20.40
MOLM-14FLT3-ITD81.50.73

Note: Data for Gilteritinib and Quizartinib are representative values from published literature.[28] Data for the novel compound is hypothetical.

Part 3: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the in vivo anti-leukemic activity of this compound in a preclinical animal model of FLT3-mutated AML. This is a critical step to assess the compound's potential for clinical translation.

Methodology:

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID) are inoculated with FLT3-ITD positive AML cells (e.g., MV4-11).

  • Treatment:

    • Once the tumor burden is established, mice are randomized to receive vehicle control, this compound, or a reference inhibitor (e.g., Gilteritinib) via oral gavage daily.

  • Efficacy Assessment:

    • Tumor growth is monitored by measuring tumor volume. Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors and bone marrow can be harvested to assess the inhibition of FLT3 phosphorylation and downstream signaling pathways (e.g., p-STAT5, p-ERK) by Western blot or flow cytometry.

  • Survival Analysis:

    • A separate cohort of animals can be used to assess the impact of treatment on overall survival.

Visualizing the Mechanism: FLT3 Signaling and Experimental Workflow

To better understand the biological context and the experimental design, the following diagrams illustrate the FLT3 signaling pathway and the benchmarking workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Promotes

Caption: FLT3 signaling pathways in AML.

Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Informs Xenograft AML Xenograft Model Cell_Assay->Xenograft Leads to Efficacy Tumor Growth Inhibition Xenograft->Efficacy PD Pharmacodynamics (Target Engagement) Xenograft->PD Survival Survival Analysis Xenograft->Survival Comparison Compare to Benchmark Inhibitors (e.g., Gilteritinib, Quizartinib) Efficacy->Comparison PD->Comparison Survival->Comparison

Caption: Experimental workflow for benchmarking a novel FLT3 inhibitor.

Conclusion and Future Directions

The benchmarking framework outlined in this guide provides a comprehensive approach to evaluating the preclinical potential of novel FLT3 inhibitors like this compound. By systematically assessing in vitro potency, cellular activity, and in vivo efficacy against established benchmarks, researchers can make informed decisions about advancing promising candidates into further development.

The ultimate goal is to develop next-generation FLT3 inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms that can emerge with current therapies.[11] A rigorous and standardized benchmarking process is essential to achieving this goal and improving outcomes for patients with FLT3-mutated AML.

References

  • Biavasco, F., & Zeiser, R. (2021). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data.
  • Larson, R. A., et al. (2021). Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial. Leukemia, 35(11), 3218-3227.
  • National Cancer Institute. (2023, August 15). FDA Approves Vanflyta for FLT3-Mutated AML. Retrieved from [Link]

  • Daver, N., et al. (2019). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 9, 316.
  • ASH Clinical News. (2023, April 18). Which Inhibitor Should Be Used to Treat FLT3-Positive AML? Retrieved from [Link]

  • Stone, R. M. (2017).
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  • Andrick, B., & Marjoncu, D. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Journal of the Advanced Practitioner in Oncology, 10(1), 104-108.
  • Wierenga, A. T., et al. (2013). Midostaurin: an emerging treatment for acute myeloid leukemia patients. Journal of Blood Medicine, 4, 9-18.
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  • Daiichi Sankyo. (2023, July 20). VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. Retrieved from [Link]

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  • Patsnap. (2024, July 17). What is the mechanism of Gilteritinib Fumarate? Retrieved from [Link]

  • JADPRO. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. Retrieved from [Link]

  • HealthTree Foundation for AML. (2021, May 19). Recent Drug Approvals for AML Part 1: FLT3 Inhibitors. Retrieved from [Link]

  • Daver, N., et al. (2019). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Leukemia, 33(4), 785-802.
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  • Wei, A. H., et al. (2020). Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG. Blood, 136(1), 25-36.
  • Lee, H. J., & Lee, J. H. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Journal of Clinical Medicine, 11(20), 6177.
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  • Zhang, W., et al. (2008). Mutant FLT3: A Direct Target of Sorafenib in Acute Myelogenous Leukemia. Journal of the National Cancer Institute, 100(3), 184-198.
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  • National Institutes of Health. (2023, September 22). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Retrieved from [Link]

  • Voso, M. T., et al. (2021).
  • Aikawa, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 943-955.
  • National Institutes of Health. (n.d.). Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • MDPI. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Retrieved from [Link]

  • Cortes, J. E., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML.
  • Bazarbachi, A., et al. (2020). Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation.
  • bioRxiv. (2018, October 31). High-throughput identification of FLT3 wild-type and mutant kinase substrate preferences and application to design of sensitive in vitro kinase assay substrates. Retrieved from [Link]

  • Hematology & Oncology. (2019, July). Quizartinib, the Next FLT3 Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Retrieved from [Link]

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  • AACR Journals. (2019, July 1). Abstract 1318: Preclinical characterization of quizartinib and AC886, a metabolite of quizartinib, in AML models, and anti-leukemic activity of quizartinib on midostaurin-resistant AML cells. Retrieved from [Link]

  • Johns Hopkins University. (2020, March 17). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Retrieved from [Link]

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  • PubMed. (n.d.). Sorafenib as a Salvage Therapy in FLT3-ITD Negative Relapse/ Refractory Acute Myeloid Leukemia. Retrieved from [Link]

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A Researcher's Guide to De-risking Novel Therapeutics: Analyzing the Off-Target Effects of 3-(2-Methyl-1H-imidazol-1-yl)piperidine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the path from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is the potential for off-target effects, where a molecule interacts with unintended biological targets, leading to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analyze the off-target profile of novel chemical entities, using the hypothetical molecule 3-(2-methyl-1H-imidazol-1-yl)piperidine as a central case study.

While specific experimental data for this exact molecule is not publicly available, its constituent moieties—a substituted imidazole and a piperidine ring—are common pharmacophores found in numerous approved drugs and clinical candidates.[1][2][3] This guide will, therefore, focus on the established methodologies and strategic thinking required to proactively identify and mitigate off-target risks for this class of compounds. We will explore both computational and experimental approaches, compare them with alternative strategies, and provide actionable protocols to ensure the scientific integrity of your findings.

The Target Profile of this compound: A Hypothetical Starting Point

For the purpose of this guide, let us assume that this compound has been identified as a potent and selective inhibitor of a primary target, for instance, a specific kinase involved in an oncogenic signaling pathway. The imidazole core is a well-established hinge-binding motif in many kinase inhibitors, while the piperidine group often contributes to optimizing physicochemical properties and can form additional interactions within the binding pocket.[3][4]

Our primary objective is to build a comprehensive "anti-target" profile, identifying potential off-target interactions that could derail its development. This proactive approach is crucial for making informed decisions about lead optimization and prioritizing resources.

A Multi-pronged Approach to Off-Target Profiling: In Silico and In Vitro Strategies

A robust off-target analysis workflow integrates computational predictions with experimental validation. This tiered approach allows for a broad initial screening to be followed by more focused and resource-intensive experimental assays.

In Silico Profiling: The First Line of Defense

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about potential off-target interactions.[5][6][7] These approaches leverage vast databases of known drug-target interactions and chemical structures.

Methodologies for Computational Off-Target Prediction:

MethodPrincipleAdvantagesDisadvantages
2D Chemical Similarity Compares the 2D structure of the query molecule to a database of compounds with known biological activities. Methods include Similarity Active Subgraphs (SAS) and Molecular Similarity (SIM).[5][6][7]Fast, computationally inexpensive, good for identifying closely related off-targets.May miss off-targets with different scaffolds (activity cliffs).
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target.Can identify structurally diverse compounds that share a common binding mode.Requires a known set of active ligands or a high-resolution target structure.
Machine Learning Models Algorithms like Random Forest (RF), Artificial Neural Networks (aNN), and Support Vector Machines (SVM) are trained on large datasets to predict bioactivity.[5][7]Can capture complex structure-activity relationships.Performance is highly dependent on the quality and diversity of the training data.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Provides insights into the potential binding mode and can rank-order potential off-targets.Computationally intensive and can be prone to scoring function inaccuracies.

Experimental Protocol: A Representative In Silico Workflow

  • Metabolite Prediction: Utilize tools like Bioclipse to predict phase I and II metabolites of this compound, as these can also have off-target effects.[5][6]

  • 2D Similarity and Machine Learning Screening: Submit the parent molecule and its predicted metabolites to a platform employing multiple cheminformatic methods (e.g., SAS, SIM, ML models) to generate a ranked list of potential off-targets.[5][7]

  • Target Prioritization: Analyze the output, focusing on targets with high prediction scores from multiple orthogonal methods.[7] Pay close attention to targets known to be associated with toxicity (e.g., hERG, CYPs).

  • Structural Analysis: For high-priority potential off-targets with available crystal structures, perform molecular docking to rationalize the predicted interaction and guide further experimental validation.

DOT Script for In Silico Workflow

G cluster_input Input Molecule cluster_computational Computational Analysis cluster_output Output & Prioritization Molecule This compound Metabolite Metabolite Prediction (e.g., Bioclipse) Molecule->Metabolite Similarity 2D Similarity & ML (SAS, SIM, RF, aNN, SVM) Molecule->Similarity Metabolite->Similarity RankedList Ranked List of Potential Off-Targets Similarity->RankedList Docking Molecular Docking Prioritized Prioritized Targets for Experimental Validation Docking->Prioritized RankedList->Docking RankedList->Prioritized G cluster_start Starting Point cluster_screening Experimental Screening cluster_validation Hit Validation cluster_outcome Outcome Lead Lead Compound (e.g., this compound) KinasePanel Broad Kinase Panel (e.g., KINOMEscan) Lead->KinasePanel CETSA Cellular Thermal Shift Assay (CETSA) Lead->CETSA Chemoproteomics Chemoproteomics Lead->Chemoproteomics DoseResponse Dose-Response Curves (IC50/Kd determination) KinasePanel->DoseResponse CETSA->DoseResponse Chemoproteomics->DoseResponse CellularAssays Cell-Based Functional Assays DoseResponse->CellularAssays Profile Comprehensive Off-Target Profile CellularAssays->Profile

Caption: An integrated experimental workflow for off-target profiling.

Comparison with an Alternative: A Structurally Related Benzimidazole

To illustrate the importance of off-target analysis, let us consider a hypothetical alternative compound, 6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-1H-benzoimidazole , which has been evaluated as an inhibitor of the TGF-beta type I receptor kinase. [8]While sharing the broader benzimidazole scaffold, its distinct substitution pattern can lead to a different off-target profile.

Comparative Off-Target Profile (Hypothetical Data):

FeatureThis compound6-(...)-1H-benzoimidazole (Alternative)Rationale for Differences
Primary Target Kinase XTGF-beta RI KinaseDifferent lead optimization campaigns.
Predicted Off-Targets (In Silico) High score for certain GPCRs and ion channels.High score for other kinases in the TKL family.The piperidine moiety in our lead may have higher similarity to ligands for GPCRs and ion channels. [1][2]The alternative's core may have higher similarity to other kinase inhibitors.
Kinase Selectivity (KINOMEscan at 10 µM) Hits on ABL1(H369P), EIF2AK1, TNK2, YANK1. [4]Selective against TGF-beta RII and MLK-7 kinases. [8]Subtle changes in the hinge-binding moiety and solvent-front interactions can drastically alter kinase selectivity.
Cellular Target Engagement (CETSA) Shows target engagement with Kinase X in cells.Demonstrates in vivo target inhibition. [8]Both compounds are cell-permeable and engage their primary targets in a physiological context.

This comparative analysis highlights how seemingly small structural changes can lead to distinct off-target profiles. A thorough investigation of each lead candidate is therefore essential.

Conclusion: A Roadmap to Safer and More Efficacious Drugs

The analysis of off-target effects is not merely a box-ticking exercise in preclinical drug development; it is a fundamental component of building a robust safety and efficacy profile for a novel therapeutic. For a molecule like this compound, a systematic and multi-faceted approach, integrating computational predictions with rigorous experimental validation, is paramount.

By understanding the potential liabilities of a lead compound early in the discovery process, researchers can make more informed decisions, design better molecules, and ultimately increase the probability of clinical success. The methodologies and workflows outlined in this guide provide a blueprint for this critical de-risking process.

References

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A Comparative Guide to Heterocyclic Kinase Inhibitors: An In-Depth Analysis of Imidazole-Piperidine Scaffolds and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The vast and intricate network of cellular signaling, governed by the catalytic activity of kinases, presents a fertile ground for therapeutic intervention. Dysregulation of these signaling pathways is a hallmark of numerous diseases, and the development of small molecules that can selectively modulate kinase activity has revolutionized treatment paradigms.

Heterocyclic compounds form the bedrock of a significant portion of clinically successful kinase inhibitors.[1][2] Their rich chemical diversity and ability to form key interactions within the ATP-binding pocket of kinases make them privileged scaffolds in medicinal chemistry. This guide provides a comparative analysis of kinase inhibitors built around the 3-(2-methyl-1H-imidazol-1-yl)piperidine structural motif and other prominent heterocyclic scaffolds. We will delve into their mechanisms of action, comparative efficacy using experimental data, and the strategic rationale behind the design of key experimental assays for their evaluation.

The Rise of Heterocyclic Scaffolds in Kinase Inhibition

The success of kinase inhibitors is intrinsically linked to the versatility of their core chemical structures. Heterocyclic rings, such as imidazole, piperidine, pyrazole, and quinazoline, offer a three-dimensional framework that can be strategically decorated with various functional groups to achieve high potency and selectivity.[3][4] The nitrogen atoms within these rings often act as crucial hydrogen bond acceptors or donors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.[5]

This guide will focus on a comparative analysis of the following representative heterocyclic kinase inhibitors:

  • Ponatinib : An imidazo[1,2-b]pyridazine-based inhibitor, notable for its pan-BCR-ABL inhibitory activity, including the challenging T315I mutation.[6]

  • Ruxolitinib : A pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2).[7]

  • Gefitinib : A first-generation quinazoline-based inhibitor of the epidermal growth factor receptor (EGFR).[8]

  • Alisertib (MLN8237) : A selective inhibitor of Aurora Kinase A, representing another important class of heterocyclic inhibitors.[9]

We will use the This compound motif as a conceptual starting point to explore how the combination of imidazole and piperidine rings contributes to the pharmacological profile of kinase inhibitors. While not a standalone inhibitor, this scaffold is present in numerous developmental compounds and highlights the modular nature of kinase inhibitor design.[10][11]

Comparative Analysis of Heterocyclic Kinase Inhibitors

The therapeutic utility of a kinase inhibitor is defined by its potency against the intended target, its selectivity across the kinome, and its overall pharmacokinetic and safety profile. Below is a comparative summary of our selected inhibitors.

InhibitorHeterocyclic CorePrimary Target(s)IC50 (nM)Key Therapeutic Indications
Ponatinib Imidazo[1,2-b]pyridazineBCR-ABL (including T315I mutant)0.4 (native BCR-ABL), 2.0 (T315I)Chronic Myeloid Leukemia (CML), Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)[6][12]
Ruxolitinib PyrazoleJAK1, JAK22.7 (JAK1), 4.5 (JAK2)Myelofibrosis, Polycythemia Vera[7][13]
Gefitinib QuinazolineEGFR2-37 (mutant EGFR)Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[14][15]
Alisertib N/A (complex heterocyclic)Aurora Kinase A1.2Various cancers (clinical trials)[9]

IC50 values can vary based on assay conditions.

Signaling Pathways Targeted by Selected Kinase Inhibitors

The efficacy of these inhibitors stems from their ability to block key signaling nodes within cancer cells. Understanding these pathways is crucial for predicting therapeutic effects and potential resistance mechanisms.

BCR-ABL Signaling and its Inhibition by Ponatinib

In CML, the fusion protein BCR-ABL exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival through downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT. Ponatinib's ability to inhibit the T315I "gatekeeper" mutation, which confers resistance to other inhibitors, makes it a critical therapeutic agent.[6]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL

Caption: Ponatinib inhibits the BCR-ABL fusion protein.

JAK-STAT Signaling and its Inhibition by Ruxolitinib

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. In myeloproliferative neoplasms, hyperactivation of JAK2 leads to abnormal blood cell production. Ruxolitinib acts by inhibiting JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins.[7][16]

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: Ruxolitinib inhibits JAK1/JAK2 in the JAK-STAT pathway.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of a novel kinase inhibitor is a multi-step process involving biochemical assays, cell-based assays, and in vivo studies. Each step provides critical data to build a comprehensive profile of the compound's activity and therapeutic potential.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This initial screen determines the direct inhibitory potency of a compound against the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.[17]

Principle: The assay measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. Kinase activity is typically monitored by quantifying the amount of phosphorylated substrate or the depletion of ATP.

Step-by-Step Protocol (Luminescence-Based):

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is common.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, a specific peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the reaction by adding a solution of ATP at a concentration close to its Km for the kinase.[18]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

IC50_Workflow Start Start Serial_Dilution Prepare Serial Dilution of Inhibitor Start->Serial_Dilution Plate_Setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) Serial_Dilution->Plate_Setup Add_Inhibitor Add Inhibitor & Controls Plate_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Detect_Signal Detect Luminescence (e.g., ADP-Glo) Incubate->Detect_Signal Analyze Calculate IC50 Detect_Signal->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Cell-Based Kinase Activity and Selectivity Profiling

Moving from a purified enzyme system to a cellular context is a critical step to assess a compound's activity in a more physiologically relevant environment.[19] These assays evaluate the inhibitor's ability to penetrate the cell membrane and engage its target within the complex milieu of the cell.

Principle: Cellular assays can measure target engagement directly (e.g., NanoBRET™) or assess the inhibition of downstream signaling by measuring the phosphorylation of a substrate.[20]

Step-by-Step Protocol (Cellular Phosphorylation Assay):

  • Cell Culture: Plate cells that endogenously express the target kinase in a 96-well plate and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specific duration (e.g., 2 hours).

  • Cell Lysis: Remove the media and lyse the cells to release the intracellular proteins.

  • Phospho-Substrate Detection: Use an ELISA-based method to quantify the level of phosphorylation of a known downstream substrate of the target kinase. This typically involves capturing the total substrate protein and detecting the phosphorylated form with a specific antibody.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

In Vivo Efficacy Studies in Animal Models

The final preclinical step involves evaluating the inhibitor's anti-tumor activity in a living organism.[21] This provides crucial information on the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic window.

Principle: A tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a common approach. The effect of the inhibitor on tumor growth is monitored over time.[22]

Step-by-Step Protocol (Xenograft Model):

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line known to be driven by the target kinase) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., orally or via intraperitoneal injection) and a vehicle control on a defined schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to assess the in vivo efficacy of the inhibitor.

Conclusion and Future Perspectives

The development of heterocyclic kinase inhibitors has been a triumph of medicinal chemistry, providing potent and often highly selective agents against key oncogenic drivers. The imidazole-piperidine scaffold represents a valuable building block in this endeavor, offering a versatile platform for the design of novel inhibitors.

Our comparative analysis of Ponatinib, Ruxolitinib, Gefitinib, and Alisertib highlights the diverse therapeutic applications that can be achieved by leveraging different heterocyclic cores. Each of these molecules has a distinct profile of potency, selectivity, and clinical utility, underscoring the importance of a comprehensive and systematic evaluation process.

The experimental workflows detailed in this guide provide a roadmap for the preclinical characterization of novel kinase inhibitors. Rigorous and well-designed biochemical, cellular, and in vivo studies are essential to identify compounds with the greatest therapeutic potential and to advance the next generation of targeted cancer therapies. As our understanding of kinase biology deepens, the rational design of heterocyclic inhibitors will undoubtedly continue to yield innovative and life-saving medicines.

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A Comparative Guide to the In Vivo Efficacy of 3-(2-Methyl-1H-Imidazol-1-yl)piperidine Derivatives in CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the in vivo efficacy of 3-(2-methyl-1H-imidazol-1-yl)piperidine derivatives, a promising class of compounds targeting central nervous system (CNS) disorders. Drawing from preclinical research, we will explore their therapeutic potential, focusing on their roles as histamine H3 receptor (H3R) antagonists and modulators of neurodegenerative disease pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of these derivatives in relevant animal models.

Introduction: The Therapeutic Promise of Imidazole-Piperidine Scaffolds

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, featured in a wide array of clinically approved drugs targeting CNS diseases.[1] Its conformational flexibility and ability to engage with biological targets make it a versatile core for drug design.[1] When combined with an imidazole ring, as in the this compound scaffold, these derivatives gain the ability to interact with key receptors in the brain, notably the histamine H3 receptor.[2][3]

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[4] Antagonism of the H3 receptor, therefore, leads to enhanced neurotransmitter release, a mechanism that has shown therapeutic promise in cognitive disorders, narcolepsy, and neuropathic pain.[2][4] Furthermore, recent research has expanded the scope of imidazole-containing compounds to neurodegenerative conditions like Alzheimer's disease, where they may exert their effects through multiple mechanisms beyond H3R antagonism.[5][6]

This guide will compare the in vivo efficacy of several key derivatives from this class, highlighting their performance in established animal models and elucidating the structure-activity relationships that govern their therapeutic effects.

Comparative In Vivo Efficacy

While a single study directly comparing a wide range of this compound derivatives is not yet available in the literature, a comparative analysis can be constructed from several key preclinical studies. The primary therapeutic areas where these compounds have been evaluated in vivo are in models of pain (nociception) and cognitive impairment, particularly relevant to Alzheimer's disease.

Antinociceptive Properties via Histamine H3 and Sigma-1 Receptor Antagonism

Recent studies have revealed that some piperidine-based H3R antagonists also exhibit high affinity for the sigma-1 (σ1) receptor, a protein implicated in pain modulation.[2] This dual-target activity presents a novel approach to pain therapy. A comparative study of various piperazine and piperidine derivatives highlighted the critical role of the piperidine moiety for achieving this dual H3/σ1 receptor activity.[2][3]

Compound/DerivativeAnimal ModelKey Efficacy EndpointsNotable Findings
Compound 5 (Piperidine Derivative) Mouse models of painAntinociceptive activityHigh-affinity histamine H3 and σ1 receptor antagonist with promising antinociceptive activity in vivo.[2]
Compound 11 (Piperidine Derivative) Mouse models of painAntinociceptive activityDemonstrated high selectivity for human H3R and high affinity for σ1R, with promising in vivo antinociceptive effects.[3]
Compound 4 (Piperazine Analog) N/AIn vitro bindingReplacement of piperidine with piperazine resulted in a significant loss of affinity for the σ1 receptor, emphasizing the importance of the piperidine scaffold for dual activity.[2]

The data strongly suggest that the piperidine ring is a crucial structural element for achieving dual antagonism of H3 and σ1 receptors, leading to promising antinociceptive effects in vivo.[2] Further head-to-head studies are warranted to determine if these dual-acting compounds offer superior efficacy over single-target agents.[2]

Efficacy in Animal Models of Alzheimer's Disease

Several imidazole-piperidine derivatives have been investigated for their potential in treating Alzheimer's disease, with promising results in various animal models.

A notable example is the multitarget-directed ligand MBA-159 , a benzimidazole derivative featuring a piperidine moiety. In vivo studies demonstrated its ability to improve non-spatial memory in a mouse model of scopolamine-induced amnesia and to enhance cognition in a senescence-accelerated mouse model.[6] These effects were accompanied by a tendency to increase synaptic plasticity biomarkers and reduce neuroinflammation.[6]

Another study focused on an imidazole-linked heterocycle, LSL33 , which was evaluated in a 5xFAD mouse model of Alzheimer's disease. Oral administration of LSL33 was found to ameliorate cognitive impairment and synaptic plasticity, while also reducing markers of neuroinflammation.[5]

While not direct derivatives of the this compound core, these studies underscore the therapeutic potential of combining imidazole and piperidine scaffolds for targeting the complex pathology of Alzheimer's disease. The observed effects on cognitive function, synaptic plasticity, and neuroinflammation suggest a multifaceted mechanism of action.

Experimental Protocols

To ensure scientific rigor and enable the replication of these findings, detailed experimental protocols are essential. Below are representative methodologies for key in vivo assays used to evaluate the efficacy of these compounds.

Scopolamine-Induced Amnesia Model in Mice

This model is widely used to assess the potential of compounds to reverse cognitive deficits.

Protocol:

  • Animal Acclimatization: Male C57BL/6J mice are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Administration: The test compound (e.g., MBA-159) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the behavioral test.[6]

  • Induction of Amnesia: Scopolamine (1 mg/kg) is administered i.p. 30 minutes before the behavioral test to induce a cholinergic deficit and subsequent memory impairment.

  • Behavioral Testing (e.g., Novel Object Recognition Test):

    • Habituation: Mice are individually placed in an open-field arena for 10 minutes to acclimatize.

    • Training Session: Two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes.

    • Test Session (24 hours later): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded for 5 minutes.

  • Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the DI between treatment groups.

5xFAD Mouse Model of Alzheimer's Disease

This transgenic mouse model recapitulates many of the pathological features of Alzheimer's disease, including amyloid plaque deposition and cognitive deficits.

Protocol:

  • Animal Model: 5xFAD transgenic mice and their wild-type littermates are used.

  • Chronic Drug Administration: The test compound (e.g., LSL33) is administered orally at a specific dose (e.g., 2 mg/kg) daily for a defined period (e.g., 4 weeks).[5]

  • Behavioral Testing (e.g., Morris Water Maze):

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. The time taken to find the platform (escape latency) and the path length are recorded.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

  • Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is collected for immunohistochemical and biochemical analyses to assess amyloid plaque load, neuroinflammation markers (e.g., GFAP, Iba1), and synaptic plasticity markers.

  • Data Analysis: Behavioral data (escape latency, time in target quadrant) and quantitative data from tissue analysis are compared between treated and untreated 5xFAD mice and wild-type controls using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Histamine H3 Receptor Signaling Pathway

H3R_Signaling

Caption: Signaling pathway of the histamine H3 receptor and the effect of antagonist intervention.

In Vivo Efficacy Evaluation Workflow

InVivo_Workflow

Caption: General workflow for evaluating the in vivo efficacy of CNS-active compounds.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising avenue for the development of novel therapeutics for CNS disorders. The available in vivo data, particularly for compounds targeting the histamine H3 receptor and those developed for Alzheimer's disease, demonstrate their potential to modulate key pathological processes, including neurotransmitter release, cognitive function, and neuroinflammation.

The comparative analysis reveals the critical role of the piperidine moiety in achieving desirable pharmacological profiles, such as dual H3/σ1 receptor antagonism. While direct comparative efficacy studies are lacking, the existing body of research provides a strong rationale for the continued investigation of this chemical class.

Future research should focus on:

  • Direct, head-to-head in vivo comparisons of promising derivatives to establish a clear structure-efficacy relationship.

  • Elucidation of the downstream signaling pathways modulated by these compounds to better understand their mechanisms of action.

  • Evaluation in a broader range of CNS disorder models , including other neurodegenerative diseases and psychiatric conditions.

By building on the foundational work highlighted in this guide, the scientific community can further unlock the therapeutic potential of this compound derivatives for the benefit of patients with CNS disorders.

References

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Orthogonal validation of 3-(2-methyl-1H-imidazol-1-yl)piperidine's biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Orthogonal Validation of 3-(2-methyl-1H-imidazol-1-yl)piperidine's Biological Activity

This guide provides a comprehensive framework for the orthogonal validation of a novel small molecule, using this compound (herein referred to as "Compound X") as a case study. Lacking extensive public data on its specific biological target, we will proceed based on a common scenario in drug discovery: a screening campaign has identified Compound X as a potential cognitive enhancer, hypothesized to act as an agonist on a Gαs-coupled G-protein coupled receptor (GPCR) in the central nervous system. Our mission is to rigorously validate this initial hypothesis through a multi-tiered, orthogonal approach, moving from direct target engagement to cellular function and finally to in-vivo physiological relevance.

The Logic of Orthogonal Validation

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Function cluster_2 Tier 3: In-Vivo Efficacy T1_Method1 Radioligand Binding Assay (Measures Occupancy) T1_Method2 Surface Plasmon Resonance (SPR) (Measures Kinetics, Label-Free) T2_Method1 Second Messenger Assay (cAMP) (Measures Pathway Activation) T1_Method1->T2_Method1 Confirm Function T2_Method2 Dynamic Mass Redistribution (DMR) (Measures Integrated Response, Label-Free) T1_Method2->T2_Method2 Orthogonal Confirmation T3_Method1 Behavioral Model (e.g., Morris Water Maze) T2_Method1->T3_Method1 Confirm Efficacy T2_Method2->T3_Method1 T3_Method2 Target Occupancy / Biomarker (e.g., Ex-Vivo RO / Microdialysis) T3_Method1->T3_Method2 Confirm MoA in-vivo Validated_Lead Validated Lead Candidate T3_Method2->Validated_Lead Validation_Start Hypothesis: Compound X is a GPCR Agonist Validation_Start->T1_Method1 Confirm Binding

Caption: Orthogonal Validation Workflow for a Novel GPCR Agonist.

Tier 1: Validation of Direct Target Engagement

The first fundamental question is: does Compound X physically interact with its intended GPCR target? Answering this requires direct binding assays, and for orthogonal validation, we will employ two distinct methods: a classic radioligand competition assay and a modern, label-free biophysical technique.

Method 1: Radioligand Competition Binding Assay

This technique measures the ability of a test compound (unlabeled Compound X) to displace a radioactively labeled ligand ("hot ligand") that is known to bind to the target receptor. It is a robust and widely used method for determining binding affinity.[3]

Experimental Protocol:

  • Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the target human GPCR.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for a dopamine receptor) at approximately its Kd concentration, and a range of concentrations of Compound X.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Orthogonal Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures molecular interactions in real-time.[4][5][6] It provides not only the binding affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd), offering a deeper insight into the binding event. This provides an excellent orthogonal confirmation as it relies on a completely different physical principle (change in refractive index) and does not require a labeled competitor.[7]

Experimental Protocol:

  • Sensor Chip Preparation: Immobilize the purified target GPCR, stabilized in a lipid nanodisc or detergent micelle, onto the surface of an SPR sensor chip. A common method is amine coupling.

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline signal.

  • Analyte Injection: Inject a series of concentrations of Compound X (the "analyte") over the sensor chip surface containing the immobilized receptor. Also, inject over a reference flow cell (without receptor) to subtract non-specific binding.

  • Association/Dissociation: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increases as Compound X binds (association phase) and decreases as it dissociates when the injection is replaced by running buffer (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte before the next injection.

  • Data Analysis: Fit the resulting sensorgrams from the different analyte concentrations to a kinetic binding model (such as a 1:1 Langmuir model) to calculate the ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Data Comparison and Interpretation

The data from both experiments should be compiled to assess concordance. While the absolute values may differ slightly due to experimental conditions, the affinity values should be in a comparable range.

ParameterRadioligand BindingSurface Plasmon Resonance (SPR)Interpretation of Concordance
Affinity Constant Ki = 55 nMKD = 48 nMExcellent agreement validates direct, high-affinity binding.
Principle Competitive displacementChange in refractive indexOrthogonal principles increase confidence.
Label Requirement Radiolabel requiredLabel-freeSPR avoids potential artifacts from labels.
Kinetic Data NoYes (ka, kd)SPR provides additional mechanistic insight.

Tier 2: Validation of Cellular Functional Activity

Confirming that Compound X binds to the receptor is crucial, but it does not prove it elicits a functional response. The next tier of validation uses cell-based assays to confirm that this binding event translates into a cellular signaling cascade.

G CompoundX Compound X (Agonist) GPCR Target GPCR (Gαs-coupled) CompoundX->GPCR Binds & Activates G_Protein G-Protein (αs, β, γ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Gαs stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Tx Gene Transcription CREB->Gene_Tx

Caption: Hypothesized Gαs-coupled GPCR Signaling Pathway.

Method 1: cAMP Second Messenger Assay

For a Gαs-coupled receptor, agonist binding activates adenylate cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). Measuring cAMP levels is a direct and specific way to quantify the activation of this pathway.[8][9]

Experimental Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing the target GPCR in a 96- or 384-well plate and grow overnight.

  • Compound Addition: Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and a range of concentrations of Compound X.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor system.[8]

  • Data Analysis: Plot the detection signal (which correlates with cAMP concentration) against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of the compound.

Orthogonal Method 2: Label-Free Dynamic Mass Redistribution (DMR) Assay

DMR is a whole-cell, label-free technology that measures the integrated cellular response to receptor activation.[10][11] When a GPCR is activated, it initiates a cascade of protein translocation and conformational changes within the cell, leading to a minute redistribution of cellular mass. This redistribution is detected as a change in the refractive index by a biosensor. Because DMR is pathway-unbiased, it captures the holistic cellular response, making it an excellent orthogonal method to a specific second messenger assay.[11]

Experimental Protocol:

  • Cell Plating: Seed cells expressing the target receptor onto the surface of a specialized biosensor microplate and allow them to form a confluent monolayer.

  • Baseline Measurement: Place the plate into the instrument (e.g., a resonant waveguide grating system) and monitor the baseline response for 15-30 minutes in buffer.

  • Compound Addition: Add varying concentrations of Compound X to the wells.

  • Real-Time Monitoring: Immediately begin monitoring the DMR signal in real-time for 60-120 minutes. Agonist activation will produce a characteristic kinetic signature.

  • Data Analysis: Extract a key parameter from the kinetic response (e.g., peak amplitude). Plot this parameter against the log concentration of Compound X and fit to a dose-response curve to determine the EC50 value.

Data Comparison and Interpretation

Comparing the potency values from a pathway-specific assay and a pathway-agnostic assay provides strong validation of on-target functional activity.

ParametercAMP AssayDynamic Mass Redistribution (DMR)Interpretation of Concordance
Potency (EC50) 120 nM150 nMStrong correlation in potency confirms the functional effect is driven by the primary target.
Principle Measures specific second messengerMeasures integrated mass movementDistinct measurement principles provide orthogonal validation.
Bias Pathway-specific (Gαs)Pathway-unbiasedDMR can reveal biased agonism if other pathways are activated.

Tier 3: Validation of In-Vivo Efficacy and Target Engagement

The ultimate test for a therapeutic candidate is whether it produces the desired physiological effect in a living system. For our hypothetical cognitive enhancer, this involves using a relevant animal model of cognitive impairment.

Method 1: Murine Model of Cognitive Impairment (Scopolamine-Induced Amnesia)

Scopolamine is a muscarinic antagonist that induces transient cognitive deficits in rodents, providing a well-established model for screening potential nootropic compounds.[12] The Morris Water Maze is a classic behavioral test to assess spatial learning and memory.[13]

Experimental Protocol:

  • Acclimation & Training: Acclimate mice to the testing room and train them in the Morris Water Maze (a circular pool of opaque water with a hidden escape platform) for several days to learn the platform's location.

  • Dosing: On the test day, administer Compound X (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the trial.

  • Induction of Amnesia: Administer scopolamine (or saline) to induce cognitive deficits, typically 30 minutes before the test.

  • Probe Trial: Place the mouse in the pool and record the time it takes to find the hidden platform (escape latency) and the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latency and target quadrant time between groups (Vehicle + Saline, Vehicle + Scopolamine, Compound X + Scopolamine). A significant reversal of the scopolamine-induced deficit by Compound X indicates in-vivo efficacy.

Orthogonal Method 2: Ex-Vivo Receptor Occupancy (RO)

To confirm that the observed behavioral effect is due to Compound X binding its target in the brain, an ex-vivo receptor occupancy study can be performed. This method directly links the administered dose to the percentage of target receptors bound in the relevant tissue.

Experimental Protocol:

  • Dosing: Dose a separate cohort of animals with a range of doses of Compound X.

  • Tissue Collection: At the time of expected peak brain exposure, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or prefrontal cortex).

  • Homogenization: Homogenize the tissue to prepare a membrane fraction.

  • Occupancy Measurement: Measure the number of available (unoccupied) receptors in the membrane prep using a radioligand binding assay, similar to the in-vitro method. A tracer amount of a high-affinity radioligand is added. The amount of radioligand that can bind is inversely proportional to the amount of receptor occupied by Compound X.

  • Data Analysis: Calculate the percentage of receptor occupancy for each dose and correlate this with the behavioral data to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Data Comparison and Interpretation

A successful outcome in this tier demonstrates a clear link between the dose of Compound X, its engagement with the intended target in the brain, and the reversal of a cognitive deficit. This provides powerful, multi-faceted evidence of the compound's therapeutic potential.

Data TypeIn-Vivo Behavioral AssayEx-Vivo Receptor OccupancyInterpretation of Concordance
Endpoint Reversal of cognitive deficit (e.g., reduced escape latency)Percentage of target GPCRs bound in the brainA clear dose-response relationship where increasing receptor occupancy correlates with improved behavioral performance strongly validates the mechanism of action.
Question Answered Is the compound efficacious?Does the compound engage its target in-vivo?Together, they confirm the efficacy is target-mediated.

Conclusion

The validation of a novel bioactive compound like this compound is a systematic process of building confidence through layers of carefully chosen, orthogonal experiments. By progressing from biochemical binding to cell-based function and finally to in-vivo efficacy, while cross-referencing results from independent technologies at each stage, we can construct a compelling and trustworthy data package. This rigorous, evidence-based approach is fundamental to scientific integrity and is the only reliable path to translating a promising "hit" into a viable therapeutic candidate.

References

  • Abdel-Aal, A. M., Gu, X., & O'Connell, J. P. (2019). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]

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  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-methyl-1H-imidazol-1-yl)piperidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, procedural guidance for the safe handling and disposal of 3-(2-methyl-1H-imidazol-1-yl)piperidine. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a rigorous analysis of its constituent chemical moieties: the piperidine ring and the imidazole ring. This approach ensures a conservative and comprehensive safety strategy, empowering researchers to manage this compound with the highest degree of safety and regulatory compliance.

The procedures outlined herein are designed to be a self-validating system, grounded in established principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Risk Assessment

The risk profile for this compound is extrapolated from the known hazards of its structural parents. Piperidine is classified as a highly flammable liquid and vapor that is toxic upon skin contact or inhalation and causes severe skin burns and eye damage.[1][2][3][4] Imidazole is also known to cause severe skin burns and eye damage and is suspected of damaging unborn children.[5][6] Consequently, this compound must be handled as a hazardous substance with multiple potential risks.

Table 1: Extrapolated Hazard Profile and GHS Classifications

Hazard ClassificationPotential Effects & RationaleGHS PictogramAssumed Hazard Statement
Acute Toxicity (Dermal, Inhalation, Oral) The piperidine moiety suggests high toxicity if absorbed through the skin, inhaled, or swallowed.[1][3]токсичностьH302: Harmful if swallowed.H311+H331: Toxic in contact with skin or if inhaled.
Skin Corrosion Both piperidine and imidazole are corrosive and can cause severe burns.[2]коррозияH314: Causes severe skin burns and eye damage.
Serious Eye Damage Direct contact is likely to cause irreversible eye damage due to the corrosive nature of both parent compounds.[2][5]коррозияH314: Causes severe skin burns and eye damage.
Flammability Piperidine is a highly flammable liquid.[3][4] While the final compound's flashpoint is unknown, it should be treated as a fire risk.пламяH225: Highly flammable liquid and vapour.
Reproductive Toxicity Imidazole is suspected of damaging fertility or the unborn child.[6] This risk should be conservatively assumed.опасность для здоровьяH361: Suspected of damaging fertility or the unborn child.

Pre-Disposal Safety and Handling: Your First Line of Defense

Proper disposal begins with safe handling during use. The causality behind these measures is to prevent exposure and environmental release at every stage.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is to establish a barrier between the researcher and the chemical hazard. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles combined with a full-face shield are required. This dual protection is critical to guard against splashes of this corrosive material.[6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are essential. Gloves should be inspected before use and changed immediately if contamination is suspected. Prolonged or repeated skin contact can lead to chronic dermatitis or toxic absorption.[6]

  • Body Protection: A flame-retardant lab coat must be worn and fully buttoned. For any tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron is also required.[7]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must occur within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors.[8]

Engineering Controls and Waste Storage
  • Ventilation: Always work in a well-ventilated area, with a certified chemical fume hood being the primary engineering control. Local exhaust ventilation is preferred as it captures contaminants at the source.[5]

  • Waste Container: Waste must be collected in a designated, sealable, and airtight container made of a compatible material (e.g., high-density polyethylene). The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.

  • Segregation and Storage: Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment bin. Crucially, it must be segregated from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent violent reactions.

Step-by-Step Disposal Protocol

This protocol ensures that this compound is disposed of in a manner that is safe, environmentally responsible, and compliant with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: Determine if you are disposing of the pure (neat) compound, contaminated solutions, or solid labware (e.g., pipette tips, contaminated gloves, weighing paper).

  • Segregate Waste:

    • Liquid Waste: Collect the pure compound and any solutions containing it directly into the designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

    • Solid Waste: Contaminated solids should be placed in a separate, clearly labeled hazardous waste bag or container. This prevents chemical reactions and simplifies the final disposal process for your EH&S office.

Step 2: Containerization and Labeling

  • Use the Correct Container: Ensure your hazardous waste container is in good condition, has a secure, sealing lid, and is made of a material compatible with nitrogen-containing organic bases.

  • Proper Labeling: The hazardous waste label must be filled out completely and legibly. According to EPA regulations, this label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • An accurate accounting of the container's contents and their approximate concentrations.

    • The relevant hazard characteristics (e.g., Toxic, Corrosive, Ignitable).

    • The date of accumulation.

Step 3: Spill and Emergency Procedures

  • Preparedness: Before working with the compound, ensure you know the location of the nearest emergency shower, eyewash station, and spill kit.

  • Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[10] Sweep up the absorbed material using non-sparking tools and place it in the designated container for solid hazardous waste.[6] Decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Step 4: Final Disposal and Decontamination

  • Do Not Sewer: Under the EPA's sewer ban, hazardous waste pharmaceuticals and other hazardous chemicals must not be disposed of down the drain.[11][12] This is a critical point of federal compliance.

  • Arrange for Pickup: Once the waste container is full or you have finished the project, securely seal the lid. Complete a chemical collection request form as required by your institution's EH&S department.[13]

  • Professional Disposal: The final disposal must be conducted by a licensed professional waste disposal service.[3] The most common method for this type of organic waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[3]

  • Equipment Decontamination: Thoroughly decontaminate any non-disposable glassware or equipment that came into contact with the chemical. Rinse with an appropriate solvent (such as ethanol or isopropanol) and then wash with soap and water. The initial solvent rinse must be collected as hazardous waste.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_final Final Disposal A Identify Hazards (Assume Corrosive, Toxic, Flammable) B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Segregate Waste Streams (Liquid vs. Solid) C->D F Collect Waste C->F During Experiment Spill Spill Occurs C->Spill E Use Labeled, Compatible Hazardous Waste Container D->E Select Container E->F G Store Waste Container Securely (Segregated from Incompatibles) F->G H Arrange for Pickup by EH&S or Licensed Contractor G->H I Professional Disposal (e.g., Incineration) H->I Spill_Response Contain with Inert Absorbent Collect for Disposal Spill->Spill_Response Spill_Response->F

Caption: Workflow for the safe disposal of this compound.

References

  • Imidazole - University of Washington. (n.d.). Retrieved from University of Washington Environmental Health & Safety website.
  • Standard Operating Procedure: Imidazole. (n.d.).
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
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  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Imidazole. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET: Piperidine. (2025, September 23). Sigma-Aldrich.
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. (2025). BenchChem.
  • Safety Data Sheet: Piperidine. (2019, June 24). Chemos GmbH & Co.KG.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
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  • Safety data sheet: Piperidine. (2022, September 14). CPAchem.
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  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - Quick Start Guide. (n.d.). U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists (ASHP).

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A Proactive Safety Framework: Personal Protective Equipment (PPE) for Handling 3-(2-methyl-1H-imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is to treat 3-(2-methyl-1H-imidazol-1-yl)piperidine with the same level of caution as its most hazardous structural analogs. The piperidine moiety, a well-characterized cyclic aliphatic amine, is known for its high flammability, corrosivity, and acute toxicity via inhalation, dermal contact, and ingestion.[1][2] Therefore, we will extrapolate these hazards to the target compound and establish PPE protocols that provide a comprehensive shield against these risks.

Anticipated Hazard Profile

Given its structure, this compound should be handled as a substance that is potentially:

  • Acutely Toxic: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin, based on the known toxicity of piperidine derivatives.[2][3][4]

  • Corrosive: Expected to cause severe skin burns and serious eye damage.[5][6][7] Piperidine itself is a strong base and highly corrosive.[8]

  • Flammable: The parent compound, piperidine, is a highly flammable liquid with a low flash point, meaning its vapors can form explosive mixtures with air at ambient temperatures.[1][7] All handling should occur away from ignition sources.[9][10]

  • Respiratory Irritant: Vapors are likely to be irritating to the respiratory tract.[7][10]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a static checklist but a dynamic risk assessment based on the scale and nature of the procedure. The following table outlines the minimum required PPE for handling this compound under various laboratory conditions.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<1g) Handling in a Certified Fume Hood Chemical Splash GogglesNitrile or Neoprene Gloves (Double-gloved recommended)Flame-Resistant Lab Coat (Fully buttoned)Not required if work is performed correctly within the fume hood.
High-Volume (>1g) or Operations Outside a Fume Hood Chemical Splash Goggles and a full Face ShieldHeavy-duty, chemically resistant gloves (e.g., Butyl rubber) over an inner nitrile glove.Chemical-resistant Apron over a Flame-Resistant Lab CoatFull-face or half-mask air-purifying respirator with organic vapor cartridges.[11][12]
Spill Cleanup Chemical Splash Goggles and a full Face ShieldHeavy-duty, chemically resistant gloves (e.g., Butyl rubber or Silver Shield).Full chemical-resistant suit or coveralls.[11]Positive-pressure, self-contained breathing apparatus (SCBA) may be required for large spills.[12]
Waste Disposal Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab CoatNot required if handling sealed, properly labeled waste containers.

The Causality Behind Your Protection: A Deeper Dive

Understanding why each piece of PPE is critical fosters a stronger safety culture. It moves us from rote compliance to informed risk management.

  • Eye and Face Protection: The piperidine structure suggests the compound is a strong base and highly corrosive, capable of causing irreversible eye damage upon contact.[13] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory at all times.[14] When handling larger quantities or performing operations with a higher risk of splashing (e.g., transfers, distillations), a full face shield must be worn over the goggles to protect the entire face.[14]

  • Hand Protection: Dermal absorption is a significant route of exposure for toxic amines.[2] A single pair of gloves may not provide adequate protection, especially during extended operations. Double-gloving with chemically resistant gloves (such as nitrile) provides a critical layer of defense. For any signs of degradation or after a known splash, gloves must be changed immediately. The proper technique for removing gloves is crucial to avoid contaminating your skin.

  • Body Protection: A flame-resistant (FR) lab coat is the minimum requirement, acknowledging the flammability risk inherited from piperidine.[3][14] For larger-scale operations, a chemical-resistant apron provides an additional barrier against corrosive splashes. In the event of a significant spill, a full chemical-resistant suit may be necessary to prevent widespread skin contact.[15]

  • Respiratory Protection: All manipulations of this compound should, by default, be performed within a certified chemical fume hood to control vapor inhalation.[4][9] If a procedure absolutely cannot be confined to a hood, or in an emergency situation like a spill, respiratory protection is non-negotiable. An air-purifying respirator with cartridges rated for organic vapors will be necessary.[11][16]

Procedural Guide: Donning, Doffing, and Disposal

A self-validating safety protocol ensures that the process of protecting yourself does not inadvertently lead to exposure.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured. Wear long pants and closed-toe shoes.[14]

  • Donning Sequence (Putting On):

    • Put on your flame-resistant lab coat and fasten it completely.

    • Put on your inner pair of nitrile gloves.

    • Put on your chemical splash goggles.

    • Put on your outer pair of chemically resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

    • If required, add a face shield and/or apron.

  • Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

    • Remove the apron (if used).

    • Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used).

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location or place it in a laundry bin if contaminated.

    • Remove your chemical splash goggles.

    • Remove the inner pair of gloves using the same technique as before.

    • Wash your hands thoroughly with soap and water.

  • Disposal Plan:

    • All disposable PPE (gloves, aprons) that has come into contact with this compound must be disposed of as hazardous chemical waste.[5] Do not place it in the regular trash.

    • Contaminated reusable PPE, such as a lab coat, must be professionally decontaminated.

    • The chemical itself and any contaminated materials (e.g., absorbent pads from a spill) must be collected in a sealed, properly labeled hazardous waste container for disposal according to institutional and local regulations.[1][10]

PPE Selection Workflow

The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Assessment spill Is this a spill or emergency? start->spill fume_hood Is the task performed in a certified fume hood? volume What is the quantity of the compound? fume_hood->volume Yes ppe_no_hood Maximum PPE: - Enhanced PPE + - Air-Purifying Respirator fume_hood->ppe_no_hood No ppe_low Standard PPE: - FR Lab Coat - Double Nitrile Gloves - Splash Goggles volume->ppe_low < 1 gram ppe_high Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron volume->ppe_high > 1 gram spill->fume_hood No ppe_spill Emergency PPE: - Full Chemical Suit - Heavy-Duty Gloves - SCBA (as needed) spill->ppe_spill Yes

Sources

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Retrosynthesis Analysis

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3-(2-methyl-1H-imidazol-1-yl)piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.